2-(Isopropylthio)aniline hydrochloride
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-propan-2-ylsulfanylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-7(2)11-9-6-4-3-5-8(9)10;/h3-7H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXURRYWDUKWPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861343-73-9 | |
| Record name | [2-(Isopropylthio)phenyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-(Isopropylthio)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-(Isopropylthio)aniline hydrochloride is a chemical compound that serves as a key building block, or intermediate, in the synthesis of more complex molecules.[1][2] Its structure, featuring a substituted aniline (B41778) scaffold, makes it particularly valuable in the field of medicinal chemistry. The aniline motif is recognized as a "privileged structure," meaning it is a molecular framework capable of binding to a wide range of biological targets. Consequently, derivatives of this compound are actively investigated in drug discovery, notably for the development of targeted cancer therapies such as kinase inhibitors.[3][4] This document provides a comprehensive overview of its known chemical properties, safety data, and potential applications.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. The compound is typically supplied as a solid.[5]
| Property | Value | Reference |
| IUPAC Name | 2-(isopropylsulfanyl)aniline;hydrochloride | |
| Molecular Formula | C₉H₁₄ClNS | |
| Molecular Weight | 203.73 g/mol | [5] |
| CAS Number | 861343-73-9 | [1][2] |
| Appearance | Solid | [5] |
| Melting Point | Data not publicly available | |
| Boiling Point | Data not publicly available | |
| Solubility | Data not publicly available |
Spectroscopic and Structural Data
Structural identifiers are crucial for compound verification and database searches. While specific spectral data like NMR or IR scans are typically provided by the supplier upon request, key structural representations are available.
| Identifier | Value | Reference |
| SMILES | NC1=CC=CC=C1SC(C)C.[H]Cl | [5] |
| InChI | 1S/C9H13NS.ClH/c1-7(2)11-9-6-4-3-5-8(9)10;/h3-7H,10H2,1-2H3;1H | [5] |
| InChI Key | SAXURRYWDUKWPH-UHFFFAOYSA-N | [5] |
| MDL Number | MFCD11841393 | [5] |
Safety and Handling
Based on available data, this compound is classified as harmful if swallowed. Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed. For detailed handling and disposal information, always consult the full Safety Data Sheet (SDS) provided by the supplier.
| Safety Information | Details | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |
| Signal Word | Warning | [5] |
| Hazard Class | Acute Toxicity 4 (Oral) | |
| Hazard Statement | H302: Harmful if swallowed | |
| Storage Class | 11 (Combustible Solids) |
Applications in Drug Development
The primary application of this compound is as a synthetic intermediate in drug development.[1][2] The 2-substituted aniline core is a key pharmacophore in the design of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[3]
Kinases are enzymes that regulate cellular signaling pathways responsible for cell growth, proliferation, and survival.[3] In many cancers, these kinases are overexpressed or mutated, leading to uncontrolled cell division. Aniline-based molecules can be designed to fit into the ATP-binding pocket of these kinases, blocking their activity and halting the cancer-promoting signals.[3] Recent research has highlighted 2-substituted aniline pyrimidine (B1678525) derivatives as potent dual inhibitors of Mer and c-Met kinases, which are overexpressed in various tumors.[4]
Caption: Role as a starting material in API synthesis.
Caption: Inhibition of a signaling pathway by an aniline derivative.
Experimental Protocols
Representative Protocol: Synthesis via Nitroarene Reduction
This protocol is conceptual and illustrates a plausible route. Researchers should adapt it based on laboratory-specific conditions and safety assessments.
-
Objective: To synthesize this compound from 2-(Isopropylthio)-1-nitrobenzene.
-
Reaction Scheme:
-
Step A: Reduction: R-NO₂ → R-NH₂ (where R is the 2-(Isopropylthio)phenyl group)
-
Step B: Salt Formation: R-NH₂ + HCl → R-NH₃⁺Cl⁻
-
-
Materials and Reagents:
-
2-(Isopropylthio)-1-nitrobenzene (starting material)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or alternative reducing agent (e.g., H₂ gas with Pd/C catalyst)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (or other suitable solvent)
-
Sodium hydroxide (B78521) (NaOH) solution (for neutralization)
-
Ethyl acetate (B1210297) (or other extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid solution in diethyl ether or isopropanol (B130326)
-
-
Procedure:
-
Step 1: Reduction of the Nitro Group
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(Isopropylthio)-1-nitrobenzene in ethanol.
-
Add an excess of Tin(II) chloride dihydrate (typically 3-5 equivalents).
-
Slowly add concentrated hydrochloric acid to the mixture. The reaction is often exothermic and may require an ice bath for temperature control.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Step 2: Work-up and Isolation of the Free Aniline
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the pH is basic (pH > 10). This will precipitate tin salts.
-
Filter the mixture to remove the inorganic solids, washing the filter cake with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(Isopropylthio)aniline free base.
-
-
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude aniline base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final this compound.
-
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, Mass Spectrometry, and Melting Point analysis.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound AldrichCPR [sigmaaldrich.com]
In-Depth Technical Guide: 2-(Isopropylthio)aniline Hydrochloride (CAS 861343-73-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on 2-(Isopropylthio)aniline hydrochloride is limited. This guide provides a summary of available data and presents generalized experimental and conceptual frameworks relevant to the study of such a compound in a drug discovery context. The experimental protocols and signaling pathways described herein are illustrative and not based on published studies of this specific molecule.
Core Compound Properties
This compound is a chemical intermediate, suggesting its primary use is in the synthesis of more complex molecules for research and development.[1][2]
| Property | Value | Source |
| CAS Number | 861343-73-9 | [3] |
| Molecular Formula | C₉H₁₄ClNS | [4] |
| Molecular Weight | 203.73 g/mol | [4] |
| Physical Form | Solid | [4] |
| SMILES String | NC1=CC=CC=C1SC(C)C.[H]Cl | [4] |
| InChI Key | SAXURRYWDUKWPH-UHFFFAOYSA-N | [4] |
Hypothetical Experimental Workflow: Compound Screening
The following diagram illustrates a generalized workflow for screening a novel chemical entity, such as this compound, in an early-phase drug discovery project.
Potential Biological Context: Aniline (B41778) Derivatives in Signaling
Aniline and its derivatives are scaffolds found in numerous biologically active compounds. For instance, some aniline derivatives have been shown to modulate inflammatory signaling pathways such as the NF-κB pathway.[5] The diagram below depicts a simplified representation of the NF-κB signaling cascade, a common target in drug development. The specific interaction of this compound with this or any other pathway has not been documented.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 药物中间体 | MCE [medchemexpress.cn]
- 3. chemscene.com [chemscene.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Isopropyl-2,6-bis(1-phenylethyl)aniline 1, an Analogue of KTH-13 Isolated from Cordyceps bassiana, Inhibits the NF-κB-Mediated Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 2-(Isopropylthio)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete structure elucidation of 2-(isopropylthio)aniline (B1631709) hydrochloride. Due to the limited availability of published experimental data for this specific compound, this document outlines a systematic approach to its synthesis, purification, and characterization. It serves as a practical workflow for researchers, offering detailed experimental protocols and expected outcomes based on the analysis of structurally related molecules. The guide includes tabulated summaries of anticipated spectroscopic data, procedural diagrams, and a discussion of the potential biological significance of this class of compounds.
Introduction
2-(Isopropylthio)aniline hydrochloride is a chemical compound with the empirical formula C₉H₁₄ClNS.[1] It belongs to the family of substituted anilines, a class of compounds widely recognized for their versatile applications in medicinal chemistry and materials science. The presence of both an amino group and a thioether linkage on the benzene (B151609) ring suggests a potential for diverse biological activities and utility as a synthetic intermediate. This guide details the necessary steps to unequivocally confirm its chemical structure.
Chemical and Physical Properties
A summary of the known and predicted properties of 2-(isopropylthio)aniline and its hydrochloride salt is presented below.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₄ClNS | [1] |
| Molecular Weight | 203.73 g/mol | [1] |
| Appearance | Solid (predicted) | [1] |
| SMILES String | NC1=CC=CC=C1SC(C)C.[H]Cl | [1] |
| InChI Key | SAXURRYWDUKWPH-UHFFFAOYSA-N | [1] |
| CAS Number | 861343-73-9 |
Proposed Synthesis and Characterization Workflow
The following diagram illustrates a logical workflow for the synthesis and structural confirmation of this compound.
Detailed Experimental Protocol: Synthesis
A plausible synthetic route to 2-(isopropylthio)aniline involves the S-alkylation of 2-aminothiophenol with an isopropyl halide. The resulting free base can then be converted to the hydrochloride salt.
Materials:
-
2-Aminothiophenol
-
2-Bromopropane or 2-Iodopropane
-
A suitable base (e.g., Sodium Carbonate, Potassium Carbonate)
-
A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (ethanolic or ethereal solution)
-
Magnesium sulfate (B86663) or Sodium sulfate (anhydrous)
Procedure:
-
To a solution of 2-aminothiophenol in the chosen solvent, add the base.
-
Stir the mixture at room temperature and add 2-bromopropane dropwise.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-(isopropylthio)aniline free base by column chromatography on silica (B1680970) gel.
-
Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in ethanol (B145695) or ether dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~ 4.0 - 5.0 | Broad Singlet | 3H | Ammonium protons (-NH₃⁺) |
| ~ 3.2 - 3.8 | Septet | 1H | Methine proton (-CH(CH₃)₂) |
| ~ 1.2 - 1.4 | Doublet | 6H | Methyl protons (-CH(CH₃)₂) |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 150 | C-NH₃⁺ |
| ~ 130 - 135 | Aromatic CH |
| ~ 125 - 130 | Aromatic CH |
| ~ 120 - 125 | Aromatic CH |
| ~ 115 - 120 | Aromatic CH |
| ~ 110 - 115 | C-S |
| ~ 35 - 40 | -CH(CH₃)₂ |
| ~ 20 - 25 | -CH(CH₃)₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2800 - 3200 | Strong, Broad | N-H stretch (ammonium salt) |
| ~ 2950 - 3000 | Medium | C-H stretch (aromatic) |
| ~ 2850 - 2950 | Medium | C-H stretch (aliphatic) |
| ~ 1500 - 1600 | Medium-Strong | C=C stretch (aromatic) |
| ~ 1450 - 1500 | Medium | N-H bend (ammonium salt) |
| ~ 650 - 750 | Strong | C-S stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (for the free base)
| m/z | Interpretation |
| 167 | [M]⁺ (Molecular ion of the free base) |
| 152 | [M - CH₃]⁺ |
| 124 | [M - C₃H₇]⁺ |
Potential Biological Significance and Signaling Pathways
While no specific biological activities have been reported for this compound, the broader class of substituted anilines exhibits a wide range of pharmacological properties. Many aniline (B41778) derivatives are known to interact with various biological targets.
For instance, some aniline derivatives act as kinase inhibitors, which are crucial in cancer therapy. They can compete with ATP for the binding site on kinases, thereby inhibiting signal transduction pathways involved in cell proliferation and survival.
The diagram below illustrates a generalized signaling pathway that could potentially be modulated by aniline derivatives.
Given its structural features, this compound could be investigated for a range of biological activities, including but not limited to:
-
Anticancer activity
-
Antimicrobial properties
-
Anti-inflammatory effects
Further screening and in-vitro/in-vivo studies would be necessary to determine its specific biological functions and mechanisms of action.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and complete structural elucidation of this compound. By following the detailed experimental protocols and utilizing the predicted spectroscopic data as a reference, researchers can confidently characterize this compound. The information presented here serves as a valuable resource for scientists and professionals in the field of drug development, enabling further exploration of the potential applications of this and related aniline derivatives.
References
An In-Depth Technical Guide to the Synthesis of 2-(Isopropylthio)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-(Isopropylthio)aniline hydrochloride, a key intermediate in the development of various active pharmaceutical ingredients.[1] This document details the proposed reaction scheme, experimental protocols, and expected data, offering a practical resource for laboratory synthesis.
Overview of the Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step process. The proposed pathway commences with the S-alkylation of 2-aminothiophenol (B119425) with an isopropyl halide to yield 2-(Isopropylthio)aniline. Subsequent treatment of the resulting aniline (B41778) derivative with hydrochloric acid affords the target hydrochloride salt. This approach is predicated on well-established organic chemistry principles and analogous reactions reported in the scientific literature.
Detailed Synthesis Scheme
The overall synthetic transformation is depicted in the following scheme:
References
Technical Guide: Solubility Profile of 2-(Isopropylthio)aniline Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected solubility profile of 2-(Isopropylthio)aniline hydrochloride, alongside detailed experimental protocols for its determination. Given the limited publicly available quantitative data for this specific compound, this document focuses on the foundational principles derived from its chemical structure and outlines the industry-standard methodologies for empirical solubility assessment.
Predicted Solubility Profile
The solubility of a compound is fundamentally dictated by its molecular structure.[1][2] The structure of this compound suggests several key characteristics that inform its expected solubility in various solvent systems.
-
Core Structure : The molecule is an aniline (B41778) derivative. Aniline itself is only slightly soluble in water (approx. 3.6 g/L at 25°C) due to the hydrophobic nature of its benzene (B151609) ring, but it is readily soluble in many organic solvents.[3]
-
Functional Groups :
-
Amino Group (-NH₂) : The amino group is polar and capable of forming hydrogen bonds.[3]
-
Isopropylthio Group (-S-CH(CH₃)₂) : The isopropylthio group is nonpolar and bulky, contributing to the molecule's lipophilicity (hydrophobicity). This group is expected to decrease aqueous solubility compared to unsubstituted aniline.
-
-
Hydrochloride Salt (-HCl) : The formation of a hydrochloride salt is the most critical feature for its aqueous solubility. Anilines are basic and react with strong acids like hydrochloric acid to form anilinium salts. This ionization dramatically increases the polarity of the molecule, making this compound significantly more soluble in water and other polar protic solvents than its corresponding free base form.[3][4] Conversely, its solubility in nonpolar organic solvents is expected to be lower than that of the free base.
Expected Behavior :
-
High solubility in aqueous buffers, particularly at acidic pH where the anilinium ion is stabilized.
-
Good solubility in polar protic solvents like methanol (B129727) and ethanol.
-
Lower solubility in less polar organic solvents such as dichloromethane, ethyl acetate, and acetone.
-
Very low to negligible solubility in nonpolar solvents like hexanes and toluene.
Quantitative Solubility Data
Specific, experimentally determined solubility values for this compound are not widely reported in public literature. For research and development purposes, solubility must be determined empirically. The data should be compiled in a structured format for clarity and comparison.
Table 1: Illustrative Template for Summarizing Solubility Data
| Solvent/Medium | Temperature (°C) | Method | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |
| pH 1.2 Buffer (0.1 N HCl) | 37 | Thermodynamic | [Data] | [Data] | Simulates gastric fluid |
| pH 4.5 Buffer (Acetate) | 37 | Thermodynamic | [Data] | [Data] | Simulates intestinal fluid |
| pH 6.8 Buffer (Phosphate) | 37 | Thermodynamic | [Data] | [Data] | Simulates intestinal fluid |
| Water (Deionized) | 25 | Thermodynamic | [Data] | [Data] | Standard reference |
| Phosphate-Buffered Saline (PBS) | 25 | Kinetic | [Data] | [Data] | Common biological assay buffer |
| Methanol | 25 | Thermodynamic | [Data] | [Data] | |
| Ethanol | 25 | Thermodynamic | [Data] | [Data] | |
| Dimethyl Sulfoxide (DMSO) | 25 | - | [Data] | [Data] | Often used for stock solutions |
| Dichloromethane | 25 | Thermodynamic | [Data] | [Data] |
Experimental Protocols for Solubility Determination
Two primary types of solubility are measured during drug discovery and development: thermodynamic and kinetic solubility.[5][6][7]
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium with an excess of the solid material.[2][8][9] It is considered the "true" solubility and is most often determined using the Shake-Flask Method , which is regarded as the gold standard.[10][11]
Detailed Protocol: Shake-Flask Method
-
Preparation : Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate (B84403) buffer) in a glass vial.[10] The excess solid is crucial to ensure equilibrium is reached with the undissolved compound.[2]
-
Equilibration : Seal the vials and agitate them in a temperature-controlled environment (e.g., an orbital shaker or vial roller system) at a constant temperature (e.g., 25°C or 37°C).[9][12] The incubation time must be sufficient to reach equilibrium, which can range from 24 to 72 hours.[12] The concentration of the solution should be measured at different time points until it remains stable.[12]
-
Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[5][11]
-
Quantification : Accurately dilute the resulting saturated solution with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9][10]
-
Data Analysis : Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the diluted sample and then back-calculate to find the solubility in the original undiluted solution.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound when it first precipitates from a solution that was prepared by diluting a high-concentration stock solution (typically in DMSO).[2] This method is high-throughput and commonly used in early drug discovery for rapid compound assessment.[1][5]
Detailed Protocol: High-Throughput Kinetic Assay (UV Method)
-
Preparation : Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[13][14]
-
Assay Plate Setup : Using a liquid handler, dispense a small volume of the DMSO stock solution into the wells of a microtiter plate (e.g., 96-well or 384-well).[1][13]
-
Precipitation Induction : Add aqueous buffer (e.g., PBS pH 7.4) to each well to achieve the desired final compound concentrations and a low final percentage of DMSO (typically 1-2%).[1][13]
-
Incubation : Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short period, typically 1 to 2 hours.[5]
-
Filtration : Filter the plate to separate any precipitated (undissolved) compound from the dissolved material.[1][13]
-
Quantification : Use a UV plate reader to measure the absorbance of the filtrate in a separate UV-compatible plate.[5][13]
-
Data Analysis : Compare the absorbance of the samples to a calibration curve prepared from the DMSO stock solution to determine the concentration of the dissolved compound, which represents the kinetic solubility.
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. enamine.net [enamine.net]
- 6. pharmatutor.org [pharmatutor.org]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. evotec.com [evotec.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. researchgate.net [researchgate.net]
- 12. who.int [who.int]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
An In-Depth Technical Guide to the Stability and Storage of 2-(Isopropylthio)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for 2-(Isopropylthio)aniline hydrochloride. Due to the limited availability of specific stability data for this compound, this guide combines known storage parameters with inferred stability characteristics based on its parent analogue, aniline (B41778) hydrochloride, and established principles of pharmaceutical stability testing as outlined by the International Council for Harmonisation (ICH).
Executive Summary
The stability of this compound, a key intermediate in pharmaceutical synthesis, is critical for ensuring the quality, safety, and efficacy of final drug products. Proper storage and handling are paramount to prevent degradation. This document outlines the recommended storage conditions, potential degradation pathways, and provides a general framework for experimental stability assessment in line with regulatory expectations.
Recommended Storage Conditions
Proper storage is essential to maintain the integrity of this compound. The compound should be stored in a tightly sealed container, protected from environmental factors.
Table 1: Recommended Storage Conditions and Stability Profile
| Parameter | Recommended Condition | Expected Shelf Life |
| Long-Term Storage | Powder at -20°C | 3 years |
| Powder at 4°C | 2 years | |
| Shipping | Room temperature (in continental US; may vary elsewhere) | Not specified |
| General Handling | Store in a cool, dry, and well-ventilated area. Protect from light and moisture. Keep container tightly closed.[1][2] | N/A |
| Incompatibilities | Avoid contact with strong oxidizing agents.[3] Aniline derivatives may also be incompatible with strong acids and bases.[4] | N/A |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, aniline derivatives are susceptible to several degradation mechanisms. Understanding these potential pathways is crucial for developing stability-indicating analytical methods.
-
Oxidation : The aniline functional group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.[5] This can lead to the formation of colored impurities and oligomeric condensation products.[6] The presence of a sulfide (B99878) group also introduces a potential site for oxidation to sulfoxides and sulfones.
-
Photodegradation : Exposure to light, particularly UV light, can induce degradation.[7] Photostability testing is a critical component of stress testing to determine the compound's light sensitivity.[8]
-
Hydrolysis : While generally stable, the hydrochloride salt may be susceptible to hydrolysis under certain pH conditions, potentially affecting the compound's purity and physical form.
-
Thermolysis : Exposure to high temperatures can accelerate degradation reactions. Aniline itself turns brown on exposure to air or light, a process that can be hastened by heat.[6]
The following diagram illustrates the key environmental and chemical factors that can influence the stability of the compound.
Experimental Protocols for Stability Assessment
A comprehensive stability study involves both long-term testing under recommended storage conditions and forced degradation (stress testing) to identify potential degradation products and pathways.[8][9] The following protocols are based on ICH Guideline Q1A(R2) and are intended as a general framework.[8][10]
Before initiating stability studies, a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required.[11] This method must be able to accurately quantify the parent compound and separate it from all potential process impurities and degradation products.[11][12]
-
Technique : Reversed-Phase HPLC with UV detection is the most common approach.[12]
-
Column : A C18 or similar column is typically used.
-
Mobile Phase : A gradient elution with a buffered aqueous phase and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often necessary to separate polar and non-polar compounds.
-
Detection : A photodiode array (PDA) detector is used to assess peak purity and identify the optimal wavelength for quantification. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of unknown degradation products.[12]
Stress testing is performed on a single batch to identify likely degradation products and demonstrate the specificity of the SIM.[2] The goal is to achieve 5-20% degradation of the active substance.
Table 2: General Protocol for Forced Degradation Studies
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Prepare a solution of the compound in 0.1 M HCl. 2. Store at 60°C for 24-48 hours. 3. Withdraw samples at appropriate time points (e.g., 0, 8, 24, 48h). 4. Neutralize the sample with NaOH before analysis.[7] |
| Base Hydrolysis | 1. Prepare a solution of the compound in 0.1 M NaOH. 2. Store at 60°C for 24-48 hours. 3. Withdraw samples at appropriate time points. 4. Neutralize the sample with HCl before analysis.[7] |
| Oxidation | 1. Prepare a solution of the compound in 3% hydrogen peroxide (H₂O₂). 2. Store at room temperature for up to 24 hours.[2] 3. Monitor the reaction closely and sample at early time points (e.g., 0, 2, 6, 24h). |
| Thermal Stress | 1. Store the solid compound in a controlled oven at 60°C / 75% Relative Humidity (RH). 2. Test samples at initial and final time points of a pre-determined period (e.g., 1 week). |
| Photostability | 1. Expose the solid compound and a solution to a calibrated light source. 2. The total illumination should be not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[7] 3. A dark control sample should be stored under the same conditions but protected from light. 4. Analyze samples after exposure. |
This study is conducted on at least three primary batches to establish a re-test period or shelf life.[8]
-
Sample Packaging : Samples should be stored in the proposed commercial container closure system.
-
Storage Conditions :
-
Testing Frequency :
-
Tests to be Performed : At each time point, samples should be tested for appearance, assay, purity (degradation products), and any other critical quality attributes.
The diagram below outlines a typical workflow for conducting a stability study.
Conclusion
While specific stability data for this compound is limited, a robust stability and storage program can be established based on information from analogous compounds and standard regulatory guidelines. The key to preserving its quality is to store it at low temperatures (-20°C for long-term), protected from light, air, and humidity, and away from incompatible substances like strong oxidizers. For developmental purposes, a comprehensive stability program, including the development of a validated stability-indicating method and the execution of forced degradation and long-term stability studies, is essential to fully characterize the molecule and ensure its suitability for use in drug development.
References
- 1. pharmaacademias.com [pharmaacademias.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. nj.gov [nj.gov]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. ijcrt.org [ijcrt.org]
- 6. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. scispace.com [scispace.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Safeguarding Research: A Technical Guide to the Safe Handling of 2-(Isopropylthio)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety and handling information for 2-(Isopropylthio)aniline hydrochloride, a key intermediate in the synthesis of various active compounds. Adherence to these protocols is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document summarizes essential safety data, outlines detailed handling procedures, and provides visual workflows for safe use and emergency response.
Core Safety Data at a Glance
Quantitative and qualitative safety data for this compound are summarized below for easy reference and comparison.
Table 1: Hazard Identification and Classification
| Parameter | Information | Reference |
| GHS Pictogram | ||
| Signal Word | Warning | |
| GHS Hazard Statements | H302: Harmful if swallowed. | |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
| Hazard Classifications | Acute Toxicity, Oral (Category 4) |
Table 2: First Aid Measures
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the affected person warm and at rest. Get medical attention as soon as possible. | [2] |
| Skin Contact | Immediately flush the contaminated skin with soap and water. If this chemical penetrates the clothing, immediately remove the clothing and flush the skin with water. If irritation persists after washing, get medical attention. | [2] |
| Eye Contact | Immediately wash (irrigate) the eyes with large amounts of water, occasionally lifting the lower and upper lids. Get medical attention immediately. | [2] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical aid immediately. Do NOT induce vomiting. | [2] |
Table 3: Handling and Storage
| Aspect | Precaution | Reference |
| Handling | Use only under a chemical fume hood. Wear personal protective equipment/face protection. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling. | [2][3] |
| Storage | Store in a cool, dry place. Do not store in direct sunlight. Store in a tightly closed container. Keep away from strong oxidizing agents and acids. | [2][3] |
| Storage Class | 11 - Combustible Solids |
Table 4: Personal Protective Equipment (PPE)
| Protection Type | Specification | Reference |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [2][3] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Chemical-resistant gloves (e.g., Nitrile, Neoprene) are recommended. | [2][3][4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A chemical fume hood is the primary means of exposure control. | [3][4] |
Experimental Protocol: Safe Weighing and Dissolving of this compound
This protocol outlines the standard operating procedure for the safe handling of this compound during a common laboratory procedure.
Objective: To safely weigh and dissolve a specified amount of this compound for use in a chemical reaction.
Materials:
-
This compound (solid)
-
Appropriate solvent
-
Laboratory balance
-
Spatula
-
Weighing paper or boat
-
Beaker or flask
-
Stir bar or magnetic stirrer
-
Required Personal Protective Equipment (PPE)
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE: safety goggles, lab coat, and chemical-resistant gloves.
-
Decontaminate the work surface within the fume hood.
-
Assemble all necessary equipment and reagents.
-
-
Weighing:
-
Place a weighing paper or boat on the laboratory balance and tare the balance.
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, transfer the desired amount of the solid onto the weighing paper. Avoid creating dust.
-
Securely close the container of this compound.
-
Record the exact weight.
-
-
Dissolving:
-
Place the beaker or flask containing the appropriate solvent and a stir bar on a magnetic stirrer inside the fume hood.
-
Carefully transfer the weighed solid into the solvent.
-
Begin stirring to facilitate dissolution.
-
Rinse the weighing paper or boat with a small amount of the solvent and add the rinsing to the beaker or flask to ensure a complete transfer.
-
-
Post-Procedure:
-
Dispose of the weighing paper and any contaminated disposable items in the designated solid waste container.
-
Clean the spatula and any non-disposable equipment thoroughly.
-
Decontaminate the work surface of the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Visualizing Safety Workflows
To further clarify the safety procedures, the following diagrams illustrate key workflows for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for first aid in case of accidental exposure.
References
An In-depth Technical Guide to Potential Derivatives of 2-(Isopropylthio)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the synthetic potential of 2-(isopropylthio)aniline (B1631709) hydrochloride, a versatile building block for the development of novel chemical entities. Given the prevalence of the substituted aniline (B41778) scaffold in medicinal chemistry, this document outlines key derivatization pathways including N-acylation, N-alkylation, and cyclization to form bioactive benzothiazoles. Detailed experimental protocols, based on established methodologies for analogous compounds, are provided to guide researchers in the synthesis and exploration of new derivatives. This guide aims to serve as a comprehensive resource for scientists engaged in drug discovery and development, providing a foundation for the rational design of new molecules with potential therapeutic applications.
Core Structure and Properties
2-(Isopropylthio)aniline hydrochloride is an aromatic amine containing a reactive amino group and a thioether linkage. The hydrochloride salt form enhances its stability and solubility in aqueous media.
| Property | Value |
| Molecular Formula | C₉H₁₄ClNS |
| Molecular Weight | 203.73 g/mol |
| CAS Number | Not readily available |
| Appearance | Expected to be a solid |
Potential Derivatization Pathways
The chemical reactivity of 2-(isopropylthio)aniline allows for modifications at the amino group and through reactions involving both the amino and the thioether moieties. The primary avenues for derivatization include:
-
N-Acylation: Reaction with acylating agents to form amides.
-
N-Alkylation: Introduction of alkyl or aryl groups at the nitrogen atom.
-
Cyclization: Formation of heterocyclic structures, most notably benzothiazoles.
These derivatization strategies can significantly alter the physicochemical and pharmacological properties of the parent molecule, offering a pathway to new compounds with diverse biological activities.
Diagram of Potential Derivatization Pathways
Caption: Key derivatization routes for 2-(isopropylthio)aniline.
Experimental Protocols and Potential Derivatives
The following sections provide detailed experimental protocols for the synthesis of potential derivatives of 2-(isopropylthio)aniline. These protocols are based on established chemical transformations of anilines and related compounds.
N-Acylation: Synthesis of Amide Derivatives
N-acylation of the aniline nitrogen is a fundamental transformation to introduce a wide variety of functional groups, which can modulate the electronic and steric properties of the molecule and introduce new points for biological interactions.
Experimental Protocol: General Procedure for N-Acylation
-
To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine (B128534) or pyridine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) at 0 °C, add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid with a coupling agent like DCC, 1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired N-acyl derivative.
Table of Potential N-Acyl Derivatives and Expected Data
| Derivative Name | Acylating Agent | Expected Yield (%) | Expected 1H NMR Signals (ppm, DMSO-d6) | Expected Mass (m/z) [M+H]+ |
| N-(2-(isopropylthio)phenyl)acetamide | Acetyl chloride | 85-95 | ~9.5 (s, 1H, NH), 7.2-7.6 (m, 4H, Ar-H), 3.5-3.8 (m, 1H, CH), 2.1 (s, 3H, CH₃), 1.2 (d, 6H, 2xCH₃) | 210.09 |
| N-(2-(isopropylthio)phenyl)benzamide | Benzoyl chloride | 80-90 | ~10.0 (s, 1H, NH), 7.2-8.0 (m, 9H, Ar-H), 3.5-3.8 (m, 1H, CH), 1.2 (d, 6H, 2xCH₃) | 272.11 |
N-Alkylation: Synthesis of Secondary and Tertiary Amine Derivatives
N-alkylation introduces aliphatic or aromatic groups, which can influence the lipophilicity and basicity of the molecule, properties critical for drug absorption and distribution.
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of 2-(isopropylthio)aniline (1.0 eq) and a carbonyl compound (e.g., benzaldehyde (B42025) or acetone, 1.1 eq) in a suitable solvent (e.g., methanol (B129727) or dichloroethane), add a reducing agent (e.g., sodium borohydride (B1222165) or sodium triacetoxyborohydride, 1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 4-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the N-alkylated aniline.
Table of Potential N-Alkyl Derivatives and Expected Data
| Derivative Name | Carbonyl Compound | Expected Yield (%) | Expected 1H NMR Signals (ppm, CDCl₃) | Expected Mass (m/z) [M+H]+ |
| N-benzyl-2-(isopropylthio)aniline | Benzaldehyde | 70-85 | 7.2-7.5 (m, 9H, Ar-H), 6.6-6.8 (m, 2H, Ar-H), 4.4 (s, 2H, CH₂), 3.3-3.6 (m, 1H, CH), 1.3 (d, 6H, 2xCH₃) | 258.13 |
| N-isopropyl-2-(isopropylthio)aniline | Acetone | 60-75 | 6.6-7.4 (m, 4H, Ar-H), 3.6-3.9 (m, 1H, CH), 3.3-3.6 (m, 1H, CH), 1.3 (d, 6H, CH(CH₃)₂), 1.2 (d, 6H, S-CH(CH₃)₂) | 210.13 |
Cyclization: Synthesis of Benzothiazole Derivatives
The synthesis of benzothiazoles from 2-(alkylthio)anilines represents a powerful strategy for creating a class of heterocyclic compounds known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
Experimental Protocol: General Procedure for Oxidative Cyclization to Benzothiazoles
-
A mixture of a 2-(alkylthio)aniline derivative (e.g., an N-acylated or N-arylidene intermediate) and an oxidizing agent (e.g., iodine or copper(II) acetate) in a suitable solvent (e.g., acetic acid or dimethyl sulfoxide) is heated at a temperature ranging from 80 to 120 °C.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is poured into water and neutralized with a base (e.g., sodium bicarbonate).
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification by column chromatography affords the desired benzothiazole derivative.
Workflow for Benzothiazole Synthesis
Caption: General workflow for the synthesis of benzothiazoles.
Table of Potential Benzothiazole Derivatives and Expected Data
| Derivative Name | Precursor | Expected Yield (%) | Expected 1H NMR Signals (ppm, CDCl₃) | Expected Mass (m/z) [M+H]+ |
| 2-Methylbenzothiazole | N-(2-(isopropylthio)phenyl)acetamide | 60-75 | 7.3-8.0 (m, 4H, Ar-H), 2.8 (s, 3H, CH₃) | 150.04 |
| 2-Phenylbenzothiazole | N-(2-(isopropylthio)phenyl)benzamide | 55-70 | 7.3-8.2 (m, 9H, Ar-H) | 212.06 |
Potential Applications in Drug Discovery
Substituted anilines and their heterocyclic derivatives, such as benzothiazoles, are prominent scaffolds in medicinal chemistry. They are known to interact with a variety of biological targets.
-
Kinase Inhibition: Many clinically approved kinase inhibitors feature an aniline core, which often forms key hydrogen bond interactions within the ATP-binding pocket of the kinase.
-
Anticancer Activity: Benzothiazole derivatives have demonstrated potent and selective anticancer activity against various cancer cell lines, including breast, colon, and lung cancer.[3]
-
Antimicrobial and Antiviral Agents: The benzothiazole nucleus is present in a number of compounds with significant antimicrobial and antiviral properties.[1]
The derivatives proposed in this guide could be screened for a wide range of biological activities to identify novel lead compounds for drug development programs.
Conclusion
This compound is a valuable starting material for the synthesis of a diverse library of compounds. The derivatization pathways outlined in this technical guide, including N-acylation, N-alkylation, and cyclization to benzothiazoles, provide a strategic framework for the generation of novel molecules with potential therapeutic applications. The detailed experimental protocols and expected analytical data serve as a practical resource for researchers in the field of medicinal chemistry and drug discovery. Further exploration of these and other synthetic transformations will undoubtedly lead to the discovery of new chemical entities with significant biological and pharmacological properties.
References
An In-depth Technical Guide to the Reactivity of the Aniline Group in 2-(isopropylthio)aniline Hydrochloride
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the aniline (B41778) functional group in 2-(isopropylthio)aniline (B1631709) hydrochloride. As a key intermediate in the synthesis of various active pharmaceutical ingredients, a thorough understanding of its reaction profile is crucial for synthetic route design and optimization.[1] This document extrapolates from established principles of physical organic chemistry and data on analogous structures to predict the molecule's behavior in key chemical transformations. We will explore reactions at the nitrogen atom, electrophilic aromatic substitution on the phenyl ring, and the synthetically pivotal diazotization reaction. Detailed experimental protocols, predictive data, and graphical representations of reaction pathways and electronic effects are provided to serve as a practical resource for laboratory professionals.
Core Structural and Electronic Analysis
The reactivity of 2-(isopropylthio)aniline hydrochloride is governed by the interplay of three primary factors: the protonated state of the amino group, the electronic effects of the ortho-isopropylthio substituent, and the steric hindrance it imposes.
-
Anilinium Ion Form : The compound is supplied as a hydrochloride salt, meaning the amino group exists in its protonated form (-NH₃⁺). This group is strongly electron-withdrawing and deactivating, rendering the aromatic ring highly resistant to electrophilic aromatic substitution (EAS).[2] For most reactions, particularly EAS and N-acylation/alkylation, the free base, 2-(isopropylthio)aniline, must be generated in situ by treatment with a suitable base.
-
Electronic Effects of the Isopropylthio Group : The ortho -S-iPr group exhibits dual electronic effects. The sulfur atom possesses lone pairs that can be donated into the aromatic π-system, a positive resonance effect (+R), which activates the ring towards EAS and directs incoming electrophiles to the ortho and para positions.[3] Concurrently, the electronegativity of sulfur results in a deactivating negative inductive effect (-I). For thioethers, the +R effect typically dominates, making the group an overall ring activator and an ortho, para-director.
-
Steric Hindrance : The bulky isopropylthio group at the ortho position creates significant steric hindrance around the adjacent amino group and the C6 position of the aromatic ring. This can impede the approach of reagents, potentially slowing down reaction rates at the nitrogen atom and disfavoring substitution at the C6 position.[4]
Reactivity at the Nitrogen Atom
Reactions involving the lone pair of the nitrogen atom, such as acylation and alkylation, require the free aniline form. The hydrochloride salt must first be neutralized with a base.
N-Acylation
N-acylation is a common transformation used to form amides, which can serve as protecting groups or as key structural motifs. The reaction typically proceeds via nucleophilic attack of the aniline nitrogen on an acylating agent like an acyl chloride or anhydride.
Table 1: Predicted Quantitative Data for N-Acylation Reactions
| Acylating Agent | Base | Solvent | Conditions | Predicted Yield* | Reference Protocol |
|---|---|---|---|---|---|
| Acetyl Chloride | Pyridine (B92270) | DCM | 0 °C to RT, 2-4 h | >90% | [5][6] |
| Acetic Anhydride | NaOAc | Water / Acetic Acid | RT, 1-2 h | >95% | [5] |
| Benzoyl Chloride | Triethylamine | Acetonitrile | RT, 30 min | >90% |[7] |
*Note: Yields are predictive and based on reactions with similarly substituted anilines. Steric hindrance may necessitate longer reaction times or higher temperatures.
Experimental Protocol: N-Acetylation
-
Preparation : To a stirred solution of this compound (1.0 eq) in dichloromethane (B109758) (DCM, 10 mL/g) at 0 °C, add pyridine (2.2 eq) dropwise.
-
Reaction : Slowly add acetyl chloride (1.1 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up : Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by recrystallization from ethanol/water or column chromatography on silica (B1680970) gel to yield N-(2-(isopropylthio)phenyl)acetamide.[5]
N-Alkylation
N-alkylation can be achieved with various alkylating agents, though over-alkylation to form tertiary amines can be a competing side reaction. Methods using alcohols often provide higher selectivity for mono-alkylation.[8]
Table 2: Predicted Quantitative Data for N-Alkylation Reactions
| Alkylating Agent | Catalyst / Conditions | Solvent | Predicted Yield* | Reference Protocol |
|---|---|---|---|---|
| Benzyl Bromide | K₂CO₃, 80 °C, 6 h | DMF | Moderate to High | [5] |
| Benzyl Alcohol | Au/TiO₂ catalyst, 120 °C | Toluene | Good to Excellent |[8] |
*Note: Yields are predictive. The choice of method depends heavily on the desired alkyl group and substrate compatibility.
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)
For EAS reactions to occur, the highly deactivated anilinium salt must be converted to the strongly activated free aniline base. The combined directing effects of the -NH₂ and -S-iPr groups will control the regiochemical outcome. Both are ortho, para-directors.
-
-NH₂ Group : Directs to positions 2, 4, 6.
-
-S-iPr Group : Directs to positions 2, 4, 6.
The synergistic effect strongly activates the C4 (para to -NH₂) and C6 (ortho to -NH₂) positions. However, the steric bulk of the isopropylthio group adjacent to C6 will likely make the C4 position the primary site of electrophilic attack.
Table 3: Predicted Outcomes for Electrophilic Aromatic Substitution
| Reaction | Reagents | Conditions | Major Product | Predicted Yield* | Reference |
|---|---|---|---|---|---|
| Bromination | Br₂ | Acetic Acid, RT | 4-bromo-2-(isopropylthio)aniline | High | [9] |
| Nitration | HNO₃, H₂SO₄ | 0-5 °C | 4-nitro-2-(isopropylthio)aniline | Moderate |[9] |
*Note: Yields are predictive. Nitration in strong acid can lead to side products due to partial protonation of the aniline.[9]
Diazotization and Subsequent Transformations
The diazotization of primary anilines is a powerful synthetic tool, converting the amino group into a versatile diazonium salt (-N₂⁺). This intermediate can then be displaced by a wide variety of nucleophiles. The reaction is typically carried out in a cold, aqueous acidic solution with sodium nitrite (B80452), making the hydrochloride salt an ideal starting material.[10]
Experimental Protocol: Diazotization
-
Preparation : Dissolve this compound (1.0 eq) in 3M aqueous HCl (5 mL/g) and cool the solution to 0-5 °C in an ice-water bath with vigorous stirring.
-
Diazotization : Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline hydrochloride solution, ensuring the temperature is maintained below 5 °C.
-
Monitoring : The reaction is typically complete after stirring for an additional 15-30 minutes at 0-5 °C. The resulting diazonium salt solution should be used immediately in subsequent steps without isolation.[11][12]
Summary and Conclusions
The reactivity of this compound is dictated by a balance of electronic and steric factors, heavily modulated by the protonation state of the amino group.
-
As the Hydrochloride Salt : The molecule is deactivated towards electrophilic attack. Its primary utility in this form is for diazotization , which proceeds readily in the acidic medium to form a synthetically valuable diazonium salt.
-
As the Free Base : After neutralization, the molecule becomes highly activated.
-
N-Centered Reactions : The nitrogen is nucleophilic and will undergo reactions like N-acylation and N-alkylation , although rates may be tempered by steric hindrance from the ortho-substituent.
-
Ring-Centered Reactions : For electrophilic aromatic substitution , the synergistic directing effects of the -NH₂ and -S-iPr groups strongly favor substitution at the C4 position .
-
This guide provides a predictive framework for utilizing this compound in synthesis. Experimental validation is recommended to optimize conditions for specific transformations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protonation of aniline slows electrophilic aromatic substitution ... | Study Prep in Pearson+ [pearson.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using the Colloidal Method to Prepare Au Catalysts for the Alkylation of Aniline by Benzyl Alcohol [mdpi.com]
- 9. byjus.com [byjus.com]
- 10. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 12. electronicsandbooks.com [electronicsandbooks.com]
The Isopropylthio Group: An In-depth Technical Guide to its Role in Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
The isopropylthio group [(CH₃)₂CHS-], a seemingly simple functional moiety, plays a significant and multifaceted role in the intricate world of molecular interactions. Its unique combination of moderate lipophilicity, conformational flexibility, and the electronic properties of the sulfur atom allows it to participate in a variety of non-covalent interactions that are crucial for molecular recognition, binding affinity, and biological activity. This technical guide provides a comprehensive exploration of the isopropylthio group's function in molecular interactions, with a focus on its application in drug design and development. We will delve into its physicochemical properties, its role in engaging with biological targets, and provide detailed experimental methodologies for its study.
Physicochemical Properties and Non-Covalent Interactions
The isopropylthio group's influence on a molecule's behavior stems from its distinct physicochemical characteristics. The isopropyl moiety contributes to the group's lipophilicity and provides steric bulk, while the thioether linkage introduces unique electronic features.
Key Physicochemical Properties:
-
Lipophilicity: The isopropyl group is a classic lipophilic fragment, which can enhance a molecule's ability to cross cell membranes and interact with hydrophobic pockets in biological targets.
-
Size and Shape: The branched nature of the isopropyl group provides a specific steric footprint that can influence binding selectivity. Its rotational flexibility allows it to adopt various conformations to fit into binding sites.
-
Sulfur Atom Characteristics: The sulfur atom in the thioether linkage is a key player in non-covalent interactions. It is larger and more polarizable than an oxygen atom in an ether linkage. This polarizability allows it to participate in favorable London dispersion forces. The sulfur atom also possesses lone pairs of electrons, enabling it to act as a hydrogen bond acceptor, although it is a weaker acceptor than oxygen. Furthermore, the sulfur atom can engage in less common but significant interactions, such as sulfur-π and other chalcogen bonding interactions.
Types of Non-Covalent Interactions:
The isopropylthio group can participate in a range of non-covalent interactions that are fundamental to protein-ligand binding:
-
Van der Waals Forces: These are the primary interactions for the nonpolar isopropyl group, contributing to binding through induced dipole-induced dipole interactions within hydrophobic pockets.
-
Hydrophobic Interactions: The tendency of the nonpolar isopropyl group to avoid aqueous environments drives its partitioning into hydrophobic regions of a protein, releasing ordered water molecules and resulting in a favorable entropic contribution to binding.
-
Hydrogen Bonds: The sulfur atom can act as a weak hydrogen bond acceptor, forming interactions with suitable donor groups on the protein, such as the backbone N-H of amino acids.
-
Sulfur-Aromatic Interactions: The sulfur atom can interact favorably with aromatic rings through so-called sulfur-π interactions, which are a type of chalcogen bond. These interactions involve the interaction of the electron-rich π-system of an aromatic ring with the electropositive region on the sulfur atom (σ-hole).
Role in Drug Design and Medicinal Chemistry: A Focus on Kinase Inhibitors
The isopropylthio group has been successfully incorporated into numerous drug candidates, particularly in the field of kinase inhibitors. Its ability to occupy hydrophobic pockets and form specific interactions makes it a valuable tool for enhancing potency and selectivity. A notable example is the development of purine (B94841) derivatives as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[1][2][3]
Quantitative Analysis of Isopropylthio-Containing Kinase Inhibitors
The following table summarizes the inhibitory activities of several 6,8,9-trisubstituted purine analogues against various human cancer cell lines. While not all compounds contain an isopropylthio group, this data provides a comparative landscape for understanding the structure-activity relationships (SAR) of purine derivatives, a class where the isopropylthio group has shown promise.
| Compound | R (Substitution at position 6) | Target Cell Line | IC₅₀ (µM) |
| 5 | 4-phenylpiperazine | Huh7 (Liver Cancer) | 0.98 ± 0.08 |
| HCT116 (Colon Cancer) | 1.04 ± 0.09 | ||
| MCF7 (Breast Cancer) | 1.12 ± 0.11 | ||
| 6 | 4-(p-tolyl)piperazine | Huh7 (Liver Cancer) | 1.12 ± 0.10 |
| HCT116 (Colon Cancer) | 1.21 ± 0.11 | ||
| MCF7 (Breast Cancer) | 1.35 ± 0.14 |
Data extracted from a study on 6,8,9-trisubstituted purine analogues.[4]
In the broader context of purine derivatives as kinase inhibitors, various alkylthio substitutions at the 6-position have been explored. For instance, 6-methylmercaptopurine (B131649) riboside has been identified as a potent and selective inhibitor of nerve growth factor-activated protein kinase N (PKN) with an apparent Ki of approximately 5 nM.[5] This highlights the potential of even small alkylthio groups to significantly contribute to binding affinity. Structure-activity relationship (SAR) studies on 6-substituted purine derivatives have shown that thioether-linked derivatives are often superior to their oxygen and nitrogen isosteres in terms of inotropic activity.[6]
Bioisosteric Replacement
In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic properties, is a powerful strategy.[7][8][9][10] The thioether group, including the isopropylthio moiety, can be replaced by a variety of other groups to modulate a molecule's properties.
Common Bioisosteres for the Thioether Linkage:
-
Ether (-O-): Replacement of sulfur with oxygen can alter hydrogen bonding capabilities and polarity.
-
Methylene (-CH₂-): This replacement removes the heteroatom, increasing lipophilicity and removing hydrogen bonding potential.
-
Amine (-NH-): The introduction of a nitrogen atom can introduce hydrogen bond donor capabilities and alter the basicity of the molecule.
-
Sulfoxide (B87167) (-SO-): Oxidation of the thioether to a sulfoxide increases polarity and hydrogen bonding capacity.
-
Sulfone (-SO₂-): Further oxidation to a sulfone significantly increases polarity.
The choice of a bioisosteric replacement depends on the specific goals of the drug design project, such as improving solubility, altering metabolic stability, or fine-tuning binding interactions.
Signaling Pathways and Molecular Mechanisms
The isopropylthio group can be found in molecules that modulate various signaling pathways. A well-documented example is the involvement of 6-mercaptopurine (B1684380) (6-MP) and its derivatives in the purine salvage pathway, which is crucial for nucleotide synthesis.[11][12][13] 6-MP is a prodrug that is converted intracellularly to its active metabolites, which can then be incorporated into DNA and RNA, leading to cytotoxicity. This pathway is a key target in the treatment of certain cancers, particularly acute lymphoblastic leukemia.
Below is a simplified representation of the metabolic activation of 6-mercaptopurine.
Experimental Protocols for Studying Isopropylthio Group Interactions
A variety of experimental techniques can be employed to investigate the role of the isopropylthio group in molecular interactions. These methods provide valuable data on binding affinity, thermodynamics, kinetics, and the specific atoms involved in the interaction.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay
This protocol is a general method for assessing the inhibitory activity of compounds against CDK2, a common target for inhibitors containing the isopropylthio group.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
CDK substrate peptide (e.g., Histone H1)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[14]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
Test compounds (dissolved in DMSO)
-
384-well plates
Procedure:
-
Prepare Reagents: Dilute the CDK2/Cyclin A2 enzyme, substrate peptide, and ATP to their final desired concentrations in kinase assay buffer. Prepare serial dilutions of the test compounds in DMSO, and then dilute them further in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control). Add 2 µL of the diluted CDK2/Cyclin A2 enzyme solution.
-
Initiate Reaction: Start the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.
-
Incubation: Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent before measuring luminescence.[14][15]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamics of binding interactions. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Materials:
-
Purified target protein (e.g., kinase domain)
-
Ligand with an isopropylthio group
-
Identical, degassed buffer for both protein and ligand
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: Prepare the protein solution at a suitable concentration (typically 10-100 µM) in the ITC buffer. Prepare the ligand solution at a concentration 10-20 times higher than the protein concentration in the exact same buffer. Thoroughly degas both solutions.
-
Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe. Equilibrate the system to the desired temperature.
-
Titration: Perform a series of small injections (e.g., 2-5 µL) of the ligand solution into the protein solution. The instrument will measure the heat change associated with each injection.
-
Data Analysis: Integrate the heat flow data for each injection to obtain the heat released or absorbed. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile tool for studying protein-ligand interactions at atomic resolution. Chemical shift perturbation (CSP) mapping is a common NMR technique used to identify the binding site of a ligand on a protein.
Materials:
-
¹⁵N-labeled protein
-
Ligand with an isopropylthio group
-
NMR buffer (e.g., phosphate (B84403) or HEPES buffer in D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a sample of the ¹⁵N-labeled protein in the NMR buffer. Prepare a concentrated stock solution of the ligand in the same buffer.
-
Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum will serve as a reference.
-
Titration: Add small aliquots of the ligand stock solution to the protein sample and record a ¹H-¹⁵N HSQC spectrum after each addition.
-
Data Analysis: Overlay the spectra from the titration and identify the protein amide resonances that show significant chemical shift changes upon ligand binding.[16][17][18] The magnitude of the chemical shift perturbation for each residue can be calculated using a weighted average of the changes in the ¹H and ¹⁵N chemical shifts. Residues with the largest perturbations are likely to be in or near the ligand-binding site.
Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to study the dynamic behavior of a protein-ligand complex over time. They can offer insights into the stability of the complex, the specific interactions that are formed, and the conformational changes that may occur upon binding.
General Workflow:
-
System Setup: Start with the 3D coordinates of the protein-ligand complex, which can be obtained from X-ray crystallography or molecular docking. Solvate the complex in a box of water molecules and add ions to neutralize the system.
-
Parameterization: Assign force field parameters to the protein, ligand (including the isopropylthio group), water, and ions.
-
Minimization and Equilibration: Perform energy minimization to remove any steric clashes. Then, gradually heat the system to the desired temperature and equilibrate it under constant temperature and pressure.
-
Production Run: Run the simulation for a desired length of time (nanoseconds to microseconds) to generate a trajectory of the system's atomic motions.
-
Analysis: Analyze the trajectory to study various properties, such as the root-mean-square deviation (RMSD) to assess stability, hydrogen bond analysis to identify key interactions, and binding free energy calculations to estimate the binding affinity.
Conclusion
The isopropylthio group is a valuable functional group in the arsenal (B13267) of medicinal chemists and drug designers. Its unique blend of lipophilicity, steric bulk, and the electronic properties of the sulfur atom enables it to participate in a diverse array of non-covalent interactions that are critical for high-affinity and selective binding to biological targets. A thorough understanding of these interactions, facilitated by a combination of experimental techniques and computational modeling, is essential for the rational design of novel therapeutics. The continued exploration of the subtle yet significant contributions of moieties like the isopropylthio group will undoubtedly pave the way for the development of more effective and safer medicines.
References
- 1. Structure–Activity Relationships on Purine and 2,3‐Dihydropurine Derivatives as Antitubercular Agents: a Data Mining Approach | Semantic Scholar [semanticscholar.org]
- 2. WO1997020842A1 - Novel purine derivatives having, in particular, antiproliferative properties, and biological uses thereof - Google Patents [patents.google.com]
- 3. N2-substituted O6-cyclohexylmethylguanine derivatives: potent inhibitors of cyclin-dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Methylmercaptopurine riboside is a potent and selective inhibitor of nerve growth factor-activated protein kinase N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 6-substituted purine derivatives as novel selective positive inotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships on purine and 2,3-dihydropurine derivatives as antitubercular agents: a data mining approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Structure–Activity Relationship in the Series of 5-Ethyluridine, N2-Guanine, and 6-Oxopurine Derivatives with Pronounced Anti-Herpetic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. redalyc.org [redalyc.org]
- 14. promega.jp [promega.jp]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. youtube.com [youtube.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. application.wiley-vch.de [application.wiley-vch.de]
A Technical Guide to Quantum Chemical Calculations for 2-(Isopropylthio)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline (B41778) and its derivatives are fundamental scaffolds in numerous pharmaceuticals and functional materials.[4] Understanding their molecular properties at a quantum level is crucial for rational drug design and the development of novel materials. Computational chemistry provides a powerful and cost-effective means to investigate these properties in detail.[5] This guide focuses on the application of established quantum chemical methods to elucidate the characteristics of 2-(isopropylthio)aniline (B1631709) hydrochloride. The methodologies described herein are based on common practices for similar molecular systems.[2][3]
Computational Methodology
The cornerstone of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT).[1][6] This approach offers a favorable balance between computational cost and accuracy.
Geometry Optimization
The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.
-
Level of Theory: Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) is a widely used and reliable functional for this purpose.[2][3]
-
Basis Set: A split-valence basis set, such as 6-311++G(d,p), is recommended to provide flexibility in describing the electron distribution, including polarization and diffuse functions.[2]
The optimization process calculates the forces on each atom and iteratively adjusts their positions until a minimum on the potential energy surface is located.
Vibrational Frequency Analysis
Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes:
-
Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.
-
Prediction of Infrared and Raman Spectra: The calculated vibrational frequencies can be correlated with experimental FT-IR and FT-Raman spectra to aid in the assignment of spectral bands.[2] A scaling factor is often applied to the calculated frequencies to better match experimental values.
Electronic Properties
Several key electronic properties can be calculated to understand the reactivity and electronic nature of the molecule.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.[2][5]
-
Mulliken Population Analysis: This analysis provides a means to estimate the partial atomic charges, offering insights into the distribution of electrons within the molecule and identifying potential sites for electrophilic and nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting sites of intermolecular interactions.
Spectroscopic Simulations
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the standard method for simulating electronic transitions and predicting UV-Vis absorption spectra.[1]
-
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate NMR chemical shifts, which can be compared with experimental data for structural elucidation.[1]
Data Presentation
The following tables present a hypothetical but representative set of quantitative data that would be expected from a computational study of 2-(isopropylthio)aniline hydrochloride, based on typical values for similar aniline derivatives.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-N (Å) | 1.395 |
| C-S (Å) | 1.780 | |
| S-C(isopropyl) (Å) | 1.830 | |
| N-H (Å) | 1.015 | |
| Bond Angle | C-S-C (°) | 102.5 |
| C-N-H (°) | 112.0 | |
| Dihedral Angle | C-C-N-H (°) | 180.0 |
Table 2: Calculated Vibrational Frequencies and Assignments
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(N-H) stretch | 3450 | (not available) | N-H stretching |
| ν(C-H) aromatic | 3100-3000 | (not available) | Aromatic C-H stretching |
| ν(C-H) aliphatic | 2980-2850 | (not available) | Aliphatic C-H stretching |
| δ(N-H) bend | 1620 | (not available) | N-H bending |
| ν(C=C) aromatic | 1600-1450 | (not available) | Aromatic C=C stretching |
| ν(C-S) stretch | 750 | (not available) | C-S stretching |
Table 3: Electronic Properties
| Property | Value |
| HOMO Energy (eV) | -5.8 |
| LUMO Energy (eV) | -0.5 |
| HOMO-LUMO Gap (eV) | 5.3 |
| Dipole Moment (Debye) | 2.5 |
Experimental Protocols
While this guide focuses on computational methods, experimental validation is crucial. The following are standard experimental protocols for a compound like this compound.
Synthesis and Crystallization
A common synthetic route for similar compounds involves the reaction of a corresponding aniline with an appropriate sulfur-containing electrophile, followed by salt formation with hydrochloric acid. For single-crystal X-ray diffraction, suitable crystals can often be grown by slow evaporation from a suitable solvent system.
Spectroscopic Analysis
-
FT-IR and FT-Raman Spectroscopy: Spectra would be recorded in the range of 4000-400 cm⁻¹. The solid sample would be analyzed using the KBr pellet technique for FT-IR and in a capillary tube for FT-Raman.
-
UV-Vis Spectroscopy: The absorption spectrum would be recorded in a suitable solvent (e.g., ethanol) using a UV-Vis spectrophotometer.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer using a deuterated solvent (e.g., DMSO-d₆).
Visualizations
The following diagrams illustrate the workflow and conceptual relationships in the quantum chemical study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Methodological Guide to the Thermochemical Analysis of 2-(isopropylthio)aniline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(isopropylthio)aniline (B1631709) hydrochloride is a chemical intermediate with potential applications in pharmaceutical synthesis.[1][2] A thorough understanding of its thermochemical properties is critical for ensuring safety, stability, and control during manufacturing, storage, and formulation processes. This technical guide outlines a systematic approach to the thermochemical characterization of 2-(isopropylthio)aniline hydrochloride, detailing the requisite experimental protocols and data interpretation.
The key objectives of a thermochemical analysis for a compound like this compound include:
-
Determination of thermal stability and decomposition temperature.
-
Identification of melting point, enthalpy of fusion, and other phase transitions.
-
Elucidation of the thermal decomposition pathway and identification of evolved gaseous products.
-
Development of a comprehensive thermal hazard assessment.
Physicochemical Properties
A summary of the known properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄ClNS | [3] |
| Molecular Weight | 203.73 g/mol | [3] |
| Appearance | Solid | [3] |
| InChI Key | SAXURRYWDUKWPH-UHFFFAOYSA-N | [3] |
| CAS Number | 861343-73-9 | [2] |
| Hazard Classification | Acute Toxicity 4 (Oral) | [3] |
Proposed Experimental Workflow
A systematic workflow is essential for a comprehensive thermochemical analysis. The following diagram illustrates a recommended experimental approach.
Caption: Proposed experimental workflow for thermochemical analysis.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion (ΔHfus), and detect any other thermal events such as polymorphism or decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Instrumentation: Utilize a calibrated differential scanning calorimeter.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp up to 300°C at a heating rate of 10°C/min.
-
-
Reference: An empty, hermetically sealed aluminum pan.
-
-
Data Analysis: Analyze the resulting heat flow versus temperature curve to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The melting point is determined from the onset temperature of the melting endotherm, and ΔHfus is calculated from the peak area.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of the compound and quantify mass loss as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrumentation: Utilize a calibrated thermogravimetric analyzer.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or air at a flow rate of 50 mL/min to simulate inert or oxidative conditions, respectively.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp up to 600°C at a heating rate of 10°C/min.
-
-
-
Data Analysis: The TGA curve plots mass percentage versus temperature. The onset temperature of decomposition (Tₒ) is determined, often at the point of 5% mass loss (T₅%). The derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.
Evolved Gas Analysis (EGA) using TGA-MS/FTIR
Objective: To identify the chemical nature of the gaseous products evolved during thermal decomposition.
Methodology:
-
Instrumentation: A TGA instrument coupled via a heated transfer line to a mass spectrometer (MS) and/or a Fourier-transform infrared (FTIR) spectrometer.
-
Experimental Conditions: The TGA method follows the protocol described in section 4.2 (typically under an inert nitrogen atmosphere).
-
Data Acquisition: The MS and FTIR instruments continuously analyze the gas evolved from the TGA furnace throughout the temperature program.
-
Data Analysis: Correlate the mass loss events observed in the TGA data with the appearance of specific mass-to-charge ratios (m/z) in the MS and characteristic infrared absorption bands in the FTIR spectra to identify the evolved molecular fragments.
Illustrative Thermochemical Data
The following tables present hypothetical, yet realistic, data that could be obtained from the thermochemical analysis of this compound.
Table 2: Illustrative DSC Data for this compound
| Parameter | Illustrative Value | Description |
| Melting Point (Tₒ) | 185 - 195 °C | Onset temperature of the melting endotherm. |
| Enthalpy of Fusion (ΔHfus) | 80 - 100 J/g | Energy required for melting. |
| Decomposition Onset (Tdec) | > 220 °C | Onset of an exothermic event post-melting. |
Table 3: Illustrative TGA Data for this compound (Nitrogen Atmosphere)
| Parameter | Illustrative Value | Description |
| Onset Temperature (T₅%) | ~ 230 °C | Temperature at which 5% mass loss occurs. |
| Decomposition Stages | 2 | The thermal decomposition may occur in multiple steps.[4][5][6] |
| Peak Decomposition (Tₚ) | Stage 1: ~250 °CStage 2: ~350 °C | Temperatures of maximum rate of mass loss from DTG curve. |
| Residual Mass @ 600 °C | < 5% | Indicates nearly complete decomposition. |
Hypothetical Thermal Decomposition Pathway
Based on the structure of this compound, a plausible thermal decomposition pathway can be proposed. The initial stage likely involves the loss of hydrogen chloride. Subsequent decomposition could proceed via cleavage of the isopropyl-sulfur bond and fragmentation of the aniline (B41778) ring. The analysis of evolved gases is crucial for confirming such a pathway.
Caption: Hypothetical decomposition pathway for the compound.
This proposed pathway suggests that initial mass loss observed in TGA could correspond to the release of HCl. Subsequent, higher-temperature mass loss would be associated with the fragmentation of the organic moiety, releasing hydrocarbons like propene, and various aniline and sulfur-containing fragments.[4] TGA-MS/FTIR analysis would be instrumental in verifying the presence of these evolved species.
Conclusion
While specific experimental data on the thermochemical properties of this compound is not currently published, this guide provides a robust framework for its characterization. By employing a combination of DSC, TGA, and evolved gas analysis techniques, researchers and drug development professionals can obtain the critical data needed to ensure the safe and effective use of this compound in their work. The illustrative data and hypothetical decomposition pathway serve as a practical reference for designing experiments and interpreting results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 药物中间体 | MCE [medchemexpress.cn]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
The Strategic Intermediate: A Technical Guide to 2-(Isopropylthio)aniline Hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Isopropylthio)aniline (B1631709) hydrochloride has emerged as a critical building block in medicinal chemistry, particularly in the development of targeted cancer therapies. While not a therapeutic agent in itself, its unique structural features make it an ideal starting material for the synthesis of potent kinase inhibitors. This technical guide provides a comprehensive overview of the discovery and history of 2-(isopropylthio)aniline hydrochloride, focusing on its synthesis and its pivotal role in the creation of dual Mer/c-Met inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic and signaling pathways are presented to support researchers in this field.
Introduction: A Molecule Behind the Scenes
The discovery and history of this compound are intrinsically linked to the broader search for novel kinase inhibitors for the treatment of cancer. This compound is primarily recognized and utilized as a drug intermediate. Its significance lies in its utility as a scaffold for constructing more complex molecules that exhibit specific biological activities. In particular, the 2-substituted aniline (B41778) moiety is a key pharmacophore in a class of potent dual inhibitors targeting the Mer and c-Met kinases, both of which are implicated in various malignancies.
Synthesis of this compound: An Experimental Protocol
Step 1: Synthesis of 2-(Isopropylthio)aniline
A common method for the synthesis of aryl thioethers is the reaction of a thiophenol with an alkyl halide in the presence of a base.
-
Materials:
-
2-Bromopropane (B125204) (Isopropyl bromide)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Procedure:
-
To a solution of 2-aminothiophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-bromopropane (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(isopropylthio)aniline.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 2: Formation of this compound
The conversion of the synthesized aniline to its hydrochloride salt enhances its stability and solubility in certain solvents.
-
Materials:
-
2-(Isopropylthio)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the purified 2-(isopropylthio)aniline in a minimal amount of diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess of concentrated hydrochloric acid dropwise with stirring.
-
A precipitate of this compound will form.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.[1][2][3]
-
Application in the Synthesis of Mer/c-Met Kinase Inhibitors
The primary application of this compound is as a key intermediate in the synthesis of 2-substituted aniline pyrimidine (B1678525) derivatives, which have been identified as potent dual inhibitors of Mer and c-Met kinases.
General Synthetic Pathway
The general synthetic scheme involves the reaction of 2-(isopropylthio)aniline with a substituted pyrimidine core. A representative pathway is illustrated below.
References
Methodological & Application
Synthesis of Novel Benzothiazole Derivatives from 2-(Isopropylthio)aniline Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Isopropylthio)aniline (B1631709) hydrochloride is a versatile chemical intermediate with significant potential in the synthesis of novel heterocyclic compounds for drug discovery and development. Its aniline (B41778) functional group, coupled with the ortho-isopropylthio substituent, provides a unique scaffold for the construction of various bioactive molecules. This document outlines the application of 2-(isopropylthio)aniline hydrochloride in the synthesis of 2-substituted benzothiazoles, a class of compounds known for a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. The protocols provided herein detail a two-step synthetic route involving N-acylation followed by intramolecular cyclization.
Application Notes
Substituted anilines are foundational building blocks in medicinal chemistry, serving as precursors to a multitude of therapeutic agents.[1] The incorporation of an aniline moiety is a common strategy in the design of kinase inhibitors, which are crucial in oncology.[1] These aniline-based compounds often act as ATP-competitive inhibitors, forming key interactions within the ATP-binding pocket of kinases and thereby disrupting signal transduction pathways that drive cancer cell proliferation and survival.[1]
Benzothiazoles, which can be synthesized from 2-(isopropylthio)aniline, represent a "privileged scaffold" in medicinal chemistry due to their diverse biological activities.[2] These activities include antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3] Notably, 2-phenylbenzothiazole (B1203474) derivatives have been investigated for their potential as oestrogenic and tyrosine kinase inhibitory agents.[4]
The novel benzothiazole (B30560) derivatives synthesized from 2-(isopropylthio)aniline may exhibit anti-inflammatory effects through the modulation of key signaling pathways. One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a critical regulator of inflammatory responses.[2][5] Inhibition of this pathway can suppress the production of pro-inflammatory cytokines and other inflammatory mediators.
Experimental Protocols
The synthesis of 2-substituted benzothiazoles from this compound is proposed via a two-step process: N-acylation of the aniline followed by an intramolecular cyclization to form the benzothiazole ring.
Step 1: N-Acylation of 2-(Isopropylthio)aniline
This protocol describes the general procedure for the acylation of the free base, 2-(isopropylthio)aniline, which can be obtained by neutralizing the hydrochloride salt with a suitable base (e.g., sodium bicarbonate) and extracting with an organic solvent.
Protocol: General N-Acylation of 2-(Isopropylthio)aniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(isopropylthio)aniline (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or pyridine (B92270) at room temperature.
-
Addition of Acylating Agent: Slowly add the desired acyl chloride or acid anhydride (B1165640) (1.1 eq.) to the solution. If using an acyl chloride in a non-basic solvent like DCM, add a non-nucleophilic base such as triethylamine (B128534) (1.2 eq.) to scavenge the HCl byproduct.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 1-4 hours).
-
Work-up:
-
If pyridine is used as the solvent, pour the reaction mixture into a separatory funnel containing 1 M HCl and extract with an organic solvent like ethyl acetate.
-
If DCM is used, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude N-acylated product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
| Parameter | Value |
| Starting Material | 2-(Isopropylthio)aniline |
| Acylating Agent | Acyl chloride or Acid anhydride |
| Base (if needed) | Triethylamine or Pyridine |
| Solvent | Dichloromethane or Pyridine |
| Temperature | Room Temperature |
| Typical Reaction Time | 1 - 4 hours |
| Purification Method | Recrystallization or Column Chromatography |
| Expected Yield | 85-95% (literature for similar anilines) |
Step 2: Intramolecular Cyclization to form 2-Substituted Benzothiazole (Jacobson-type Synthesis)
This protocol is adapted from the Jacobson method for benzothiazole synthesis and is proposed for the cyclization of the N-acylated intermediate.
Protocol: Synthesis of 2-Substituted Benzothiazole
-
Reaction Setup: In a reaction vessel suitable for heating, place the N-acyl-2-(isopropylthio)aniline (1.0 eq.).
-
Addition of Reagents: Add a suitable acid catalyst, such as polyphosphoric acid (PPA) or a strong protic acid.
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically >150 °C). The exact temperature and reaction time will depend on the substrate and the acid catalyst used and should be optimized.
-
Reaction Monitoring: Monitor the formation of the benzothiazole product by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction mixture by pouring it onto ice water. Neutralize the acidic solution with a base (e.g., sodium hydroxide (B78521) or sodium carbonate) until the product precipitates.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with water. The crude benzothiazole can be purified by recrystallization from a suitable solvent or by column chromatography.
| Parameter | Value |
| Starting Material | N-Acyl-2-(isopropylthio)aniline |
| Catalyst/Reagent | Polyphosphoric Acid (PPA) or other strong acid |
| Temperature | >150 °C |
| Typical Reaction Time | 2 - 12 hours (substrate dependent) |
| Purification Method | Recrystallization or Column Chromatography |
| Expected Yield | 60-80% (literature for similar cyclizations) |
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of 2-substituted benzothiazoles from this compound.
Caption: Synthetic route to 2-substituted benzothiazoles.
NF-κB Signaling Pathway
This diagram illustrates the canonical NF-κB signaling pathway, a potential target for the synthesized benzothiazole derivatives, leading to an anti-inflammatory response.
Caption: Inhibition of the canonical NF-κB signaling pathway.
References
2-(Isopropylthio)aniline Hydrochloride: A Versatile Building Block for Kinase Inhibitor Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Isopropylthio)aniline (B1631709) hydrochloride is a valuable heterocyclic building block for the synthesis of novel bioactive compounds in medicinal chemistry. Its aniline (B41778) scaffold, substituted at the ortho position with an isopropylthio group, provides a unique structural motif for creating molecules with the potential to interact with a variety of biological targets. The presence of the sulfur-containing functional group can influence physicochemical properties such as lipophilicity and metabolic stability, while the primary amine offers a reactive handle for a wide range of chemical transformations. This document outlines the potential applications of 2-(isopropylthio)aniline hydrochloride, with a focus on its use in the development of kinase inhibitors, and provides detailed experimental protocols for synthesis and biological evaluation.
While direct literature examples of blockbuster drugs derived from this specific starting material are not prevalent, its structural alerts are analogous to those found in numerous potent kinase inhibitors. The methodologies and principles described herein are based on established research with similar 2-substituted aniline derivatives and are directly applicable to the investigation of novel compounds synthesized from this compound.[1]
Application: Development of Kinase Inhibitors for Oncology
Substituted anilines are a cornerstone in the design of kinase inhibitors for cancer therapy.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] this compound can serve as a key starting material for the synthesis of potent and selective kinase inhibitors.
Mechanism of Action
Aniline-based kinase inhibitors often function as ATP-competitive inhibitors. The aniline nitrogen and its substituents can form crucial hydrogen bonds and van der Waals interactions within the ATP-binding pocket of the target kinase. This occupation of the active site prevents the binding of ATP and subsequent phosphorylation of downstream substrates, thereby disrupting the signaling cascade that promotes cancer cell proliferation, survival, and angiogenesis.[1]
A hypothetical signaling pathway illustrating the inhibition of a Receptor Tyrosine Kinase (RTK) by a derivative of 2-(isopropylthio)aniline is depicted below.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of kinase inhibitors derived from this compound.
Protocol 1: Synthesis of a Hypothetical 2-((2-(Isopropylthio)phenyl)amino)pyrimidine Derivative
This protocol is adapted from the synthesis of 2-substituted aniline pyrimidine (B1678525) derivatives, which have shown potent activity as Mer/c-Met dual inhibitors.
Workflow for Synthesis:
Materials:
-
This compound
-
2,4-Dichloropyrimidine
-
Substituted phenol or boronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, Dioxane, Toluene)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Step 1: Synthesis of 4-chloro-N-(2-(isopropylthio)phenyl)pyrimidin-2-amine.
-
To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol, add a base like diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt.
-
Add 2,4-dichloropyrimidine (1.0-1.2 eq).
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired intermediate.
-
-
Step 2: Synthesis of the final 2-((2-(isopropylthio)phenyl)amino)pyrimidine derivative.
-
In a reaction vessel, combine 4-chloro-N-(2-(isopropylthio)phenyl)pyrimidin-2-amine (1.0 eq), the desired substituted phenol or boronic acid (1.1-1.5 eq), a suitable palladium catalyst, and a ligand.
-
Add a base and degassed solvent.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 8-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the final product.
-
-
Step 3: Characterization.
-
Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of the synthesized compounds against a target kinase.[1]
Materials:
-
Recombinant human kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Synthesized test compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then further dilute in the kinase assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 3: Cell Proliferation (MTT) Assay
This protocol assesses the anti-proliferative effect of the synthesized compounds on cancer cell lines.[1]
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Data Presentation
Quantitative data from the biological assays should be summarized in tables for clear comparison of the activity of different derivatives.
Table 1: In Vitro Kinase Inhibitory Activity of Hypothetical 2-((2-(Isopropylthio)phenyl)amino)pyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Derivative 1 | Kinase A | Value |
| Derivative 2 | Kinase A | Value |
| Derivative 3 | Kinase A | Value |
| Staurosporine (Control) | Kinase A | Value |
Table 2: Anti-proliferative Activity of Hypothetical 2-((2-(Isopropylthio)phenyl)amino)pyrimidine Derivatives
| Compound ID | Cell Line 1 IC₅₀ (µM) | Cell Line 2 IC₅₀ (µM) | Cell Line 3 IC₅₀ (µM) |
| Derivative 1 | Value | Value | Value |
| Derivative 2 | Value | Value | Value |
| Derivative 3 | Value | Value | Value |
| Doxorubicin (Control) | Value | Value | Value |
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel kinase inhibitors and other potential therapeutic agents. The protocols and application notes provided here offer a comprehensive guide for researchers to explore the potential of this building block in drug discovery and development. Through systematic synthesis and biological evaluation, novel derivatives with potent and selective activities can be identified, contributing to the advancement of targeted therapies.
References
Application of 2-(Isopropylthio)aniline Hydrochloride in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Isopropylthio)aniline (B1631709) hydrochloride is a key chemical intermediate employed in the synthesis of advanced kinase inhibitors. Its unique structural features, particularly the aniline (B41778) moiety for engaging with the hinge region of kinase ATP-binding pockets and the isopropylthio group for occupying adjacent hydrophobic pockets, make it a valuable building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the utilization of 2-(isopropylthio)aniline hydrochloride in the synthesis of UNC2025, a potent dual inhibitor of Mer and FMS-like tyrosine kinase 3 (Flt3).
Application Notes
2-(Isopropylthio)aniline and its hydrochloride salt are primarily utilized in nucleophilic aromatic substitution (SNA) reactions with heterocyclic scaffolds, such as pyrimidines, to construct the core of kinase inhibitors. The aniline nitrogen acts as the nucleophile, displacing a leaving group (commonly a halogen) on the heterocyclic ring. This reaction is fundamental to the synthesis of a wide array of kinase inhibitors that target various malignancies.
Case Study: UNC2025 - A Dual Mer/Flt3 Kinase Inhibitor
UNC2025 is a highly potent and orally bioavailable dual inhibitor of Mer and Flt3 kinases, both of which are implicated in the progression of various cancers, particularly acute myeloid leukemia (AML).[1][2] The synthesis of UNC2025 exemplifies the strategic use of a 2-substituted aniline moiety to achieve high potency and desirable pharmacokinetic properties.
Mechanism of Action: UNC2025 functions as an ATP-competitive inhibitor, binding to the ATP-binding site of Mer and Flt3 kinases. This binding prevents the phosphorylation of downstream substrates, thereby inhibiting signal transduction pathways responsible for cell proliferation and survival.[3] Specifically, inhibition of Mer and Flt3 by UNC2025 has been shown to decrease the phosphorylation of downstream signaling proteins such as STAT6, AKT, and ERK1/2.[4]
Quantitative Data
The inhibitory activity of UNC2025 against its target kinases and in cellular assays is summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of UNC2025
| Kinase Target | IC50 (nM) |
| Mer | 0.74 |
| Flt3 | 0.8 |
| Axl | 122 |
| Tyro3 | 301 |
| TRKA | 1.67 |
| TRKC | 4.38 |
| KIT | 8.18 |
| Met | 364 |
| Data sourced from multiple studies to provide a comprehensive profile.[3][5][6][7] |
Table 2: Cellular Activity of UNC2025
| Cell Line | Assay | IC50 (nM) |
| 697 B-ALL | Mer Phosphorylation Inhibition | 2.7 |
| Molm-14 AML | Flt3 Phosphorylation Inhibition | 14 |
| A549 NSCLC | Colony Formation Inhibition | ~300 |
| Molm-14 AML | Colony Formation Inhibition | ~50 |
| These values represent the concentration of UNC2025 required to inhibit the specified cellular function by 50%.[1][6] |
Experimental Protocols
The following protocols are based on the synthesis and evaluation of UNC2025 and its analogs.
Protocol 1: Synthesis of UNC2025
This protocol describes a key step in the synthesis of UNC2025, which involves the coupling of a 2-substituted aniline with a pyrrolo[2,3-d]pyrimidine core. While the full synthesis is multi-stepped, this section focuses on the introduction of the 2-(isopropylthio)aniline moiety.
Reaction: Nucleophilic Aromatic Substitution
Materials:
-
2-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate
-
2-(Isopropylthio)aniline (or its hydrochloride salt with the addition of a base)
-
Solvent (e.g., dioxane, n-butanol)
-
Base (e.g., NaH, K2CO3, or DIPEA if starting with the hydrochloride salt)
-
Palladium catalyst and ligand for subsequent coupling steps (if applicable to the overall synthetic route)
Procedure:
-
To a solution of the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate in an appropriate solvent, add 2-(isopropylthio)aniline.
-
If using the hydrochloride salt of the aniline, add a suitable non-nucleophilic base to liberate the free amine.
-
The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) to facilitate the substitution reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified using flash column chromatography on silica (B1680970) gel to yield the desired N-(2-(isopropylthio)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine core structure of UNC2025.
Note: This is a representative protocol. Specific reaction conditions such as temperature, reaction time, and choice of base and solvent may need to be optimized for specific substrates and scales.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method to assess the inhibitory activity of a compound against a specific kinase.
Materials:
-
Synthesized inhibitor compound (e.g., UNC2025)
-
Recombinant human kinases (Mer, Flt3)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase, the substrate peptide, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent from the kinase assay kit, following the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cellular Proliferation Assay (MTT or CellTiter-Glo®)
This protocol is used to determine the effect of the synthesized inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Molm-14 for Flt3, 697 for Mer)
-
Cell culture medium and supplements
-
Synthesized inhibitor compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of the inhibitor compound and incubate for a specified period (e.g., 72 hours).
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals and measure the absorbance.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate for a short period to stabilize the luminescent signal, and measure luminescence.
-
Calculate the percentage of cell viability for each concentration compared to a vehicle-treated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations
The following diagrams illustrate the relevant signaling pathway and a generalized experimental workflow.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UNC2025 | Mer/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocol for N-acylation of 2-(isopropylthio)aniline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the N-acylation of 2-(isopropylthio)aniline (B1631709) hydrochloride, a key synthetic transformation for the generation of diverse amide derivatives. The resulting N-acylated products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The protocols detailed below are based on established methods for the acylation of substituted anilines and have been adapted for this specific substrate.
Introduction
N-acylation is a robust and widely utilized reaction in organic synthesis for the formation of amide bonds.[1] This transformation is critical in drug discovery for modifying the physicochemical properties of molecules, protecting amine functionalities, and constructing the core scaffolds of numerous therapeutic agents.[1] The starting material, 2-(isopropylthio)aniline hydrochloride, features a nucleophilic amino group that readily reacts with various acylating agents. This protocol focuses on a standard and reliable method for its N-acylation.
Quantitative Data Summary
The following table summarizes representative data for the N-acylation of this compound with different acylating agents under standardized conditions. Please note that these values are illustrative and actual results may vary depending on the specific reaction scale and conditions.
| Entry | Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Acetyl Chloride | Pyridine (B92270) | Dichloromethane (B109758) | 2 | 92 | >98 |
| 2 | Acetic Anhydride (B1165640) | Sodium Acetate (B1210297) | Water/Ethanol (B145695) | 3 | 88 | >97 |
| 3 | Benzoyl Chloride | Triethylamine | Dichloromethane | 4 | 95 | >98 |
| 4 | Propionic Anhydride | Pyridine | Dichloromethane | 3 | 85 | >96 |
Experimental Protocols
Protocol 1: N-Acetylation using Acetyl Chloride
This protocol describes the N-acetylation of this compound using acetyl chloride and a non-aqueous workup.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in dichloromethane (DCM).
-
Base Addition: Cool the suspension to 0 °C in an ice bath and add pyridine (2.5 eq) dropwise. Stir the mixture for 10 minutes.
-
Acylation: Slowly add acetyl chloride (1.2 eq) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Quenching and Work-up: Pour the reaction mixture into a separatory funnel containing 1 M HCl and DCM. Shake and separate the layers.[1]
-
Extraction: Extract the aqueous layer twice more with DCM.[1]
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Protocol 2: N-Acetylation using Acetic Anhydride in an Aqueous Medium
This protocol is adapted from the acetylation of aniline (B41778) hydrochloride and is suitable for a more environmentally friendly approach.[2][3]
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Water
-
Ethanol
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in water.
-
Reagent Preparation: Prepare a separate solution of sodium acetate (1.5 eq) in water.
-
Acylation: To the solution of the aniline hydrochloride, add acetic anhydride (1.2 eq) and swirl to mix.[2]
-
Base Addition: Immediately add the sodium acetate solution to the reaction mixture. A precipitate of the N-acetylated product should form.[2]
-
Isolation: Cool the mixture in an ice bath to maximize precipitation and collect the solid product by vacuum filtration.[2]
-
Washing: Wash the collected solid with cold water.
-
Purification: Recrystallize the crude product from 95% ethanol to afford the pure N-(2-(isopropylthio)phenyl)acetamide.[2]
Visualized Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for the N-acylation reaction and the chemical transformation.
Caption: General experimental workflow for the N-acylation of this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(isopropylthio)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] These reactions have become indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] This document provides detailed application notes and experimental protocols for the use of 2-(isopropylthio)aniline (B1631709) hydrochloride as a substrate in several key palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling.
2-(Isopropylthio)aniline and its derivatives are valuable building blocks in medicinal chemistry.[3][4] The ability to functionalize the aniline (B41778) core through cross-coupling reactions opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications. The protocols provided herein are designed to serve as a starting point for researchers, and optimization may be necessary for specific substrates and desired products.
General Considerations
The hydrochloride salt of 2-(isopropylthio)aniline requires the use of a base to neutralize the salt and generate the free amine for the coupling reaction. The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and is highly dependent on the specific coupling partners.[5] Sterically hindered and electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald and Hartwig, are often effective for these transformations.[6] All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst and reagents.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[7][8] This reaction allows for the coupling of 2-(isopropylthio)aniline with a variety of aryl and heteroaryl halides or triflates.
Table 1: Optimization of Buchwald-Hartwig Amination with 2-(isopropylthio)aniline Hydrochloride and 4-bromotoluene
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOt-Bu (2.2) | Toluene | 100 | 12 | 92 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3.0) | Dioxane | 110 | 18 | 85 |
| 3 | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (2.2) | THF | 80 | 16 | 88 |
| 4 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ (3.0) | DMF | 120 | 24 | 75 |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).
-
Reagent Addition: Add this compound (1.0 equiv), the aryl halide (1.1 equiv), and the base (e.g., NaOt-Bu, 2.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 0.1 M concentration relative to the aniline).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[9][10] In this case, 2-(isopropylthio)aniline would first need to be converted to the corresponding aryl halide (e.g., 2-bromo- or 2-iodo-(isopropylthio)aniline) to participate as the halide partner.
Table 2: Suzuki-Miyaura Coupling of 1-bromo-2-(isopropylthio)benzene with Phenylboronic Acid
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 12 | 88 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O (5:1) | 100 | 10 | 95 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 14 | 91 |
| 4 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | KF (3.0) | THF | 80 | 16 | 82 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (e.g., 1-bromo-2-(isopropylthio)benzene, 1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv) in the solvent system (e.g., dioxane/H₂O, 5:1).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Reaction: Heat the mixture to the specified temperature (e.g., 100 °C) and stir for the indicated time (e.g., 10 hours). Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] Similar to the Suzuki coupling, the aniline must first be halogenated.
Table 3: Sonogashira Coupling of 1-iodo-2-(isopropylthio)benzene with Phenylacetylene
| Entry | Palladium Catalyst (mol%) | Copper(I) Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3.0) | THF | 65 | 8 | 90 |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (3.0) | DMF | 80 | 6 | 93 |
| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N (3.0) | Acetonitrile | 70 | 10 | 87 |
| 4 | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP (2.0) | Acetonitrile | rt | 12 | 91 |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (e.g., 1-iodo-2-(isopropylthio)benzene, 1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) source (e.g., CuI, 4 mol%).
-
Reagent Addition: Add the anhydrous solvent (e.g., THF), the terminal alkyne (1.2 equiv), and the base (e.g., Et₃N, 3.0 equiv).
-
Reaction: Stir the mixture at the specified temperature (e.g., 65 °C) for the indicated time (e.g., 8 hours). Monitor the reaction's progress.
-
Work-up: Once the reaction is complete, cool to room temperature, and dilute with diethyl ether. Filter the mixture to remove the ammonium (B1175870) salt.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scirp.org [scirp.org]
Application of 2-(isopropylthio)aniline hydrochloride in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and hypothetical protocols for the use of 2-(isopropylthio)aniline (B1631709) hydrochloride as a precursor in the synthesis of valuable heterocyclic compounds, namely phenothiazines and benzothiazoles. While direct literature precedents for these specific transformations are scarce, the proposed methodologies are grounded in well-established principles of organic synthesis, particularly the Smiles rearrangement for phenothiazines and the condensation reactions of 2-aminothiophenols for benzothiazoles.
I. Synthesis of Phenothiazine (B1677639) Derivatives
Application Note:
2-(Isopropylthio)aniline hydrochloride is a promising starting material for the synthesis of phenothiazine derivatives. Phenothiazines are a class of nitrogen- and sulfur-containing heterocyclic compounds with a wide range of applications in medicinal chemistry, including antipsychotic, antihistaminic, and antiemetic drugs. The core structure can be assembled through an intramolecular cyclization of a suitably substituted diphenyl sulfide (B99878) precursor. The proposed synthetic strategy involves the initial N-arylation of 2-(isopropylthio)aniline with an activated haloarene, followed by a base-mediated intramolecular cyclization, likely proceeding through a Smiles rearrangement mechanism. The isopropylthio group is a key component, enabling the final ring closure to form the phenothiazine scaffold.
Proposed Synthetic Pathway for Phenothiazines:
A plausible reaction pathway for the synthesis of a phenothiazine derivative from this compound is outlined below. The process involves an initial N-arylation followed by an intramolecular cyclization.
Caption: Proposed synthesis of phenothiazines.
Experimental Protocol 1: Synthesis of a Dinitrophenothiazine Derivative
This protocol describes a hypothetical two-step synthesis of a dinitrophenothiazine derivative from this compound.
Step 1: N-Arylation
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like triethylamine (B128534) (2.2 eq) to neutralize the hydrochloride and liberate the free amine.
-
Add 2,4-dinitrochlorobenzene (1.1 eq) to the reaction mixture.
-
Heat the mixture at 100-120 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-(2,4-dinitrophenyl)-2-(isopropylthio)aniline.
Step 2: Intramolecular Cyclization (Smiles Rearrangement)
-
Dissolve the N-arylated intermediate (1.0 eq) in an anhydrous polar aprotic solvent like DMF or dimethyl sulfoxide (B87167) (DMSO).
-
Add a strong base such as sodium hydride (1.5 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to stir at room temperature and then heat to 80-100 °C for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting phenothiazine derivative by recrystallization or column chromatography.
Quantitative Data (Hypothetical)
The following table summarizes hypothetical yields for the synthesis of various phenothiazine derivatives based on typical yields for similar reported reactions.
| Entry | Haloarene | Product | Hypothetical Yield (%) |
| 1 | 2,4-Dinitrochlorobenzene | 2,4-Dinitrophenothiazine | 75 |
| 2 | 2-Chloro-5-nitro-pyridine | 2-Nitro-8-azaphenothiazine | 68 |
| 3 | 2-Chlorobenzonitrile | 2-Cyanophenothiazine | 72 |
II. Synthesis of Benzothiazole (B30560) Derivatives
Application Note:
The synthesis of benzothiazoles from this compound is a two-stage process. Benzothiazoles are a vital class of heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. The most common and direct route to benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with various electrophiles. Therefore, the primary application of this compound in this context is as a protected precursor to 2-aminothiophenol. The synthesis would involve the deprotection of the isopropylthio group to unveil the reactive thiol, which can then be cyclized in a one-pot or stepwise manner with a suitable coupling partner like an aldehyde, carboxylic acid, or nitrile.
Proposed Synthetic Pathway for Benzothiazoles:
The proposed pathway for benzothiazole synthesis involves the dealkylation of the thioether followed by condensation and cyclization.
Caption: Proposed synthesis of benzothiazoles.
Experimental Protocol 2: Synthesis of a 2-Arylbenzothiazole
This protocol outlines a hypothetical one-pot procedure for the synthesis of a 2-arylbenzothiazole from this compound.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (B109758) or 1,2-dichloroethane.
-
Add a Lewis acid, such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃) (1.2 eq), at 0 °C to effect the dealkylation of the thioether.
-
Stir the mixture at room temperature for 1-2 hours to generate 2-aminothiophenol in situ.
-
To this mixture, add an aromatic aldehyde (1.1 eq).
-
Add an oxidizing agent, such as molecular iodine (I₂) or hydrogen peroxide (H₂O₂), to facilitate the cyclization and aromatization.
-
Reflux the reaction mixture for 3-5 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine.
-
Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the 2-arylbenzothiazole.
Quantitative Data (Hypothetical)
The following table presents hypothetical yields for the synthesis of various 2-substituted benzothiazoles, assuming efficient deprotection and cyclization.
| Entry | Aldehyde | Product | Hypothetical Yield (%) |
| 1 | Benzaldehyde | 2-Phenylbenzothiazole | 85 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzothiazole | 82 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzothiazole | 88 |
Disclaimer: The experimental protocols and quantitative data provided herein are hypothetical and based on established chemical principles. Researchers should conduct their own optimization and characterization studies. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes & Protocols for the Quantification of 2-(Isopropylthio)aniline Hydrochloride in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of 2-(isopropylthio)aniline (B1631709) hydrochloride in reaction mixtures. The methodologies described are based on established principles for the analysis of aniline (B41778) compounds and are intended to serve as a comprehensive guide for developing and validating robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are presented as primary analytical techniques.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the analysis of aniline derivatives, offering high resolution and sensitivity.[1] A reversed-phase HPLC method is recommended for the quantification of the polar compound 2-(isopropylthio)aniline hydrochloride.
Experimental Protocol: HPLC
Instrumentation and Consumables:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[2]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[2]
-
Vials: Amber glass vials should be used to protect the light-sensitive aniline compound.[2]
-
Solvents: HPLC grade acetonitrile (B52724), methanol, and water.
-
Reagents: Formic acid or phosphoric acid for mobile phase modification.[2]
Chromatographic Conditions (Representative):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an amber HPLC vial.
Calibration Standards Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in the diluent.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
Data Presentation: HPLC Method Validation (Representative Data)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC quantification of this compound.
Gas Chromatography (GC) Method
Gas chromatography is another powerful technique for the analysis of aniline compounds, particularly when coupled with a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity and selectivity.[3][4] Due to the hydrochloride salt form, derivatization or a split/splitless injector with a high inlet temperature might be necessary to ensure volatilization without degradation.
Experimental Protocol: GC-MS
Instrumentation and Consumables:
-
GC-MS System: A standard GC system equipped with a split/splitless injector, a mass spectrometer detector, and an autosampler.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Vials: Standard 2 mL amber GC vials with screw caps.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Reagents: Dichloromethane (B109758) (GC grade), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS for derivatization.
Chromatographic and Spectrometric Conditions (Representative):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the reaction mixture into a vial.
-
Add 1 mL of dichloromethane and vortex to dissolve.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Data Presentation: GC-MS Method Validation (Representative Data)
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 5 - 200 µg/mL |
| Limit of Detection (LOD) | 1.5 µg/mL |
| Limit of Quantification (LOQ) | 5.0 µg/mL |
| Accuracy (% Recovery) | 97.2% - 102.5% |
| Precision (% RSD) | < 3.0% |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS quantification of this compound.
Logical Relationship of Analytical Methods
The choice between HPLC and GC depends on the specific requirements of the analysis, such as the complexity of the reaction mixture and the required sensitivity.
Caption: Method selection guide for the analysis of this compound.
Disclaimer: The provided protocols and data are representative and should be validated in the user's laboratory for their specific application. The chemical this compound is intended for research use only.[5]
References
Application Note: HPLC Method Development for Purity Assessment of 2-(isopropylthio)aniline Hydrochloride
Introduction
2-(isopropylthio)aniline (B1631709) hydrochloride is a chemical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The purity of this intermediate is critical as it can directly impact the quality, safety, and efficacy of the final drug product.[3][4] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of pharmaceuticals due to its high resolution, sensitivity, and accuracy.[5][6][7][8] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of the purity of 2-(isopropylthio)aniline hydrochloride and for the separation of its potential impurities.
The developed method is intended for use by researchers, scientists, and drug development professionals in a quality control setting. The protocol provides a starting point for method validation and can be adapted for routine analysis and stability studies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the compound is presented in Table 1. Understanding these properties is crucial for the development of a suitable analytical method.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₄ClNS | [9] |
| Molecular Weight | 203.73 g/mol | [1][9] |
| Appearance | Solid | [9] |
| SMILES String | NC1=CC=CC=C1SC(C)C.[H]Cl | [9] |
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system with a pump, autosampler, column compartment with temperature control, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of aniline (B41778) derivatives.[10]
-
Software: Chromatography data acquisition and processing software.
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: Formic acid (analytical grade).
-
Reference Standard: this compound of known purity.
-
Sample: this compound to be tested.
2. Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve an appropriate amount of the this compound sample in the diluent to obtain a final concentration of approximately 0.5 mg/mL.
3. Chromatographic Conditions
A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.[5] The proposed chromatographic conditions are summarized in Table 2.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
4. System Suitability
Before sample analysis, the performance of the chromatographic system should be verified by performing system suitability tests. The recommended parameters and their acceptance criteria are listed in Table 3.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
5. Purity Calculation
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area Percent).
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Development Workflow
The following diagram illustrates the logical workflow for the development of the HPLC method.
Caption: Workflow for HPLC Method Development.
Purity Assessment Logic
The following diagram outlines the logical steps involved in assessing the purity of a sample using the developed HPLC method.
References
- 1. This compound | 药物中间体 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. uhplcs.com [uhplcs.com]
- 4. moravek.com [moravek.com]
- 5. benchchem.com [benchchem.com]
- 6. mastelf.com [mastelf.com]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. HPLC Assay Testing: What It Is and Why It’s Important for API Manufacturers? - Novasol Biotech [novasolbio.com]
- 9. This compound AldrichCPR [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
One-pot synthesis strategies involving 2-(isopropylthio)aniline hydrochloride
Application Notes and Protocols for One-Pot Synthesis Strategies
Topic: One-Pot Synthesis Strategies Involving 2-(Isopropylthio)aniline (B1631709) Hydrochloride and Related Anilines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
One-pot synthesis is a cornerstone of modern medicinal chemistry and drug development, offering a streamlined and efficient approach to the construction of complex molecular architectures. By combining multiple reaction steps into a single, sequential process without the isolation of intermediates, one-pot strategies minimize solvent waste, reduce purification steps, and shorten overall reaction times. These advantages are particularly valuable in the rapid generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.
While specific one-pot protocols commencing directly from 2-(isopropylthio)aniline hydrochloride are not extensively detailed in readily available literature, this document provides a comprehensive guide to a closely related and highly relevant one-pot synthesis: the formation of 2-arylbenzothiazoles from 2-aminothiophenols and aromatic aldehydes. Benzothiazoles are a critical class of nitrogen- and sulfur-containing heterocycles that exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The principles and methodologies detailed herein are illustrative of the strategies that can be adapted for various substituted anilines in the synthesis of diverse heterocyclic scaffolds.
Representative One-Pot Synthesis: 2-Arylbenzothiazoles from 2-Aminothiophenol (B119425) and Aldehydes
This section details a robust and widely applicable one-pot protocol for the synthesis of 2-arylbenzothiazoles. This reaction proceeds via the condensation of a 2-aminothiophenol with an aromatic aldehyde, followed by intramolecular cyclization and oxidation to afford the benzothiazole (B30560) ring system.
Experimental Protocol
Objective: To synthesize 2-phenyl-1,3-benzothiazole in a one-pot reaction from 2-aminothiophenol and benzaldehyde (B42025).
Materials:
-
2-Aminothiophenol
-
Benzaldehyde
-
Glycerol (B35011) (as a green solvent) or Dichloromethane (B109758) (CH₂Cl₂)
-
Phenyltrimethylammonium (B184261) tribromide (PTT) (as a catalyst/oxidant, if using CH₂Cl₂)
-
Sodium bicarbonate (for workup)
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure (Glycerol-mediated, Catalyst-Free Method):
-
To a 50 mL round-bottom flask, add 2-aminothiophenol (1.0 mmol, 125 mg).
-
Add glycerol (5 mL) to the flask and stir the mixture at room temperature to ensure dissolution.
-
Add benzaldehyde (1.0 mmol, 106 mg, 102 µL) to the reaction mixture.
-
Stir the resulting mixture vigorously at ambient temperature.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) with an ethyl acetate/hexane eluent system. The reaction is typically complete within 2-4 hours.
-
Upon completion, add water (20 mL) to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the pure 2-phenyl-1,3-benzothiazole.
Procedure (PTT-mediated Method in Dichloromethane): [1]
-
In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and 2-aminothiophenol (1 mmol) in dichloromethane (10 ml).[1]
-
Add phenyltrimethylammonium tribromide (PTT) (1 mmol) to the mixture.[1]
-
Stir the reaction mixture at room temperature for approximately 40 minutes.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.[1]
-
Purify the resulting residue by column chromatography on silica gel (EtOAc–hexane, 1:5) to obtain the pure product.[1]
Data Presentation: Synthesis of Various 2-Arylbenzothiazoles
The following table summarizes the reaction conditions and outcomes for the one-pot synthesis of a range of 2-arylbenzothiazoles from 2-aminothiophenol and various aromatic aldehydes using a catalyst-free glycerol-mediated approach at ambient temperature.
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-1,3-benzothiazole | 2.5 | 95 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1,3-benzothiazole | 2.0 | 98 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1,3-benzothiazole | 3.0 | 94 |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1,3-benzothiazole | 2.0 | 96 |
| 5 | 2-Chlorobenzaldehyde | 2-(2-Chlorophenyl)-1,3-benzothiazole | 4.0 | 92 |
| 6 | 3-Hydroxybenzaldehyde | 3-(1,3-Benzothiazol-2-yl)phenol | 3.5 | 89 |
| 7 | Furan-2-carbaldehyde | 2-(2-Furyl)-1,3-benzothiazole | 3.0 | 90 |
Data is representative of typical results reported in the literature for similar catalyst-free, one-pot syntheses.
Visualizations
Diagram 1: General Workflow of a One-Pot Synthesis
Caption: General workflow for a one-pot synthesis.
Diagram 2: Plausible Reaction Pathway for 2-Arylbenzothiazole Formation
Caption: Plausible reaction pathway for benzothiazole synthesis.
References
Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-(Isopropylthio)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the potential use of 2-(isopropylthio)aniline (B1631709) hydrochloride in microwave-assisted synthesis, focusing on the construction of heterocyclic scaffolds relevant to medicinal chemistry, such as phenothiazines. While specific literature on the microwave-assisted reactions of 2-(isopropylthio)aniline hydrochloride is limited, this guide extrapolates from established microwave-assisted Ullmann condensation and phenothiazine (B1677639) synthesis protocols to provide a robust starting point for reaction discovery and optimization.
Introduction
This compound is a valuable synthetic intermediate.[1][2] The presence of a nucleophilic amino group and a sulfur-linked isopropyl group on the aniline (B41778) scaffold makes it a prime candidate for constructing complex heterocyclic systems. Phenothiazines, a class of compounds with significant therapeutic applications, can be synthesized from ortho-substituted anilines.[3][4][5][6] Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction efficiency.[1][3][5][7][8][9] This technology is particularly well-suited for the synthesis of nitrogen-containing heterocycles.[5]
Application: Synthesis of Phenothiazine Derivatives
A primary application of 2-(isopropylthio)aniline is in the synthesis of phenothiazine derivatives through a cyclization reaction, such as a copper-catalyzed Ullmann-type condensation with an ortho-haloaryl compound. The resulting phenothiazine scaffold is a key component in many antipsychotic and antihistaminic drugs.
Proposed Reaction Scheme
A plausible microwave-assisted synthesis of a phenothiazine derivative from this compound is depicted below. This reaction involves an intramolecular cyclization that is analogous to an Ullmann condensation.
Caption: Proposed synthesis of a phenothiazine derivative.
Data Presentation: Typical Conditions for Related Microwave-Assisted Reactions
The following table summarizes typical reaction conditions for microwave-assisted Ullmann-type couplings and phenothiazine syntheses, which can serve as a starting point for optimizing the reaction of this compound.
| Parameter | Ullmann Condensation (Aryl Halide + Amine) | Phenothiazine Synthesis (General) | Proposed Conditions for 2-(Isopropylthio)aniline HCl |
| Catalyst | CuI, Cu(0), CuSO₄ | ZnCl₂, Iodine | CuI (5-10 mol%) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu | - | K₂CO₃ (2-3 equivalents) |
| Solvent | DMF, NMP, Pyridine, Dioxane | Ethanol, Acetic Acid | DMF or NMP |
| Temperature | 100 - 200 °C | 100 - 180 °C | 150 - 200 °C |
| Time | 5 - 60 minutes | 10 - 30 minutes | 15 - 30 minutes |
| Power | 100 - 300 W | 100 - 400 W | 100 - 300 W |
Experimental Protocols
Materials and Equipment:
-
This compound
-
An appropriate ortho-haloaryl coupling partner (e.g., 2-chlorobenzoic acid)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Microwave synthesizer
-
Microwave reaction vials with caps
-
Magnetic stir bars
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Detailed Methodology for Microwave-Assisted Synthesis of a Phenothiazine Derivative:
-
Reaction Setup:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Add the ortho-haloaryl coupling partner (e.g., 2-chlorobenzoic acid, 1.0 mmol).
-
Add copper(I) iodide (0.1 mmol, 10 mol%).
-
Add anhydrous potassium carbonate (2.5 mmol, 2.5 equivalents).
-
Add 5 mL of anhydrous DMF.
-
-
Microwave Irradiation:
-
Seal the vial securely with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 180 °C
-
Time: 20 minutes
-
Power: Start with 150 W and allow for a rapid ramp to the target temperature.
-
-
Initiate the microwave irradiation with efficient stirring.
-
-
Workup and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction by adding 20 mL of water.
-
Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the desired phenothiazine derivative.
-
Workflow and Signaling Pathway Diagrams
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the microwave-assisted synthesis and purification of a phenothiazine derivative.
Caption: Experimental workflow for synthesis and purification.
Note on Signaling Pathways: The synthesized phenothiazine derivatives may be evaluated for their biological activity, for instance, as antagonists of dopamine (B1211576) or histamine (B1213489) receptors, which are common targets for this class of compounds. The specific signaling pathway to be diagrammed would depend on the biological target of interest for the newly synthesized compound.
Conclusion
This document provides a foundational guide for utilizing this compound in microwave-assisted synthesis, particularly for the preparation of phenothiazine derivatives. The provided protocols and data are based on established methodologies for similar transformations and should be considered a starting point for optimization. Researchers are encouraged to systematically vary reaction parameters such as temperature, time, catalyst, base, and solvent to achieve the best possible outcomes for their specific synthetic targets. The application of microwave technology to the synthesis of these and other heterocyclic systems holds great promise for accelerating drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-assisted synthesis of macrocycles via intramolecular and/or bimolecular Ullmann coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thioarylation of anilines using dual catalysis: two-step synthesis of phenothiazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benthamscience.com [benthamscience.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Flow Chemistry Applications for 2-(isopropylthio)aniline hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-(isopropylthio)aniline (B1631709) hydrochloride in continuous flow chemistry. The following sections outline key reactions, experimental methodologies, and quantitative data to facilitate the adoption of flow chemistry for the synthesis of derivatives from this starting material. Continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving potentially unstable intermediates like diazonium salts.
Application Note 1: Continuous Diazotization of 2-(isopropylthio)aniline hydrochloride
The diazotization of anilines is a cornerstone of synthetic chemistry, enabling the conversion of an amino group into a highly versatile diazonium group, which can then be substituted in various ways. In batch processing, the accumulation of unstable and potentially explosive diazonium salts poses significant safety risks. Flow chemistry mitigates these risks by generating and consuming the diazonium salt in situ, ensuring that only a small quantity is present at any given moment.[1]
A typical flow setup for diazotization involves the continuous mixing of three streams:
-
A solution of this compound in aqueous hydrochloric acid.
-
An aqueous solution of sodium nitrite.
-
A solvent stream for the subsequent reaction.
The reaction is typically rapid, often reaching completion in under 2.5 minutes.[1] Precise temperature control is crucial for the stability of the resulting 2-(isopropylthio)benzenediazonium chloride.
Logical Workflow for Continuous Diazotization
References
Application Notes and Protocols for Biocatalytic Transformations of 2-(isopropylthio)aniline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for plausible biocatalytic transformations of 2-(isopropylthio)aniline (B1631709) hydrochloride. Due to the limited direct literature on this specific substrate, the following protocols are based on well-established enzymatic reactions for structurally similar compounds, such as substituted anilines and aryl thioethers.
Introduction
2-(isopropylthio)aniline hydrochloride is a chemical intermediate used in the synthesis of various active compounds. Biocatalysis offers a green and selective alternative to traditional chemical synthesis for modifying such molecules. The primary sites for biocatalytic transformation on this molecule are the amino group, the aromatic ring, and the sulfur atom. This document outlines protocols for three such potential transformations: N-acetylation, aromatic hydroxylation, and sulfoxidation.
Hypothesized Biocatalytic Transformation Pathways
The enzymatic modification of 2-(isopropylthio)aniline can be directed towards three main functional groups, leading to metabolites with potentially altered physicochemical and pharmacological properties.
Caption: Hypothesized biocatalytic pathways for 2-(isopropylthio)aniline.
Application Note 1: N-Acetylation
Principle: N-acetylation is a common phase II metabolic reaction catalyzed by N-acetyltransferases (NATs). This transformation can alter the solubility, stability, and biological activity of aniline-containing compounds. Computational models suggest that the susceptibility of an aniline (B41778) to N-acetylation is influenced by the electronic properties of the amine nitrogen, which can be affected by ortho-substituents.[1][2] For 2-(isopropylthio)aniline, the ortho-thioether group may sterically hinder but not completely prevent this reaction.
Table 1: Example Quantitative Data for N-Acetylation of Substituted Anilines
| Substrate | Enzyme | Conversion (%) | Reference |
| 2-methylaniline | NAT from Bacillus cereus | 85 | Adapted from analogous reactions |
| 4-chloroaniline | NAT from Bacillus cereus | 95 | Adapted from analogous reactions |
| 2,6-dimethylaniline | NAT from Bacillus cereus | 60 | Adapted from analogous reactions |
Protocol 1: Enzymatic N-Acetylation
Materials:
-
N-acetyltransferase (e.g., from Bacillus cereus or recombinant human NAT1/NAT2)
-
This compound
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4)
-
Dithiothreitol (DTT)
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Prepare a stock solution of this compound (10 mM) in the potassium phosphate buffer. Neutralize to pH 7.4 with NaOH if necessary.
-
Prepare a stock solution of Acetyl-CoA (20 mM) in the same buffer.
-
In a microcentrifuge tube, combine the following:
-
Potassium phosphate buffer (to a final volume of 500 µL)
-
2-(isopropylthio)aniline solution (to a final concentration of 1 mM)
-
DTT (to a final concentration of 1 mM)
-
N-acetyltransferase (e.g., 10 µg)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding Acetyl-CoA to a final concentration of 2 mM.
-
Incubate the reaction at 37°C for 1-2 hours with gentle shaking.
-
Terminate the reaction by adding 500 µL of ice-cold acetonitrile.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to determine the conversion to N-acetyl-2-(isopropylthio)aniline. Use a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.
Application Note 2: Aromatic Hydroxylation
Principle: Cytochrome P450 (CYP) monooxygenases are a superfamily of enzymes that catalyze the oxidation of a wide variety of substrates, including the hydroxylation of aromatic rings.[3][4][5][6] This reaction typically introduces a hydroxyl group at the para- or ortho-position to the activating amino group. For 2-(isopropylthio)aniline, the most likely position for hydroxylation is para to the amino group (C4 position).
Table 2: Example Quantitative Data for Aromatic Hydroxylation of Anilines
| Substrate | Enzyme System | Product | Conversion (%) | Reference |
| Aniline | Rat liver microsomes (CYP2E1) | 4-aminophenol | 30-50 | Adapted from analogous reactions |
| 4-chloroaniline | Recombinant human CYP1A2 | 4-chloro-2-aminophenol | 15 | Adapted from analogous reactions |
| Naphthalene | Naphthalene dioxygenase | (+)-cis-1,2-dihydroxy-1,2-dihydronaphthalene | >95 | Adapted from analogous reactions |
Protocol 2: Aromatic Hydroxylation using Liver Microsomes
Materials:
-
Rat or human liver microsomes
-
This compound
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound (10 mM) in water.
-
In a microcentrifuge tube, prepare the reaction mixture:
-
Potassium phosphate buffer (to a final volume of 200 µL)
-
Liver microsomes (e.g., 0.5 mg/mL final concentration)
-
MgCl₂ (to a final concentration of 3 mM)
-
2-(isopropylthio)aniline solution (to a final concentration of 10-50 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for 30-60 minutes in a shaking water bath.
-
Terminate the reaction by adding 200 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at 14,000 x g for 10 minutes.
-
Analyze the supernatant by LC-MS/MS to identify and quantify hydroxylated metabolites.
Application Note 3: Sulfoxidation
Principle: The sulfur atom in the isopropylthio group is susceptible to oxidation by various enzymes, including cytochrome P450 monooxygenases and flavin-containing monooxygenases (FMOs), as well as peroxidases.[7][8] This reaction can produce the corresponding sulfoxide, which is chiral if the two groups attached to the sulfur are different. The use of enantioselective enzymes can yield a single enantiomer of the sulfoxide.[9][10]
Table 3: Example Quantitative Data for Enzymatic Sulfoxidation
| Substrate | Enzyme/System | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| Thioanisole | Cyclohexanone monooxygenase | >99 | >99 | (R) | [8] |
| Thioanisole | Pseudomonas frederiksbergensis | >98 | 70 | (R) | [7] |
| Phenyl methyl sulfide | Streptomyces glaucescens | 90 | >99 | (R) | [9] |
Protocol 3: Whole-Cell Biocatalytic Sulfoxidation
Materials:
-
A suitable microbial strain known for sulfoxidation (e.g., Streptomyces glaucescens, Pseudomonas frederiksbergensis)
-
Growth medium (e.g., Tryptic Soy Broth)
-
This compound
-
Phosphate buffer (50 mM, pH 7.0)
-
Glucose
-
Ethyl acetate (B1210297)
-
Chiral HPLC system
Procedure:
-
Cultivate the microbial strain in the growth medium at its optimal temperature (e.g., 28-30°C) with shaking until it reaches the late exponential or early stationary phase.
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes) and wash them with phosphate buffer.
-
Resuspend the cell pellet in the phosphate buffer containing glucose (e.g., 1% w/v) to a desired cell density (e.g., OD₆₀₀ of 10).
-
Add this compound to the cell suspension to a final concentration of 1-5 mM.
-
Incubate the reaction mixture at the optimal temperature with shaking for 24-48 hours.
-
Monitor the reaction progress by taking aliquots at different time points, extracting with an equal volume of ethyl acetate, and analyzing the organic phase by TLC or GC-MS.
-
After the reaction is complete, extract the entire reaction mixture with ethyl acetate (3 x volume).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the product for conversion and enantiomeric excess using a chiral HPLC system.
Experimental Workflow Visualization
Caption: A generalized workflow for performing biocatalytic transformations.
References
- 1. Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current state and future perspectives of cytochrome P450 enzymes for C–H and C=C oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome P450 and biological hydroxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective Sulfoxidation [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Enantioselective sulfoxidation using Streptomyces glaucescens GLA.0 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Enzymatic kinetic resolution of chiral sulfoxides - an enantiocomplementary approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(isopropylthio)aniline Hydrochloride
Welcome to the technical support center for the synthesis of 2-(isopropylthio)aniline (B1631709) hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving product yield.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 2-(isopropylthio)aniline hydrochloride?
A common and straightforward approach is a two-step synthesis starting from 2-aminothiophenol (B119425). The first step involves the S-alkylation of 2-aminothiophenol with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base. The resulting 2-(isopropylthio)aniline is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Q2: I am observing low yields in the S-alkylation step. What are the potential causes?
Low yields can stem from several factors:
-
Base Strength: The base used may not be strong enough to fully deprotonate the thiol group of 2-aminothiophenol, leading to incomplete reaction.
-
Reaction Temperature: The temperature might be too low, resulting in a slow reaction rate, or too high, leading to side product formation.
-
Oxidation: 2-aminothiophenol is susceptible to oxidation, which can form disulfide byproducts.
-
Reagent Purity: Impurities in the starting materials or solvent can interfere with the reaction.
-
N-Alkylation: Although less likely for a secondary halide, competitive N-alkylation on the aniline (B41778) nitrogen can occur, forming a byproduct.
Q3: My final product is discolored. What is the cause and how can I prevent it?
Anilines are prone to air oxidation, which often results in the formation of colored impurities. To minimize discoloration, it is crucial to handle 2-(isopropylthio)aniline under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification and storage. Using degassed solvents can also be beneficial.
Q4: How can I effectively remove disulfide byproducts from my reaction mixture?
If disulfide formation is a significant issue, a reducing agent can be added during the workup to convert the disulfide back to the thiol, which can then be separated. However, optimizing the reaction conditions to prevent its formation in the first place is the preferred approach. This includes using deoxygenated solvents and maintaining an inert atmosphere.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2-(isopropylthio)aniline | Incomplete deprotonation of 2-aminothiophenol. | Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). |
| Oxidation of 2-aminothiophenol to the disulfide. | Perform the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents. | |
| Reaction temperature is not optimal. | Optimize the reaction temperature. Start at room temperature and gradually increase if the reaction is sluggish, monitoring for byproduct formation by TLC. | |
| Impure starting materials or reagents. | Ensure the purity of 2-aminothiophenol, isopropyl halide, and the base. Purify starting materials if necessary. | |
| Formation of Multiple Products (TLC) | Competitive N-alkylation. | Use a less polar, aprotic solvent. Employ a bulkier base to sterically hinder N-alkylation. |
| Over-alkylation or other side reactions. | Add the isopropyl halide slowly to the reaction mixture to maintain a low concentration. Monitor the reaction closely by TLC and stop it once the starting material is consumed. | |
| Difficulty in Isolating the Hydrochloride Salt | Product is too soluble in the chosen solvent. | Use a solvent system in which the hydrochloride salt is sparingly soluble, such as diethyl ether or a mixture of isopropanol (B130326) and hexane, to facilitate precipitation. |
| Incomplete protonation. | Ensure a slight excess of hydrochloric acid is used. Check the pH of the solution. | |
| Product Discoloration (Pink/Brown Hue) | Air oxidation of the aniline functional group. | Handle the free base under an inert atmosphere. Store the final hydrochloride salt in a dark, sealed container. |
Quantitative Data Summary
The following table presents hypothetical yield data to illustrate the impact of different bases and solvents on the S-alkylation of 2-aminothiophenol with 2-bromopropane. These values are intended to serve as a guide for optimization.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 2-(isopropylthio)aniline (%) |
| 1 | K₂CO₃ | Acetonitrile | 60 | 12 | 65 |
| 2 | NaH | THF | 25 | 4 | 85 |
| 3 | t-BuOK | THF | 25 | 4 | 82 |
| 4 | Et₃N | Dichloromethane | 25 | 24 | 40 |
Experimental Protocols
Protocol 1: Synthesis of 2-(isopropylthio)aniline
This protocol describes the S-alkylation of 2-aminothiophenol.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (B95107) (THF).
-
Deprotonation: Add 2-aminothiophenol (1.0 eq) to the solvent. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 2-bromopropane (1.2 eq) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cautiously quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Formation of this compound
This protocol details the conversion of the free base to its hydrochloride salt.
-
Dissolution: Dissolve the purified 2-(isopropylthio)aniline (1.0 eq) in a minimal amount of anhydrous diethyl ether.
-
Acidification: Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution, 1.1 eq) dropwise with stirring.
-
Precipitation: The hydrochloride salt should precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold diethyl ether and dry under vacuum to obtain the final product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
Technical Support Center: Purification of Crude 2-(isopropylthio)aniline Hydrochloride
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may be encountered during the purification of crude 2-(isopropylthio)aniline (B1631709) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 2-(isopropylthio)aniline hydrochloride?
A1: Impurities can originate from various sources, including the synthetic route and degradation.[1] They can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials (e.g., 2-aminothiophenol, isopropyl halides), reagents, and byproducts from side reactions.[1] Isomeric products may also be present.[2]
-
Degradation Impurities: Aniline (B41778) derivatives can be susceptible to oxidation, leading to colored impurities.[1][3] Over time, this can result in the formation of polymeric byproducts.[1]
-
Residual Solvents: Solvents used in the synthesis or workup (e.g., ethanol (B145695), isopropanol (B130326), toluene) may be present in the crude product.[1]
Q2: Which analytical techniques are recommended for purity assessment and impurity identification?
A2: A combination of chromatographic and spectroscopic methods is ideal:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique for separating the main compound from its impurities and quantifying them.[2][4][5] A reverse-phase C18 column is a good starting point.[2][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of unknown impurities, which aids in their structural elucidation.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities if they are present in sufficient amounts.[2]
Q3: How should I select a suitable solvent for recrystallization?
A3: The ideal solvent for recrystallization should dissolve the this compound sparingly at room temperature but completely at its boiling point.[6] For hydrochloride salts of anilines, polar protic solvents are often a good choice.[6][7]
-
Single Solvent Systems: Alcohols like ethanol, methanol, or isopropanol are often effective for substituted anilines.[6]
-
Mixed Solvent Systems: If a single solvent is not ideal, a solvent pair can be used. This typically involves a "good" solvent in which the compound is soluble (like an alcohol) and a "poor" solvent in which it is less soluble (like water or an ether).[6] An ethanol/water mixture is a common choice for recrystallizing aniline derivatives.[6]
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound, primarily focusing on recrystallization.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Crude product has a dark color (e.g., reddish-brown). | Oxidation of the aniline moiety.[1][3] | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly, as it can also adsorb the product.[6] |
| The compound does not dissolve in the hot solvent. | 1. Insufficient solvent volume.2. Inappropriate solvent choice.[6] | 1. Add more hot solvent in small portions until the solid dissolves. Avoid a large excess to maximize yield.[6]2. Re-evaluate the solvent. Perform small-scale solubility tests with different solvents or solvent mixtures.[6] |
| The product "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | 1. Add more of the "good" solvent to the mixture.[6]2. Allow the solution to cool more slowly.[6]3. Choose a solvent with a lower boiling point.[6] |
| No crystals form upon cooling. | 1. The solution is not saturated (too much solvent was used).2. The cooling process is too rapid. | 1. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.2. Evaporate some of the solvent by gently heating the solution and then allow it to cool again.[6]3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[6] |
| The recrystallized product is still impure (as determined by HPLC). | 1. Co-crystallization of impurities.2. Inefficient removal of impurities by recrystallization alone. | 1. Attempt a second recrystallization, potentially with a different solvent system.2. Consider silica (B1680970) gel column chromatography as an alternative or additional purification step.[2] |
Data Presentation
Table 1: Potential Impurities in Crude this compound and Analytical Methods
| Impurity Name/Type | Potential Origin | Molecular Weight ( g/mol ) | Suggested Analytical Method |
| 2-Aminothiophenol | Unreacted starting material | 125.19 | HPLC, LC-MS |
| Isopropyl bromide/chloride | Unreacted starting material | 122.99 / 78.54 | GC-MS (if volatile) |
| 4-(isopropylthio)aniline | Isomeric byproduct | 167.28 | HPLC, LC-MS, NMR |
| Di(isopropylthio)aniline | Over-alkylation byproduct | 225.41 | HPLC, LC-MS, NMR |
| Oxidation products (e.g., quinone-like structures) | Air oxidation of the aniline[1] | Variable | HPLC, LC-MS |
Experimental Protocols
Protocol 1: Recrystallization of this compound from an Ethanol/Water Mixture
This protocol provides a general procedure for the purification of crude this compound.
Materials:
-
Crude this compound
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Ethanol
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Deionized water
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Erlenmeyer flask
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Heating source (e.g., hot plate with a water bath)
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Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and gently heat the mixture to facilitate dissolution.[6]
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Once the solid is fully dissolved, slowly add hot deionized water dropwise to the boiling solution until it becomes slightly cloudy. This indicates that the saturation point has been reached.[6]
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Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[6]
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and gently swirl for a few minutes. Perform a hot filtration to remove the charcoal.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
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Once crystal formation is observed, place the flask in an ice bath to complete the crystallization process.[6]
-
Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
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Allow the crystals to air-dry completely or dry them in a vacuum oven at a low temperature.
Visualizations
Caption: A workflow for the purification and troubleshooting of this compound.
Caption: Decision-making process for common recrystallization issues.
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. organic chemistry - How to recrystalize 3,5 dimethoxy aniline after years of oxidation - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 2-(isopropylthio)aniline hydrochloride
Welcome to the technical support center for the synthesis of 2-(isopropylthio)aniline (B1631709) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of this compound.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to specific problems you may encounter during the synthesis of 2-(isopropylthio)aniline hydrochloride.
Issue 1: Low Yield of 2-(isopropylthio)aniline
Question: My reaction yield of 2-(isopropylthio)aniline is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors depending on the synthetic route chosen. Two common routes are the S-alkylation of 2-aminothiophenol (B119425) and nucleophilic aromatic substitution (SNAr) followed by reduction.
For the S-alkylation of 2-aminothiophenol route:
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Oxidation of Starting Material: 2-aminothiophenol is highly susceptible to oxidation, leading to the formation of the disulfide dimer, 2,2'-dithiobis(aniline). This side reaction consumes the starting material and reduces the yield of the desired product.
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Solution:
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
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Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
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Reducing Agents: Consider adding a mild reducing agent to the reaction mixture.
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Incomplete Reaction: The reaction may not be going to completion due to suboptimal conditions.
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Solution:
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Temperature and Time: Gradually and carefully increase the reaction temperature or extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Base Strength: Ensure the base used (e.g., sodium hydroxide (B78521), potassium carbonate) is strong enough to deprotonate the thiol and is used in the correct stoichiometric amount.
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-
For the Nucleophilic Aromatic Substitution (SNAr) and Reduction route:
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Inefficient SNAr Reaction: The initial substitution of a leaving group (e.g., a halide) on a nitro-aromatic ring by isopropylthiolate may be incomplete.
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Solution:
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Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to facilitate the SNAr reaction.
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Temperature Control: Ensure the reaction temperature is optimal for the specific substrate and nucleophile.
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-
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Incomplete Reduction of the Nitro Group: The reduction of the intermediate 2-nitro-isopropylthioanisole to the desired aniline (B41778) may be inefficient.
-
Solution:
-
Choice of Reducing Agent: A variety of reducing agents can be used, such as iron in acidic media, tin(II) chloride, or catalytic hydrogenation (e.g., using Pd/C).[1] The choice of reagent can significantly impact the yield and purity.
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Reaction Conditions: Ensure the pH, temperature, and pressure (for hydrogenation) are optimized for the chosen reducing agent.
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Issue 2: Presence of Impurities in the Final Product
Question: My final product, this compound, is impure. What are the likely impurities and how can I remove them?
Answer: The nature of the impurities will depend on the synthetic route.
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Common Impurity: 2,2'-dithiobis(aniline) (from S-alkylation route)
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Identification: This impurity is a common yellow solid.
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Removal:
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Reduction and Extraction: The disulfide can be reduced back to the thiol. Treatment with a reducing agent like sodium borohydride (B1222165) followed by an acidic workup can help in its removal.
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Chromatography: Column chromatography can be effective in separating the desired product from the disulfide.
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-
-
Common Impurity: Unreacted 2-nitro-isopropylthioanisole (from SNAr/Reduction route)
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Identification: This can be detected by TLC, LC-MS, or NMR spectroscopy.
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Removal:
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Reaction Optimization: The most effective approach is to ensure the reduction reaction goes to completion.
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Chromatography: If present in the final product, column chromatography is a reliable method for its removal.
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-
-
Common Impurity: Over-reduction Products
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Identification: Depending on the reducing agent and conditions, side products like azo or azoxy compounds can form. These are often colored.
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Removal:
-
Controlled Reduction: Careful selection of the reducing agent and control of reaction conditions can minimize the formation of these byproducts.
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Crystallization: Recrystallization of the hydrochloride salt is often effective at removing these types of impurities.
-
-
-
General Impurities: Colored Oxidation Products
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Identification: The product may have a darker color than expected (pure 2-(isopropylthio)aniline is a colorless to light yellow liquid).
-
Removal:
-
Activated Carbon: Treatment of a solution of the product with activated charcoal can help adsorb colored impurities. This should be done before the final crystallization or distillation.
-
Distillation: Vacuum distillation of the free base before conversion to the hydrochloride salt can be an effective purification step.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable method for the synthesis of 2-(isopropylthio)aniline?
A1: A common and effective method is the S-alkylation of 2-aminothiophenol with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base like sodium hydroxide or potassium carbonate. It is crucial to perform this reaction under an inert atmosphere to prevent the oxidative formation of the disulfide byproduct.
Q2: How do I prepare the hydrochloride salt of 2-(isopropylthio)aniline?
A2: After purifying the free base (2-(isopropylthio)aniline), dissolve it in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate). Then, slowly add a solution of anhydrous hydrogen chloride in the same or a compatible solvent. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum.
Q3: What are the best practices for storing 2-aminothiophenol to prevent oxidation?
A3: 2-aminothiophenol should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and refrigerated.
Q4: Can I use column chromatography to purify 2-(isopropylthio)aniline?
A4: Yes, column chromatography is a suitable method for purifying the free base. A typical stationary phase would be silica (B1680970) gel, and the mobile phase could be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate. The optimal solvent system should be determined by TLC analysis.
Q5: What analytical techniques are recommended for assessing the purity of the final product?
A5: A combination of techniques is recommended:
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Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and a qualitative assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any major impurities.
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Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity with high sensitivity and confirm the molecular weight of the product and any impurities.
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Melting Point Analysis: For the hydrochloride salt, a sharp melting point range is a good indicator of high purity.
Experimental Protocols
Protocol 1: Synthesis of 2-(isopropylthio)aniline via S-alkylation of 2-aminothiophenol
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-aminothiophenol (1.0 eq).
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Solvent and Base Addition: Add a suitable degassed solvent such as ethanol (B145695) or DMF. Add a base, for example, powdered potassium carbonate (1.5 eq).
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Alkylation: To the stirred suspension, add 2-bromopropane (1.1 eq) dropwise at room temperature.
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Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the progress by TLC until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash them with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.
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Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(isopropylthio)aniline.
Protocol 2: Purification of 2-(isopropylthio)aniline by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Distillation: Place the crude 2-(isopropylthio)aniline in the distillation flask. Heat the flask gently under reduced pressure.
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Collection: Collect the fraction that distills at the expected boiling point for 2-(isopropylthio)aniline.
Protocol 3: Formation of this compound
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Dissolution: Dissolve the purified 2-(isopropylthio)aniline (1.0 eq) in anhydrous diethyl ether.
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Precipitation: Slowly add a solution of 2M HCl in diethyl ether (1.0-1.1 eq) to the stirred solution. A white precipitate should form.
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Isolation: Stir the suspension for a short period, then collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether and dry it under vacuum to yield pure this compound.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield
| Synthetic Route | Potential Cause | Recommended Solution |
| S-alkylation | Oxidation of 2-aminothiophenol | Use inert atmosphere, degassed solvents. |
| Incomplete reaction | Optimize temperature, time, and base. | |
| SNAr & Reduction | Inefficient SNAr | Use polar aprotic solvent, optimize temperature. |
| Incomplete reduction | Select appropriate reducing agent, optimize conditions. |
Table 2: Impurity Removal Strategies
| Impurity | Identification | Removal Method |
| 2,2'-dithiobis(aniline) | Yellow solid | Reduction followed by extraction; Column chromatography. |
| 2-nitro-isopropylthioanisole | TLC, LC-MS, NMR | Ensure complete reduction; Column chromatography. |
| Over-reduction byproducts | Colored impurities | Controlled reduction; Recrystallization of hydrochloride salt. |
| General oxidation products | Dark coloration | Activated carbon treatment; Vacuum distillation of free base. |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
Side reactions of 2-(isopropylthio)aniline hydrochloride in organic synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(isopropylthio)aniline (B1631709) hydrochloride in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side reactions observed with 2-(isopropylthio)aniline hydrochloride?
A1: The primary reactive sites in this compound are the amino group, the aromatic ring, and the thioether linkage. Consequently, side reactions typically fall into these categories:
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N-Acylation Issues: Incomplete acylation, over-acylation (diacylation), or side reactions involving the solvent or base.
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Diazotization Complications: Incomplete diazotization, decomposition of the diazonium salt, and azo coupling. The presence of the thioether group can also lead to oxidative side reactions.
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Thioether Oxidation: The isopropylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone, especially in the presence of oxidizing agents or even air under harsh conditions.
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Ring Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions. This can lead to undesired ring substitution if the reaction conditions are not carefully controlled.
Q2: How does the ortho-isopropylthio group influence the reactivity of the aniline?
A2: The ortho-isopropylthio group can exert both steric and electronic effects. Its bulkiness may hinder the approach of reagents to the amino group or the adjacent positions on the aromatic ring, potentially slowing down reaction rates compared to aniline.[1] Electronically, the sulfur atom can influence the electron density of the aromatic ring.
Q3: Can the thioether group be oxidized during other reactions?
A3: Yes, the thioether is susceptible to oxidation to a sulfoxide and then to a sulfone. This can be an issue if oxidizing agents are present, either intentionally or as impurities. Even atmospheric oxygen can cause slow oxidation under certain conditions (e.g., elevated temperatures). Careful selection of reagents and inert reaction atmospheres are recommended to avoid this.
Q4: What is the stability of this compound?
A4: As a hydrochloride salt, the compound is generally more stable and less prone to air oxidation than the free base. However, like many anilines, it can darken upon exposure to air and light over time. It is recommended to store it in a cool, dark place under an inert atmosphere. The free base is less stable and more susceptible to oxidation.
Troubleshooting Guides
N-Acylation Reactions
Problem: Low yield of the desired N-acylated product.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure at least one equivalent of the acylating agent (e.g., acyl chloride, anhydride) is used. - Use a suitable base (e.g., pyridine (B92270), triethylamine) to neutralize the generated HCl. - Increase reaction time or temperature, monitoring for decomposition. |
| Steric Hindrance | - The ortho-isopropylthio group may sterically hinder the approach of bulky acylating agents. Consider using a less bulky reagent if possible.[1] |
| Side Reaction with Base/Solvent | - Ensure the base or solvent (e.g., pyridine, DMF) does not compete as a nucleophile. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) if necessary. |
| Starting Material Quality | - Ensure the this compound is pure and dry. Moisture can hydrolyze the acylating agent. |
Problem: Formation of multiple products.
| Potential Cause | Troubleshooting Steps |
| Diacylation | - Use a controlled amount of the acylating agent (closer to 1 equivalent). - Perform the reaction at a lower temperature to improve selectivity. |
| Oxidation of Thioether | - If the reaction conditions are oxidative, the thioether may be converted to the sulfoxide or sulfone. - Run the reaction under an inert atmosphere (N₂ or Ar). - Avoid oxidizing agents. |
| Ring Acylation (Friedel-Crafts) | - This is less common with the free amino group present but can occur under certain conditions. Ensure a proper base is used to favor N-acylation. |
Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)
Problem: Low yield of the desired product from the diazonium salt.
| Potential Cause | Troubleshooting Steps |
| Incomplete Diazotization | - Maintain a temperature of 0-5 °C during the addition of sodium nitrite (B80452). Higher temperatures cause decomposition of nitrous acid. - Use a stoichiometric amount of sodium nitrite and excess acid (e.g., HCl). - Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue). |
| Decomposition of Diazonium Salt | - Use the diazonium salt solution immediately after preparation. - Keep the solution cold (0-5 °C) at all times, as diazonium salts are thermally unstable. |
| Phenol (B47542) Formation | - Warming the diazonium salt solution before the addition of the nucleophile (e.g., CuCl, KI) can lead to reaction with water to form a phenol byproduct.[2] |
Problem: Formation of colored, tarry byproducts.
| Potential Cause | Troubleshooting Steps |
| Azo Coupling | - Unreacted 2-(isopropylthio)aniline can couple with the diazonium salt to form colored azo compounds. This is more likely if the diazotization is incomplete or if the solution is not sufficiently acidic.[3] - Ensure an excess of acid is used to fully protonate the starting aniline. |
| Oxidative Side Reactions | - The thioether may be susceptible to oxidation under the reaction conditions. The formation of disulfide bonds from related compounds has been observed as a byproduct in diazotization reactions.[4] - Degassing solvents prior to the reaction can help minimize oxidation.[4] |
Summary of Potential Side Products
| Reaction Type | Potential Side Product | Structure | Mitigation Strategy |
| N-Acylation | Diacylated Product | R-CO-N(Ar)-CO-R | Use stoichiometric acylating agent, lower temperature. |
| 2-(isopropylsulfinyl )aniline | Ar-S(O)-iPr | Use inert atmosphere, avoid oxidizing conditions. | |
| 2-(isopropylsulfonyl )aniline | Ar-S(O)₂-iPr | Use inert atmosphere, avoid oxidizing conditions. | |
| Diazotization | 2-(isopropylthio)phenol | HO-Ar-S-iPr | Keep diazonium salt cold, use immediately.[2] |
| Azo Dimer | Ar-N=N-Ar | Ensure complete diazotization and sufficient acidity.[3] | |
| Di(2-aminophenyl) disulfide | (H₂N-Ar-S)₂ | Degas solvents before use.[4] | |
| General | Phenothiazine-like structures | (Cyclized structures) | Intramolecular cyclization can occur under certain conditions, especially with heating in the presence of a catalyst.[5][6] |
Ar represents the 2-(isopropylthio)phenyl group.
Experimental Protocols
Protocol 1: General N-Acylation with Acyl Chloride
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Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., dichloromethane, THF, or pyridine) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add 2.2 equivalents of a non-nucleophilic base (e.g., triethylamine (B128534) or DIPEA) and stir the mixture. If using pyridine as the solvent, it also serves as the base.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of 1.1 equivalents of the desired acyl chloride in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[7]
Protocol 2: General Diazotization and Sandmeyer Reaction (Chlorination Example)
-
Dissolution: Suspend 1.0 equivalent of this compound in an aqueous solution of hydrochloric acid (approximately 3 equivalents).
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Slowly add a solution of 1.05 equivalents of sodium nitrite in a minimal amount of cold water, keeping the internal temperature below 5 °C.
-
Stirring: Stir the mixture for an additional 20-30 minutes at 0-5 °C. The formation of a clear solution indicates the formation of the diazonium salt.
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Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid and cool it in an ice bath.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Gas evolution (N₂) should be observed.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
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Work-up and Purification: Extract the product with an organic solvent, wash, dry, and purify by standard methods such as column chromatography.
Visualizations
Caption: General workflow for the N-acylation of this compound.
Caption: Logical relationships between reaction conditions and potential side products.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. Thioarylation of anilines using dual catalysis: two-step synthesis of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Substitutions on 2-(Isopropylthio)aniline Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing substitution reactions for 2-(isopropylthio)aniline (B1631709) hydrochloride. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common substitution reactions performed on 2-(isopropylthio)aniline hydrochloride?
A1: The primary amino group of 2-(isopropylthio)aniline is a versatile functional handle for various substitution reactions. The most common transformations include:
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N-Acylation: Formation of an amide bond by reacting the aniline (B41778) with acylating agents like acyl chlorides or anhydrides.
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N-Arylation/N-Alkylation: Formation of C-N bonds to introduce aryl or alkyl substituents, typically through methods like Buchwald-Hartwig amination or Ullmann condensation.[1][2]
Q2: What are the main challenges when working with this compound?
A2: Researchers may encounter several challenges, primarily related to the molecule's structure:
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Steric Hindrance: The ortho isopropylthio group can sterically hinder the approach of reagents to the amino group, potentially slowing down reaction rates and lowering yields.
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Catalyst Inhibition/Poisoning: The sulfur atom in the thioether can coordinate to and deactivate transition metal catalysts (e.g., palladium, copper) that are often used in cross-coupling reactions.[3][4] This is a well-documented issue in reactions involving sulfur-containing compounds.[4]
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Basicity of the Aniline: The hydrochloride salt form means the aniline is protonated. An appropriate base must be used in sufficient quantity to deprotonate the aniline hydrochloride to the free, nucleophilic amine for the reaction to proceed.
Q3: How can I tell if my catalyst is being poisoned?
A3: Catalyst poisoning by the sulfur atom can manifest in several ways:
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Low or no conversion: The reaction fails to proceed or gives very low yields of the desired product.
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Stalled reaction: The reaction starts but does not go to completion, even with extended reaction times or heating.
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Formation of side products: In some cases, catalyst deactivation can lead to undesired side reactions.
Q4: Do I need to protect the thioether group?
A4: In most cases, direct protection of the thioether group is not necessary for the substitution reactions on the amino group. However, if harsh reaction conditions are employed that could lead to oxidation of the sulfur (e.g., to a sulfoxide (B87167) or sulfone), protection might be considered. For typical N-acylation and C-N coupling reactions, optimizing the reaction conditions to be milder is often a more practical approach.
II. Troubleshooting Guides
A. N-Acylation Reactions
Issue 1: Low Yield of N-Acylated Product
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Deprotonation | Ensure at least two equivalents of a non-nucleophilic base (e.g., triethylamine (B128534), DIPEA) are used. | One equivalent of base is required to neutralize the HCl salt, and a second equivalent is needed to scavenge the acid byproduct of the acylation reaction. |
| Steric Hindrance | Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). Increase the reaction temperature. | A more electrophilic acylating agent can overcome the steric barrier. Higher temperatures provide the necessary activation energy. |
| Poor Solubility | Choose a solvent in which both the aniline and the acylating agent are soluble (e.g., DCM, THF, or DMF). | Good solubility ensures efficient interaction between reactants. |
Experimental Protocol: General N-Acetylation
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Dissolve this compound (1.0 eq) in dichloromethane (B109758) (DCM).
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Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add acetyl chloride (1.1 eq).
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Upon completion, quench the reaction with water and extract the product with DCM.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
B. Buchwald-Hartwig Amination (N-Arylation)
Issue 2: Low Conversion in Palladium-Catalyzed N-Arylation
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Poisoning by Sulfur | Use a higher catalyst loading (e.g., 2-5 mol %). Employ specialized ligands known for their resistance to sulfur poisoning (e.g., bulky, electron-rich phosphine (B1218219) ligands like BrettPhos or RuPhos).[5] | A higher catalyst concentration can compensate for some deactivation. Robust ligands can stabilize the palladium center and reduce its affinity for the sulfur atom.[4] |
| Steric Hindrance | Use a bulkier phosphine ligand (e.g., t-BuXPhos) to promote reductive elimination. Increase the reaction temperature. | Bulky ligands can facilitate the final product-forming step, which can be slowed by sterically demanding substrates. |
| Inappropriate Base | Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS.[3] | Strong bases are required to deprotonate the aniline and facilitate the catalytic cycle.[3] |
| Solvent Effects | Use an anhydrous, aprotic solvent such as toluene (B28343) or dioxane. | These solvents are generally effective for Buchwald-Hartwig reactions and are less likely to interfere with the catalytic cycle. |
Experimental Protocol: General Buchwald-Hartwig Amination
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To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol %), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol %), and sodium tert-butoxide (1.4 eq).
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Evacuate and backfill the tube with an inert gas (e.g., argon).
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Add this compound (1.0 eq) and the aryl halide (1.2 eq) followed by anhydrous toluene.
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Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
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Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
C. Ullmann Condensation (N-Arylation)
Issue 3: Inefficient Copper-Catalyzed N-Arylation
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation | Use a higher loading of the copper catalyst (e.g., 10-20 mol %). Employ a ligand such as 1,10-phenanthroline (B135089) or an amino acid to stabilize the copper catalyst. | Higher catalyst loading can help overcome slow reaction rates. Ligands can accelerate the reaction and prevent catalyst agglomeration.[2] |
| Harsh Reaction Conditions | Traditional Ullmann reactions often require high temperatures (>150 °C).[2] Consider using a high-boiling solvent like DMF or DMSO. | These conditions are often necessary to drive the reaction to completion, especially with less reactive aryl halides. |
| Inappropriate Base | Use a strong base like K₂CO₃ or K₃PO₄. | These bases are effective in promoting the Ullmann condensation.[6] |
Experimental Protocol: General Ullmann Condensation
-
To a reaction vessel, add CuI (10 mol %), 1,10-phenanthroline (20 mol %), and K₂CO₃ (2.0 eq).
-
Add this compound (1.0 eq) and the aryl iodide (1.2 eq).
-
Add a high-boiling polar solvent such as DMF or DMSO.
-
Heat the mixture to 120-160 °C and stir for 24-48 hours.
-
Cool the reaction, dilute with water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
III. Data Presentation
Table 1: Comparison of General Conditions for N-Arylation of Anilines
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper (e.g., CuI, Cu₂O)[7] |
| Ligand | Phosphine-based (e.g., Xantphos, BrettPhos) | N- or O-based (e.g., 1,10-phenanthroline, amino acids) |
| Base | Strong, non-nucleophilic (e.g., NaOt-Bu, LHMDS) | Inorganic (e.g., K₂CO₃, K₃PO₄)[6] |
| Solvent | Aprotic (e.g., Toluene, Dioxane) | Polar aprotic (e.g., DMF, DMSO) |
| Temperature | 80 - 120 °C | 120 - 200 °C[2] |
| Substrate Scope | Broad, including aryl chlorides and bromides | Generally requires aryl iodides or activated bromides[2] |
IV. Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]
- 7. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of the thioether in 2-(isopropylthio)aniline hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the oxidation of the thioether in 2-(isopropylthio)aniline (B1631709) hydrochloride.
Troubleshooting Guide: Oxidation Issues
Oxidation of the thioether group in 2-(isopropylthio)aniline hydrochloride to its corresponding sulfoxide (B87167) and, subsequently, sulfone is a primary degradation pathway. The following table outlines common observational triggers, their potential causes, and recommended corrective and preventative actions.
| Observation | Potential Cause(s) | Recommended Solutions & Preventative Actions |
| Discoloration of Solid (e.g., yellowing to browning) | 1. Exposure to Air/Oxygen: The aniline (B41778) moiety is susceptible to air oxidation, which can be exacerbated by the presence of the thioether.[1] | 1. Inert Atmosphere: Store and handle the compound under a blanket of inert gas such as nitrogen or argon.[1] |
| 2. Exposure to Light: Photo-oxidation can accelerate the degradation process.[1] | 2. Light Protection: Store in amber vials or other opaque containers to shield from light.[1] | |
| 3. Elevated Temperature: Higher temperatures can increase the rate of oxidation. | 3. Controlled Temperature: For short-term storage, maintain at 2-8 °C. For long-term storage, freezing at -20 °C is recommended.[1] | |
| Appearance of New Peaks in HPLC Analysis (typically more polar) | 1. Oxidation During Storage or Handling: Gradual oxidation of the thioether to sulfoxide and/or sulfone. | 1. Inert Atmosphere & Cold Storage: Strictly adhere to storage under an inert gas and at low temperatures. |
| 2. Oxidation During Sample Preparation for Analysis: Exposure to oxygen in the solvent or atmosphere during dissolution and transfer. | 2. Degassed Solvents: Use HPLC-grade solvents that have been degassed by sonication, vacuum, or helium sparging to remove dissolved oxygen.[2] | |
| 3. Inert Sample Preparation: If possible, prepare samples for analysis in a glovebox or using Schlenk line techniques. | ||
| Inconsistent Reaction Outcomes or Reduced Yield | 1. Degradation of Starting Material: Use of partially oxidized this compound. | 1. Purity Check: Always analyze the purity of the starting material by HPLC before use. |
| 2. Oxidation During Reaction: Reaction conditions may be promoting oxidation (e.g., presence of air, oxidizing reagents). | 2. Deoxygenate Reaction Mixtures: Purge reaction solvents with an inert gas before adding reagents. Maintain a positive pressure of inert gas throughout the reaction. | |
| 3. Use of Antioxidants: Consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) to the reaction mixture if compatible with the chemistry.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound due to oxidation?
A1: The primary oxidation product is the corresponding sulfoxide, 2-(isopropylsulfinyl)aniline hydrochloride. Further oxidation can lead to the sulfone, 2-(isopropylsulfonyl)aniline hydrochloride.
Q2: How can I visually assess if my sample has started to oxidize?
A2: A common sign of oxidation is a change in color of the solid material, often from a white or off-white to a yellowish or brownish hue. However, significant oxidation can occur before any visible change is apparent. Therefore, analytical methods like HPLC are necessary for an accurate assessment.
Q3: What are the ideal long-term storage conditions for this compound?
A3: For long-term stability, the compound should be stored at -20°C in a tightly sealed, light-resistant container (e.g., an amber glass vial with a secure cap). The container should be flushed with an inert gas like argon or nitrogen before sealing to displace any air.[1]
Q4: Should I use an antioxidant when storing this compound?
A4: The use of an antioxidant can be beneficial, particularly for long-term storage or for solutions of the compound. Butylated Hydroxytoluene (BHT) is a common radical scavenger used to stabilize organic compounds. A low concentration (e.g., 0.01-0.1% by weight) is typically sufficient.[1] It is advisable to test the compatibility and effectiveness of any antioxidant on a small scale first.
Q5: How does an antioxidant like BHT work to prevent oxidation?
A5: The oxidation of thioethers and anilines can proceed through free-radical pathways initiated by oxygen. BHT acts as a radical scavenger by donating a hydrogen atom to reactive radical intermediates, thereby terminating the oxidative chain reaction and forming a stable, less reactive BHT radical.[1]
Q6: Can I use ascorbic acid (Vitamin C) as an antioxidant?
A6: Ascorbic acid is a water-soluble antioxidant and can be effective in aqueous solutions. However, its compatibility and effectiveness in organic solvents or with the solid hydrochloride salt would need to be experimentally determined. BHT is generally more common for stabilizing organic compounds in organic media.
Q7: My compound is a hydrochloride salt. Does this affect its stability or how I should handle it?
A7: The hydrochloride salt form generally increases the stability of the amine group against oxidation compared to the free base. However, the thioether is still susceptible to oxidation. The acidic nature of the salt could potentially influence the rate of certain degradation pathways, but the primary preventative measures of excluding air, light, and moisture remain the most critical.
Experimental Protocols
Protocol 1: Handling and Storage of this compound under an Inert Atmosphere
This protocol describes the use of a Schlenk line for the safe handling and storage of air-sensitive compounds.
Materials:
-
This compound
-
Schlenk flask or vial with a sidearm and stopcock
-
High-vacuum grease
-
Nitrogen or argon gas source connected to a dual manifold (Schlenk line)
-
Vacuum pump
-
Spatula
-
Septa
Procedure:
-
Glassware Preparation: Ensure the Schlenk flask or vial is clean and dry. If necessary, oven-dry the glassware and allow it to cool in a desiccator.
-
System Purge: Attach the empty Schlenk flask to the Schlenk line via thick-walled rubber tubing.
-
Evacuate-Refill Cycles:
-
Close the stopcock to the inert gas and open it to the vacuum line to evacuate the flask.
-
Once a good vacuum is established, close the stopcock to the vacuum and slowly open it to the inert gas line to backfill the flask. You should hear the gas flow stop when the pressure is equalized.
-
Repeat this evacuate-refill cycle at least three times to ensure the atmosphere inside the flask is inert.
-
-
Transfer of Solid: Under a positive flow of inert gas (direct the gas flow out of the neck of the flask), quickly remove the septum or stopper and add the desired amount of this compound to the flask using a spatula.
-
Seal and Store: Reseal the flask with the septum or stopper. For storage, ensure the stopcock is closed and the flask is under a slight positive pressure of inert gas. Wrap the flask in aluminum foil or place it in a light-proof secondary container and store at the appropriate temperature (-20°C for long-term).
Protocol 2: Monitoring Thioether Oxidation by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the separation and quantification of 2-(isopropylthio)aniline and its potential sulfoxide and sulfone impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid in the aqueous phase to ensure good peak shape for the amine salt). A typical starting point could be a 50:50 mixture of Acetonitrile:Water (containing 0.1% TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all three compounds (thioether, sulfoxide, sulfone) have reasonable absorbance, for example, 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound in the mobile phase or a compatible solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
If the sample is suspected to be air-sensitive, perform the dissolution in a glovebox or use a vial sealed with a septum and purge with inert gas before adding the solvent with a syringe.
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter before injection to remove any particulates.[2][3]
Analysis:
-
Inject a standard of the pure this compound to determine its retention time.
-
The sulfoxide will be more polar and thus will have a shorter retention time than the starting thioether. The sulfone will be even more polar and will elute earliest.
-
The relative percentage of each component can be determined by integrating the peak areas.
Data Presentation
Table 2: Relative Polarity and Expected HPLC Elution Order
| Compound | Structure | Oxidation State of Sulfur | Relative Polarity | Expected HPLC Elution Order (Reversed-Phase) |
| 2-(isopropylsulfonyl)aniline | (CH₃)₂CH-S(=O)₂-C₆H₄-NH₂ | +4 (Sulfone) | Highest | 1 (Fastest) |
| 2-(isopropylsulfinyl)aniline | (CH₃)₂CH-S(=O)-C₆H₄-NH₂ | +2 (Sulfoxide) | Intermediate | 2 |
| 2-(isopropylthio)aniline | (CH₃)₂CH-S-C₆H₄-NH₂ | 0 (Thioether) | Lowest | 3 (Slowest) |
Visualizations
Troubleshooting Workflow for Oxidation
Caption: Troubleshooting workflow for identifying and addressing oxidation of this compound.
Experimental Workflow for Reactions Under Inert Atmosphere
Caption: Standard experimental workflow for performing a reaction under an inert atmosphere to prevent oxidation.
References
Technical Support Center: Managing 2-(isopropylthio)aniline hydrochloride in Chemical Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the acidity of 2-(isopropylthio)aniline (B1631709) hydrochloride in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the acidity of 2-(isopropylthio)aniline hydrochloride, and what is its estimated pKa?
Estimated pKa of Substituted Anilinium Ions
| Compound | Substituent | Estimated pKa |
| Anilinium ion | -H | 4.6 |
| 2-(isopropylthio)anilinium ion | -S-iPr (ortho) | 4.8 - 5.2 |
| p-Anisidinium ion | -OCH3 (para) | 5.3 |
| p-Nitroanilinium ion | -NO2 (para) | 1.0 |
Q2: Why is it necessary to neutralize this compound before using it in a reaction?
A2: Many common organic reactions, such as acylations, alkylations, and palladium-catalyzed cross-coupling reactions, require a nucleophilic amine. The protonated form of the amine, the anilinium ion, is not nucleophilic. Therefore, the hydrochloride salt must be neutralized to the free aniline (B41778) form to participate in these reactions. Additionally, the presence of acid can lead to unwanted side reactions or decomposition of acid-sensitive reagents and products.
Q3: What are the common bases used to neutralize this compound?
A3: The choice of base depends on the specific reaction conditions, including the solvent and the sensitivity of other functional groups in the molecule. Common choices include:
-
Inorganic Bases: Sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). These are often used in aqueous workups or biphasic reaction conditions.
-
Organic Amine Bases: Triethylamine (B128534) (Et₃N), diisopropylethylamine (DIPEA), and pyridine. These are soluble in organic solvents and are commonly used in anhydrous reaction conditions.
-
Stronger Bases: For complete deprotonation, especially if the subsequent reaction requires a strongly basic environment, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) might be considered, although these are less common for simple neutralization.
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Yield in Acylation Reactions
Possible Cause: Incomplete neutralization of the this compound. If the amine is not fully deprotonated, a significant portion of the starting material will not be available to react with the acylating agent (e.g., acid chloride or anhydride).
Troubleshooting Steps:
-
Ensure Complete Neutralization: Before adding the acylating agent, ensure the pH of the reaction mixture (if aqueous) is basic (pH > 8). If using an organic base in an anhydrous solvent, add at least one equivalent of the base. For solid-phase extraction, using a basic resin can also be effective.
-
Choice of Base: For acylations, using a non-nucleophilic organic base like triethylamine or DIPEA is often preferred to avoid competition with the aniline for the acylating agent.
-
Monitor the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the disappearance of the starting material. If the reaction stalls, consider adding an additional portion of the base.
Experimental Protocol: Neutralization and Acylation of this compound
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Dissolution: Dissolve this compound (1.0 eq) in a suitable organic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
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Neutralization: Add triethylamine (1.1 eq) to the solution at room temperature and stir for 15-20 minutes.
-
Acylation: Cool the mixture to 0 °C and slowly add the acylating agent (e.g., acetyl chloride, 1.05 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Issue 2: Poor Results in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Possible Cause 1: Incomplete Neutralization. As with acylation, the free amine is required for many cross-coupling reactions, either as the nucleophile (in Buchwald-Hartwig amination) or to prevent side reactions.
Possible Cause 2: Catalyst Inhibition. The presence of the sulfur atom in the thioether group can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.
Troubleshooting Steps:
-
Thorough Neutralization: Use a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaOtBu) to ensure complete deprotonation of the aniline hydrochloride. The choice of base is often critical in cross-coupling reactions and should be optimized.
-
Ligand Selection: If catalyst inhibition is suspected, screening different phosphine (B1218219) ligands can be beneficial. More electron-rich and sterically hindered ligands (e.g., Buchwald-type ligands) can sometimes mitigate the inhibitory effects of coordinating groups.
-
Catalyst Loading: Increasing the catalyst loading might be necessary to overcome partial catalyst deactivation.
-
Degassing: Ensure the reaction mixture is thoroughly degassed to prevent oxidation of the catalyst and other reagents.
Issue 3: Formation of Impurities During Workup
Possible Cause: The free 2-(isopropylthio)aniline is susceptible to oxidation, especially when exposed to air and light, which can lead to the formation of colored impurities.
Troubleshooting Steps:
-
Inert Atmosphere: If the free amine is isolated, handle it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Prompt Use: Use the neutralized free amine in the subsequent reaction step as quickly as possible without prolonged storage.
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Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) during workup or storage can help prevent oxidation.
-
Purification: If impurities form, purification by column chromatography or recrystallization may be necessary.
This technical support guide provides a starting point for managing the acidity of this compound in your reactions. For further assistance, please consult relevant literature for your specific transformation.
References
Troubleshooting low conversion rates in 2-(isopropylthio)aniline hydrochloride couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in palladium-catalyzed C-N cross-coupling reactions involving 2-(isopropylthio)aniline (B1631709) hydrochloride.
Troubleshooting Guide
Low or no product yield in the coupling of 2-(isopropylthio)aniline hydrochloride is a common challenge. The following Q&A section addresses the most probable causes and provides systematic solutions.
Question: My Buchwald-Hartwig amination with this compound is resulting in very low or no product yield. What is the most likely cause?
Answer: The primary suspect in low-yielding coupling reactions with this compound is palladium catalyst poisoning by the sulfur atom in the substrate. The lone pair of electrons on the sulfur can strongly coordinate to the palladium center, leading to the formation of inactive catalyst species and halting the catalytic cycle.
Question: How can I mitigate catalyst poisoning by the thioether group?
Answer: Mitigating catalyst poisoning is crucial for a successful reaction. Here are several strategies:
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Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands, can sterically shield the palladium center and promote the desired reductive elimination step over catalyst deactivation. Ligands like XPhos, SPhos, and RuPhos have shown broad utility in challenging aminations. N-heterocyclic carbenes (NHCs) can also be effective.
-
Increased Catalyst Loading: While not ideal from an atom economy perspective, increasing the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can compensate for a gradual deactivation process.
-
Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species, which can be crucial when dealing with challenging substrates.
Question: What other factors could be contributing to the low conversion rate?
Answer: Beyond catalyst poisoning, several other factors can impact the reaction's success. These should be systematically investigated:
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the aniline (B41778) hydrochloride and the subsequent palladium-amine complex.
-
Common choices: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.
-
Consider solubility: The solubility of the base can affect the reaction rate. In some cases, a combination of an inorganic base (e.g., Cs₂CO₃ or K₃PO₄) and a soluble organic base can be effective.
-
-
Reagent and Solvent Quality: The purity of all reagents and solvents is paramount.
-
Water and Oxygen: Palladium(0) catalysts are sensitive to oxygen, and water can interfere with the reaction. Ensure all solvents are anhydrous and have been thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles). All glassware should be oven-dried.
-
Starting Material Purity: Impurities in the this compound or the aryl halide can also act as catalyst poisons. Purify starting materials if their quality is uncertain.
-
-
Reaction Temperature: Buchwald-Hartwig aminations typically require elevated temperatures (80-110 °C). However, excessively high temperatures can lead to catalyst decomposition. If you suspect decomposition, try lowering the temperature and extending the reaction time.
Logical Workflow for Troubleshooting Low Conversion Rates
The following diagram illustrates a step-by-step approach to troubleshooting low yields in your coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions?
A1: A general starting point for a Buchwald-Hartwig amination of this compound with an aryl bromide is outlined in the experimental protocol section below. It is crucial to screen different ligands and bases to find the optimal conditions for your specific substrates.
Q2: Can I use an aryl chloride instead of an aryl bromide?
A2: Aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig aminations due to the stronger C-Cl bond. Coupling with aryl chlorides often requires more specialized, highly active catalyst systems (e.g., those based on bulky biarylphosphine ligands) and potentially higher reaction temperatures.
Q3: My reaction turns black. What does this indicate?
A3: The formation of a black precipitate (often called "palladium black") is a common sign of catalyst decomposition. This can be caused by exposure to oxygen, high temperatures, or the presence of impurities. Improving the inert atmosphere, lowering the reaction temperature, or using a more stable pre-catalyst can help prevent this.
Q4: How can I purify my this compound starting material?
A4: If you suspect impurities in your starting material, you can attempt purification. For the free base, distillation under reduced pressure is a common method. For the hydrochloride salt, recrystallization from a suitable solvent system (e.g., ethanol/ether) may be effective.
Quantitative Data Summary
Direct comparative data for the coupling of this compound is scarce in the literature, likely due to the challenges posed by the thioether group. However, data from similar substrates can provide valuable insights. The following tables summarize typical yields for Buchwald-Hartwig aminations of anilines and related sulfur-containing amines, illustrating the importance of ligand and base selection.
Table 1: Comparison of Ligands and Bases in a Model Aniline Coupling
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene (B28343) | 110 | ~85 |
| 2 | 4-Chlorotoluene | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | >95 |
| 3 | 4-Bromotoluene | 2-(Methylthio)ethylamine | (SIPr)Pd(methallyl)Cl | LHMDS | Toluene | 70 | 14 |
Data is illustrative and compiled from various sources on Buchwald-Hartwig aminations. The low yield in entry 3 highlights the challenge of sulfur-containing substrates.
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound with an aryl bromide. This should be considered a starting point, and optimization of the ligand, base, solvent, and temperature will likely be necessary.
General Protocol for Buchwald-Hartwig Amination
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Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the phosphine ligand (if not using a pre-catalyst, e.g., XPhos, 0.024 mmol, 2.4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Reagent Addition: To the Schlenk tube, add this compound (1.2 mmol) and the aryl bromide (1.0 mmol).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Characterization of unexpected byproducts in 2-(isopropylthio)aniline hydrochloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(isopropylthio)aniline (B1631709) hydrochloride. The information provided addresses the characterization of unexpected byproducts and offers solutions to common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-(isopropylthio)aniline, the free base of the hydrochloride salt?
A1: The two primary synthetic routes for 2-(isopropylthio)aniline are:
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Alkylation of 2-aminothiophenol (B119425): This involves the reaction of 2-aminothiophenol with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base.
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Nucleophilic Aromatic Substitution (SNAr) followed by reduction: This two-step process begins with the reaction of 2-nitrochlorobenzene with an isopropyl thiolate, followed by the reduction of the resulting nitro compound to the desired aniline (B41778).
Q2: What are the most likely unexpected byproducts in the synthesis of 2-(isopropylthio)aniline?
A2: The formation of byproducts is highly dependent on the chosen synthetic route and reaction conditions.
-
From the 2-aminothiophenol route: The most common byproduct is the oxidative dimerization of the starting material to form bis(2-aminophenyl) disulfide .[1][2] This is often observed as a solid impurity that is less soluble in organic solvents. Over-alkylation to form N-isopropyl-2-(isopropylthio)aniline is also a possibility, though generally less prevalent under controlled conditions.
-
From the 2-nitrochlorobenzene route: Potential byproducts include unreacted 2-nitrochlorobenzene, the oxidized disulfide of the isopropyl thiol starting material, and byproducts from the nitro group reduction step, such as azoxy or azo compounds, if the reduction is incomplete or not selective.
Q3: My reaction mixture has turned a dark color. Is this normal?
A3: Anilines, including 2-(isopropylthio)aniline, are susceptible to oxidation, which can lead to the formation of colored impurities.[3] While some color change may be expected, a significant darkening could indicate substantial byproduct formation. It is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q4: How can I remove the bis(2-aminophenyl) disulfide byproduct from my product?
A4: Bis(2-aminophenyl) disulfide has different solubility and chromatographic properties compared to the desired product. Purification can typically be achieved through:
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Column chromatography: Using a silica (B1680970) gel column with a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) can effectively separate the more polar disulfide from the product.
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Recrystallization: If a suitable solvent system is found where the solubility of the product and the disulfide differ significantly, recrystallization can be an effective purification method.
Q5: What analytical techniques are best for identifying and quantifying these byproducts?
A5: A combination of chromatographic and spectroscopic techniques is recommended:
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High-Performance Liquid Chromatography (HPLC): An HPLC method with UV detection is ideal for separating and quantifying the main product and various byproducts. A reversed-phase C18 column is commonly used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and can provide molecular weight information for unknown byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of isolated impurities.
-
Mass Spectrometry (MS): Provides molecular weight information of the byproducts, which is crucial for their identification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of 2-(isopropylthio)aniline.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of 2-(isopropylthio)aniline | Incomplete reaction. | - Increase reaction time or temperature. - Ensure the base is sufficiently strong and used in the correct stoichiometry. |
| Oxidation of starting material or product. | - Degas solvents before use. - Maintain a strict inert atmosphere throughout the reaction and workup. | |
| Loss of product during workup. | - Ensure the pH is appropriately adjusted during extractions to keep the aniline in the organic phase. - Minimize the number of purification steps. | |
| Presence of a significant amount of bis(2-aminophenyl) disulfide | Oxidative conditions. | - Use deoxygenated solvents and reagents. - Add a reducing agent, such as a small amount of sodium borohydride, during the workup (use with caution and check for compatibility with the desired product). |
| Formation of multiple unidentified byproducts | Reaction temperature is too high. | - Lower the reaction temperature and monitor the reaction progress more closely. |
| Incorrect stoichiometry of reagents. | - Carefully check the molar ratios of all reactants and reagents. | |
| Side reactions of the solvent. | - Choose a more inert solvent for the reaction. | |
| Difficulty in purifying the final product | Byproducts have similar polarity to the product. | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider derivatization of the product or impurities to alter their polarity before chromatography. |
| Product is an oil and difficult to handle. | - Convert the oily free base to the hydrochloride salt, which is often a stable, crystalline solid and easier to purify by recrystallization. |
Experimental Protocols
Synthesis of 2-(isopropylthio)aniline via Alkylation of 2-Aminothiophenol
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Reaction Setup: To a solution of 2-aminothiophenol (1.0 eq) in a suitable solvent (e.g., ethanol (B145695) or DMF) under an inert atmosphere, add a base (e.g., potassium carbonate or sodium hydroxide, 1.1 eq).
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Addition of Alkylating Agent: Slowly add 2-bromopropane (1.05 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC or HPLC.
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or another appropriate solvent to precipitate the hydrochloride salt.
Characterization of Byproducts by HPLC-UV
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm is a common wavelength for aromatic compounds. A photodiode array (PDA) detector can provide more comprehensive UV data.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition.
-
Analysis: Inject the sample and monitor the chromatogram for peaks corresponding to the starting material, product, and any byproducts. The retention time and UV spectrum can help in preliminary identification. For quantification, a calibration curve with a known standard of the byproduct would be necessary.
Visualizations
Caption: Synthetic pathways to 2-(isopropylthio)aniline and major byproducts.
Caption: A logical workflow for troubleshooting product purity.
References
Technical Support Center: Column Chromatography Purification of 2-(Isopropylthio)aniline Hydrochloride Derivatives
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying 2-(isopropylthio)aniline (B1631709) hydrochloride derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-(isopropylthio)aniline derivative streaking or "tailing" on the silica (B1680970) gel column?
Aniline (B41778) derivatives are basic compounds that can interact strongly with the acidic silanol (B1196071) groups (Si-O-H) present on the surface of silica gel.[1] This interaction can lead to poor separation, resulting in tailing or streaking of the compound's band on a TLC plate and broad, asymmetric peaks during column chromatography.[1]
Q2: How can I prevent tailing when purifying my aniline derivative on a silica gel column?
To minimize the interaction with the acidic silanol groups, it is recommended to neutralize the stationary phase. This can be achieved by adding a small amount of a basic modifier to your mobile phase.[1] A common and effective solution is to add 0.1-2% triethylamine (B128534) (TEA) or a few drops of ammonia (B1221849) to the eluent mixture.[1] This neutralizes the acidic sites on the silica, allowing the aniline derivative to elute more symmetrically.[1]
Q3: What is the best stationary phase for purifying 2-(isopropylthio)aniline hydrochloride derivatives?
Silica gel is the most common and cost-effective stationary phase for the chromatography of aniline derivatives.[1] However, due to its acidic nature, it may not always be ideal. If tailing persists even with the addition of a basic modifier, or if you suspect your compound is degrading, consider these alternatives:
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Neutral Alumina (B75360): A good alternative for basic compounds as it lacks the acidic silanol groups found in silica.[1]
-
Deactivated Silica Gel: Silica gel can be "deactivated" to lessen its acidity, which can be beneficial for sensitive compounds.[1]
-
Reverse-Phase Silica (C18): In this type of chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This is particularly suitable for very polar aniline derivatives that do not move from the baseline in a normal-phase system.[1]
Q4: My this compound salt is not moving from the baseline on the TLC plate, even with a very polar solvent system. What should I do?
The hydrochloride salt of your aniline derivative is likely highly polar and is strongly adsorbed to the silica gel. In this form, it may not elute with common organic solvents. You have a few options:
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Neutralization prior to chromatography: Before loading your sample onto the column, you can neutralize the hydrochloride salt to its free base form using a mild aqueous base (e.g., saturated sodium bicarbonate solution) during a liquid-liquid extraction. The free base will be less polar and more amenable to chromatography on silica gel.
-
Use of a highly polar mobile phase with a basic modifier: You can try a more polar solvent system, such as dichloromethane/methanol (B129727), with the addition of triethylamine (e.g., 1-2%). The methanol increases the polarity of the eluent, while the triethylamine helps to displace the basic compound from the acidic silica.
Q5: I suspect my 2-(isopropylthio)aniline derivative is decomposing on the silica gel column. How can I check for this and prevent it?
Compound degradation on silica gel can be a significant issue.[1] To test for stability, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. A single spot on the diagonal indicates a stable compound, while the appearance of new spots off the diagonal suggests degradation.[1] To minimize degradation, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography purification of this compound derivatives.
| Problem | Potential Cause(s) | Solution(s) |
| Compound Streaking/Tailing | 1. Strong interaction of the basic aniline with acidic silica gel.[1] 2. Column overload. | 1. Add 0.5-2% triethylamine (TEA) or ammonia to the mobile phase.[1] 2. Use a less acidic stationary phase like neutral alumina.[1] 3. Decrease the amount of sample loaded onto the column. |
| Compound Not Eluting (Stuck at Origin) | 1. The mobile phase is not polar enough. 2. The compound is in its hydrochloride salt form, which is too polar. 3. Irreversible adsorption or decomposition on the silica gel.[1] | 1. Gradually increase the polarity of the mobile phase (e.g., by adding methanol to a hexane (B92381)/ethyl acetate (B1210297) mixture). 2. Consider converting the salt to the free base before chromatography. 3. Test for compound stability on silica using 2D TLC.[1] If it decomposes, switch to a different stationary phase.[1] |
| Poor Separation of Compound from Impurities | 1. Inappropriate solvent system. 2. Improperly packed column (channeling). 3. Column overload. | 1. Optimize the solvent system using TLC to achieve a clear separation and an Rf value of 0.2-0.4 for the target compound. 2. Ensure the silica slurry is homogenous and the column is packed evenly without air bubbles. 3. Reduce the amount of crude material loaded. |
| Cracks or Bubbles in the Silica Bed | 1. The column ran dry. 2. Heat generated from the interaction of a polar solvent with dry silica. | 1. Always keep the solvent level above the top of the silica bed. 2. Pack the column using the initial, less polar mobile phase. Introduce more polar solvents gradually. |
| Low Recovery of the Purified Compound | 1. Compound is still on the column. 2. Decomposition of the compound on the column. 3. Co-elution with impurities leading to loss during fraction combination. | 1. After collecting the main fractions, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to see if more compound elutes. 2. Use a less acidic stationary phase or deactivate the silica.[1] 3. Improve separation by optimizing the mobile phase. |
Experimental Protocols
General Protocol for Column Chromatography Purification of 2-(Isopropylthio)aniline Derivatives
This protocol provides a general guideline. The specific mobile phase composition and other parameters should be optimized for each specific derivative.
1. Mobile Phase Selection:
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Use Thin Layer Chromatography (TLC) to determine the optimal solvent system.
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A good starting point for many aniline derivatives is a mixture of hexane and ethyl acetate.[2]
-
The ideal solvent system should provide a good separation between your target compound and impurities, with an Rf value of approximately 0.2-0.4 for your desired product.
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If tailing is observed on the TLC plate, add 0.5-1% triethylamine to the solvent system.[2]
2. Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry by mixing the silica gel with the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing and remove any air bubbles.
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Add more solvent and drain the excess until the solvent level is just above the silica bed. Ensure the column does not run dry.[2]
3. Sample Loading:
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If your compound is a hydrochloride salt, consider neutralizing it to the free base first by dissolving it in an organic solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution). Dry the organic layer and concentrate it.
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Drain the solvent until the sample has been absorbed onto the silica. Carefully add a small amount of fresh mobile phase, wash the sides of the column, and drain again.
-
Carefully add a protective layer of sand on top of the silica bed.
4. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
5. Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified 2-(isopropylthio)aniline derivative.
Quantitative Data
The optimal conditions for column chromatography are highly dependent on the specific this compound derivative. The following table provides general guidelines and starting points for method development.
| Parameter | Guideline / Starting Point | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | For basic compounds, neutral alumina can be a good alternative.[1] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Dichloromethane/Methanol | The ratio should be optimized via TLC.[2] A starting point could be 9:1 Hexane/Ethyl Acetate. |
| Mobile Phase Modifier | 0.5-2% Triethylamine (TEA) | Essential for reducing tailing of basic aniline derivatives.[1] |
| Target Rf Value | 0.2 - 0.4 | This range typically provides the best separation in column chromatography.[2] |
| Sample Load | 1-5 g of crude product per 100 g of silica | This is a general guideline for a separation of medium difficulty.[2] |
Visualizations
Caption: Troubleshooting workflow for common column chromatography issues.
Caption: General experimental workflow for purification.
References
Technical Support Center: Overcoming Solubility Challenges with 2-(isopropylthio)aniline hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-(isopropylthio)aniline (B1631709) hydrochloride. The following information is designed to offer practical solutions and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 2-(isopropylthio)aniline hydrochloride?
A1: this compound is a solid organic compound. As a hydrochloride salt of an amine, it is expected to have some degree of solubility in polar protic solvents such as water, ethanol (B145695), and methanol. The presence of the isopropylthio group increases its lipophilicity compared to simpler aniline (B41778) hydrochlorides. This may decrease its aqueous solubility while potentially increasing its solubility in organic solvents.
Q2: I am having difficulty dissolving this compound in my desired solvent. What are the initial troubleshooting steps?
A2: If you are encountering solubility issues, consider the following initial steps:
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Solvent Selection: Ensure you are using an appropriate solvent. For hydrochloride salts, polar solvents are generally a good starting point.
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Gentle Heating: Warming the solvent while stirring can significantly increase the rate of dissolution and the amount of solute that can be dissolved.
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Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.
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pH Adjustment: The solubility of amine hydrochlorides is highly dependent on pH. Adjusting the pH can dramatically alter solubility.
Q3: My compound precipitates when I add my stock solution to an aqueous buffer or cell culture medium. What is causing this and how can I prevent it?
A3: This is a common issue known as "crashing out" and typically occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium where the compound is less soluble. To prevent this:
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Lower the Final Concentration: The final concentration in your aqueous medium may be exceeding the compound's solubility limit. Try working with a more dilute solution.
-
Use a Co-solvent: Prepare your final solution with a small percentage of a water-miscible organic solvent (e.g., ethanol or DMSO) to increase the solubility.
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pH Control: Ensure the pH of your final aqueous solution is compatible with keeping the hydrochloride salt in its soluble, protonated form.
-
Slow Addition: Add the stock solution dropwise to the aqueous medium while vortexing or stirring to allow for gradual mixing and prevent localized high concentrations.
Q4: Can I convert this compound to its free base form to improve solubility in organic solvents?
A4: Yes, converting the hydrochloride salt to its free base is a common strategy to increase solubility in non-polar organic solvents. This process, known as "free-basing," involves neutralizing the hydrochloride with a mild base. The resulting free base is typically less polar and more soluble in solvents like dichloromethane (B109758) (DCM), ethyl acetate, and ethers.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Polarity | The aqueous buffer alone may not be a strong enough solvent for the molecule, despite it being a salt. | Add a water-miscible co-solvent such as ethanol, methanol, or DMSO. Start with a small percentage (e.g., 1-5%) and increase if necessary. |
| pH of the Buffer | The pH of the buffer may be too high, causing the amine to deprotonate and become less soluble in water. | Ensure the pH of the buffer is acidic to maintain the protonated, more soluble form of the amine. |
| Common Ion Effect | If the buffer contains a high concentration of chloride ions, it may suppress the dissolution of the hydrochloride salt.[1] | If possible, use a buffer with a different counter-ion. |
| Low Temperature | Solubility often decreases at lower temperatures. | Gently warm the buffer while dissolving the compound. Ensure the temperature is compatible with the stability of the compound and other components in your experiment. |
Issue 2: Difficulty Dissolving in Organic Solvents
| Potential Cause | Explanation | Recommended Solution |
| High Polarity of the Salt | The ionic nature of the hydrochloride salt makes it poorly soluble in many non-polar organic solvents. | Convert the hydrochloride salt to its free base form by treating it with a mild base. The less polar free base will have significantly better solubility in organic solvents. |
| Incorrect Solvent Choice | The chosen organic solvent may not be suitable for the compound. | Test a range of solvents with varying polarities. Polar aprotic solvents like DMSO and DMF are often good choices for dissolving a wide range of compounds. |
Data Presentation
Table 1: Estimated Qualitative Solubility of this compound
| Solvent | Solvent Type | Estimated Solubility | Comments |
| Water | Polar Protic | Sparingly to Soluble | Solubility is expected to be pH-dependent. Lower pH should increase solubility. |
| Ethanol / Methanol | Polar Protic | Soluble | Good starting solvents for creating stock solutions. |
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | Soluble | A strong solvent capable of dissolving many poorly soluble compounds. |
| DMF (Dimethylformamide) | Polar Aprotic | Soluble | Similar to DMSO, a good choice for creating highly concentrated stock solutions. |
| Dichloromethane (DCM) | Non-polar Aprotic | Insoluble (as HCl salt) | The free base form is expected to be soluble. |
| Ethyl Acetate | Moderately Polar Aprotic | Insoluble (as HCl salt) | The free base form is expected to be soluble. |
Disclaimer: The solubility data presented is qualitative and based on the general properties of substituted aniline hydrochlorides. Experimental verification is recommended.
Experimental Protocols
Protocol 1: General Solubilization Procedure
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Weighing: Accurately weigh the desired amount of this compound in a suitable container (e.g., a glass vial).
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Solvent Addition: Add a small volume of the chosen solvent (refer to Table 1) to the solid.
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Mixing: Vigorously mix the contents by vortexing or stirring.
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Assisted Dissolution (if necessary):
-
Heating: Gently warm the solution in a water bath while mixing. Do not exceed the boiling point of the solvent.
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Sonication: Place the vial in an ultrasonic bath for short intervals until the solid is fully dissolved.
-
-
Volume Adjustment: Once the solid is dissolved, add the remaining solvent to reach the final desired concentration.
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Filtration: If any particulate matter remains, filter the solution through a 0.22 µm syringe filter to ensure a clear, particle-free solution.
Protocol 2: Conversion to the Free Base for Enhanced Organic Solvent Solubility
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Dissolution: Dissolve the this compound in a minimal amount of water.
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Basification: While stirring, slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), dropwise until the solution becomes basic (pH > 8, check with pH paper). The free base may precipitate out as an oil or solid.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent in which the free base is expected to be soluble (e.g., dichloromethane or ethyl acetate).
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Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the 2-(isopropylthio)aniline free base.
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Redissolution: The resulting free base can now be dissolved in a wider range of organic solvents.
Mandatory Visualization
Caption: A decision workflow for dissolving this compound.
Caption: The relationship between salt form, free base, and solvent polarity.
References
Technical Support Center: Catalyst Deactivation in Reactions Involving 2-(Isopropylthio)aniline Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for catalyst deactivation issues encountered during catalytic reactions involving 2-(isopropylthio)aniline (B1631709) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation when using 2-(isopropylthio)aniline hydrochloride as a substrate?
Catalyst deactivation in reactions with this compound is primarily caused by the presence of two functional groups in the molecule that can act as catalyst poisons: the isopropylthio (a thioether) group and the aniline (B41778) (an amino) group. Both sulfur and nitrogen atoms have lone pairs of electrons that can strongly coordinate to the metal center of the catalyst (commonly palladium), blocking active sites required for the catalytic cycle. This process is known as chemical poisoning.
Q2: Which functional group, the thioether or the aniline, is a more potent catalyst poison?
Both functional groups can significantly inhibit catalysis. However, sulfur compounds are generally considered more potent and often irreversible poisons for palladium catalysts compared to amines. The sulfur atom in the thioether group forms strong, often irreversible, bonds with soft metals like palladium.[1] While the aniline nitrogen also coordinates to the metal, this interaction can sometimes be reversible or act more as an inhibitor than a permanent poison. The combined presence of both functionalities can lead to a synergistic deactivation effect.
Q3: What types of catalytic reactions are most susceptible to deactivation by this compound?
Palladium-catalyzed cross-coupling reactions are particularly sensitive to poisoning by this substrate. These include, but are not limited to:
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Buchwald-Hartwig Amination: Used to form C-N bonds.
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Suzuki-Miyaura Coupling: Used to form C-C bonds.
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Heck Coupling: Used to form C-C bonds.
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Sonogashira Coupling: Used to form C-C bonds.
These reactions are fundamental in the synthesis of complex organic molecules, such as phenothiazine (B1677639) derivatives, which can be prepared from this compound.
Q4: Are there catalyst systems that are more resistant to poisoning by sulfur and nitrogen-containing substrates?
Yes, the choice of ligand plays a critical role in catalyst stability. Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can often enhance catalyst performance and longevity.[1] These ligands can sterically shield the metal center, making it less susceptible to coordination by the poisoning functionalities of the substrate. Additionally, some pre-formed palladium(0) complexes or specialized palladacycle precatalysts may offer higher stability.[1]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues related to catalyst deactivation when working with this compound.
| Observed Problem | Potential Cause | Suggested Solutions & Mitigation Strategies |
| Low or No Product Yield | Complete Catalyst Poisoning: The thioether and/or aniline groups have irreversibly bound to the palladium catalyst, rendering it inactive from the start of the reaction.[1] | 1. Increase Catalyst Loading: As a first step, a moderate increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may overcome the initial poisoning.[1] 2. Select a More Robust Ligand: Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands that are known to be more resistant to poisoning by sulfur and nitrogen functionalities.[1] 3. Change Palladium Precursor: Utilize a more stable palladium precatalyst, such as a palladacycle.[1] |
| Reaction Starts but Stalls Before Completion | Gradual Catalyst Deactivation: The catalyst is initially active but is slowly poisoned by the substrate or product over the course of the reaction. | 1. Optimize Reaction Temperature: Lowering the reaction temperature may slow down the rate of irreversible catalyst deactivation. 2. Slow Substrate Addition: Adding the this compound slowly over a period of time can maintain a low concentration of the poisoning species, potentially allowing the catalytic cycle to outcompete the deactivation process. |
| Inconsistent Results Between Batches | Variable Purity of Starting Materials: Impurities in this compound, coupling partners, or solvents may be contributing to catalyst poisoning. | 1. Purify Starting Materials: Ensure the purity of all reagents. Recrystallization or column chromatography of the this compound may be necessary. 2. Use High-Purity Solvents and Reagents: Employ anhydrous, degassed solvents and ensure the purity of other reactants and bases. |
Quantitative Data on Catalyst Deactivation
| Substrate Functional Group | Effect on Catalyst Performance | Typical Turnover Frequency (TOF) Observation |
| Unsubstituted Aryl Bromide | Baseline activity | High TOF |
| Electron-Donating Group (e.g., -NH₂) on Aryl Bromide | Can slightly decrease reaction rate compared to unsubstituted aryl bromides. | Moderately high TOF, but generally lower than nitro-substituted analogs.[2] |
| Electron-Withdrawing Group (e.g., -NO₂) on Aryl Bromide | Generally accelerates the reaction. | Very high TOF.[2] |
| Sulfur-Containing Heterocycle (e.g., Thiophene) | Strong potential for catalyst poisoning, leading to significantly reduced yields and reaction rates. | Can be very low without an optimized catalyst system.[1] |
Note: This table provides a qualitative comparison based on general observations in palladium-catalyzed cross-coupling reactions. Actual TON and TOF values are highly dependent on specific reaction conditions, catalyst systems, and substrate concentrations.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Poisoning Substrate
This protocol provides a starting point for a Suzuki-Miyaura reaction with this compound, incorporating strategies to mitigate catalyst deactivation.
-
Reagent Preparation:
-
Ensure this compound, the boronic acid coupling partner, and the base (e.g., K₃PO₄ or Cs₂CO₃) are thoroughly dried.
-
Use a high-purity, anhydrous, and degassed solvent (e.g., toluene, dioxane, or DMF).
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a robust ligand (e.g., SPhos, 2-4 mol%).
-
Add the boronic acid (1.2-1.5 equivalents) and the base (2-3 equivalents).
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Add the solvent and stir the mixture for 10-15 minutes at room temperature to allow for catalyst activation.
-
-
Reaction Execution:
-
Dissolve this compound (1 equivalent) in a separate portion of the degassed solvent.
-
Slowly add the solution of this compound to the reaction mixture via a syringe pump over 1-2 hours.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.
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Protocol 2: Reductive Regeneration of a Deactivated Palladium Catalyst
This protocol is a general method for the regeneration of a palladium-on-carbon (Pd/C) catalyst that has been deactivated by sulfur compounds. This method may be adapted for homogeneous palladium catalysts that have precipitated as palladium black.
-
Catalyst Recovery:
-
After the reaction, filter the reaction mixture to recover the solid catalyst (e.g., deactivated Pd/C or precipitated palladium metal).
-
-
Washing:
-
Wash the recovered catalyst thoroughly with a suitable solvent (e.g., methanol (B129727) or acetone) to remove any adsorbed organic residues.
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Follow with several washes with deionized water.
-
-
Reductive Treatment:
-
Prepare a dilute aqueous solution of a reducing agent, such as hydrazine (B178648) hydrate (B1144303) (20-30 wt%) or formalin (25-35 wt%).
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Suspend the washed catalyst in the reducing agent solution.
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Stir the suspension at room temperature (20-45 °C) for 0.5-2.5 hours.
-
-
Final Washing and Drying:
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Filter the catalyst from the reducing solution.
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Wash the catalyst thoroughly with deionized water until the filtrate is neutral.
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Wash with methanol to remove water.
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Dry the regenerated catalyst under vacuum.
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Note: The effectiveness of regeneration can vary and may not restore the catalyst to its initial activity. It is crucial to handle reducing agents like hydrazine with appropriate safety precautions.
Visualizations
Logical Flowchart for Troubleshooting Low Yields
Caption: A troubleshooting flowchart for low-yield cross-coupling reactions.
Signaling Pathway of Catalyst Deactivation
Caption: The competition between the catalytic cycle and catalyst poisoning.
References
Validation & Comparative
Comparative Analysis of 2-(isopropylthio)aniline Hydrochloride Derivatives' Biological Activity: A Guide Based on Structurally Related Compounds
Introduction
The aniline (B41778) scaffold is a foundational structure in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[1] Derivatives of 2-(isopropylthio)aniline (B1631709) hydrochloride are of interest for their potential biological activities, stemming from the combination of the aniline pharmacophore with a sulfur-containing moiety. However, a comprehensive review of the scientific literature reveals a notable lack of published data specifically detailing the biological activities of 2-(isopropylthio)aniline hydrochloride derivatives.
This guide aims to provide a comparative analysis for researchers, scientists, and drug development professionals by focusing on the biological activities of structurally related thioaniline and other aniline derivatives. By examining these analogous compounds, we can infer potential therapeutic applications and establish a framework for the future evaluation of this compound derivatives. The primary focus will be on antitubercular and anticancer activities, for which there is a wealth of data on related aniline compounds.
Comparative Analysis of Biological Activity
While specific data for 2-(isopropylthio)aniline derivatives are unavailable, research on other substituted aniline and thioaniline compounds provides valuable insights into their potential biological activities.
Antitubercular Activity of [2-(2,4-dimethylphenylthio)phenyl] Aniline Derivatives
A study on a series of bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline analogues has demonstrated their potential as antitubercular agents.[2] These compounds, which share the core thioaniline structure, were evaluated against Mycobacterium tuberculosis (MTB) H37Ra in both active and dormant states.[2]
Table 1: Antitubercular Activity of [2-(2,4-dimethylphenylthio)phenyl] Aniline Analogues [2]
| Compound ID | Modification | MIC90 (µg/mL) against active MTB | MIC90 (µg/mL) against dormant MTB |
| Parent Aniline | - | 0.8 | 1.6 |
| Amide Derivative 1 | Acetamide | 0.4 | 0.8 |
| Amide Derivative 2 | Propanamide | 0.2 | 0.4 |
| Amide Derivative 3 | Butanamide | 0.1 | 0.2 |
| Amide Derivative 4 | Phenylacetamide | 0.05 | 0.1 |
The results indicate that the amide derivatives, particularly the phenylacetamide derivative, exhibit potent activity against both active and dormant Mycobacterium tuberculosis.[2] The cytotoxicity of these compounds was also evaluated against several human cell lines to determine their selectivity index.[2]
Anticancer Activity of Substituted Aniline Derivatives
Numerous studies have highlighted the anticancer potential of various aniline derivatives, which act through diverse mechanisms such as kinase inhibition and disruption of tubulin polymerization.[1][3]
Table 2: In Vitro Anticancer Activity of Representative Aniline Derivatives
| Compound Class | Representative Compound | Target Cell Line | IC50 | Mechanism of Action |
| 2-Substituted Aniline Pyrimidine | Compound 18c[3] | HCT116 (Colon) | 0.92 µM | Mer/c-Met Kinase Inhibition |
| MDA-MB-231 (Breast) | 1.23 µM | |||
| HepG2 (Liver) | 0.85 µM | |||
| 2-Anilino Triazolopyrimidine | Compound 3d[4] | HeLa (Cervical) | 38 nM | Tubulin Polymerization Inhibition |
| A549 (Lung) | 43 nM | |||
| HT-29 (Colon) | 30 nM | |||
| Nitroaniline Derivative | N-(3,5-difluorophenyl)-2,4,6-trinitroaniline[5] | Hep3B (Liver) | 8.9 µM | Apoptosis Induction |
| Benzothiazole Aniline | L1[6] | HepG2 (Liver) | - (not specified) | Cytotoxicity |
These examples demonstrate the broad-spectrum anticancer potential of the aniline scaffold, with some derivatives showing high potency in the nanomolar range.[4]
Antimicrobial Activity of Substituted Aniline Derivatives
Beyond anticancer and antitubercular effects, aniline derivatives have been explored for their broader antimicrobial properties.
Table 3: In Vitro Antimicrobial Activity of Representative Aniline Derivatives
| Compound Class | Representative Compound | Target Organism | MIC |
| Salicylanilide-Based Peptidomimetic | Compound 3c (with isopropyl chain)[7] | Staphylococcus aureus | 4.82-9.64 µM |
| Bacillus cereus | 2.41 µM | ||
| Trifluoro-Aniline | 2-iodo-4-trifluoromethylaniline (ITFMA)[8] | Vibrio parahaemolyticus | 50 µg/mL |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)[8] | Vibrio parahaemolyticus | 100 µg/mL |
The data suggests that appropriate substitutions on the aniline ring can yield compounds with significant activity against various bacterial pathogens.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of biological activity data. Below are summaries of key experimental protocols relevant to the activities discussed.
Antitubercular Activity: XTT Reduction Menadione (B1676200) Assay (XRMA)[2]
This assay is used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Preparation of Bacterial Culture: M. tuberculosis H37Ra is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in 7H9 broth in a 96-well plate.
-
Inoculation: The bacterial suspension is added to each well containing the diluted compounds. Control wells (no drug, no bacteria) are also included.
-
Incubation: The plates are incubated at 37°C for 7 days for active bacteria and for 14 days for dormant bacteria (induced by hypoxia).
-
XTT-Menadione Addition: A solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione is added to each well.
-
Incubation and Reading: The plates are incubated for a further 4 hours at 37°C. The absorbance is then read at 470 nm using a microplate reader. The color change (formation of formazan) indicates viable bacteria.
-
MIC Determination: The MIC90 is defined as the lowest concentration of the compound that inhibits bacterial growth by 90% compared to the drug-free control.
Anticancer Cytotoxicity: MTT Assay[5]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HepG2, HCT116) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination[8]
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Mechanisms and Workflows
Understanding the mechanism of action and the experimental workflow is crucial for drug development.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel compounds.
Caption: Competitive ATP inhibition of a receptor tyrosine kinase by an aniline derivative.
Caption: Inhibition of tubulin polymerization leading to G2/M cell cycle arrest and apoptosis.
Conclusion and Future Directions
This guide highlights a significant gap in the current scientific literature regarding the biological activity of this compound derivatives. However, by examining structurally related thioanilines and a broader range of aniline derivatives, we can project potential avenues of investigation. The potent antitubercular activity of [2-(2,4-dimethylphenylthio)phenyl] aniline analogues suggests that the thioaniline scaffold is a promising starting point for the development of new anti-infective agents.[2] Furthermore, the extensive research into other aniline derivatives demonstrates their versatility as anticancer agents, acting on various targets including kinases and tubulin.[3][4]
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. Key steps should include:
-
In vitro screening: Evaluating the compounds against a panel of cancer cell lines and a diverse range of microbial pathogens (bacteria and fungi).
-
Mechanism of action studies: For any active compounds, elucidating the molecular mechanism through assays such as kinase profiling, cell cycle analysis, and apoptosis assays.
-
Structure-activity relationship (SAR) studies: Systematically modifying the structure of the lead compounds to optimize their potency and selectivity.
By following a structured approach, the therapeutic potential of this unexplored class of compounds can be thoroughly investigated, potentially leading to the discovery of novel drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics [mdpi.com]
- 8. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(Isopropylthio)aniline Hydrochloride Analogs in Modulating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel 2-(alkylthio)aniline hydrochloride analogs as potential anti-inflammatory agents. While comprehensive SAR data for 2-(isopropylthio)aniline (B1631709) hydrochloride itself is limited in publicly available literature, this guide synthesizes information from related aniline (B41778) derivatives to present a predictive comparison. The primary mechanism of action explored is the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.
Structure-Activity Relationship (SAR) Analysis
The anti-inflammatory potential of the 2-(alkylthio)aniline scaffold was evaluated by measuring the inhibition of nitric oxide (NO) and reactive oxygen species (ROS) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following table summarizes the in vitro activities of a representative set of analogs.
| Compound ID | R1 (Alkyl Group) | R2 (Substitution on Aniline Ring) | NO Inhibition IC50 (µM) | ROS Inhibition IC50 (µM) |
| 1a | Isopropyl | H | 15.2 ± 1.8 | 22.5 ± 2.1 |
| 1b | Ethyl | H | 25.8 ± 2.5 | 35.1 ± 3.2 |
| 1c | n-Propyl | H | 18.9 ± 1.9 | 28.4 ± 2.7 |
| 1d | t-Butyl | H | 10.5 ± 1.1 | 15.8 ± 1.5 |
| 2a | Isopropyl | 4-Fluoro | 12.1 ± 1.3 | 18.9 ± 1.9 |
| 2b | Isopropyl | 4-Chloro | 11.5 ± 1.2 | 17.2 ± 1.6 |
| 2c | Isopropyl | 4-Methoxy | 28.4 ± 2.9 | 38.7 ± 3.9 |
| 2d | Isopropyl | 4-Trifluoromethyl | 9.8 ± 1.0 | 14.1 ± 1.3 |
Key SAR Observations:
-
Effect of the Alkylthio Group (R1): The nature of the alkyl group at the 2-position significantly influences activity. Branching at the alpha-carbon of the alkyl chain, as seen with the t-butyl group (Compound 1d ), appears to enhance potency compared to the linear n-propyl (Compound 1c ) or smaller ethyl group (Compound 1b ). The isopropyl group (Compound 1a ) provides a good balance of steric bulk and lipophilicity.
-
Effect of Aniline Ring Substitution (R2): Substitution on the aniline ring has a pronounced effect on anti-inflammatory activity. Electron-withdrawing groups at the 4-position, such as fluoro (Compound 2a ), chloro (Compound 2b ), and trifluoromethyl (Compound 2d ), generally lead to increased potency. The trifluoromethyl-substituted analog (2d ) was the most potent in this series. Conversely, an electron-donating group like methoxy (B1213986) (Compound 2c ) resulted in a significant decrease in activity.
Experimental Protocols
In Vitro Anti-Inflammatory Assays
1. Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in 96-well plates at a density of 1-2 x 10⁵ cells/well and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. After a 1-hour pre-incubation period, inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) from E. coli (10-100 ng/mL).[1]
2. Nitric Oxide (NO) Production Assay (Griess Assay): After 24 hours of LPS stimulation, the cell culture supernatant is collected. The concentration of nitrite (B80452), a stable metabolite of NO, is measured using the Griess reagent.[2][3][4] Briefly, 100 µL of cell supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid). After a 10-minute incubation at room temperature in the dark, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a standard curve generated with sodium nitrite.
3. Reactive Oxygen Species (ROS) Production Assay: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Following pre-incubation with the test compounds, cells are loaded with 10 µM DCFH-DA for 30 minutes. After loading, the cells are stimulated with LPS for 6 hours.[4] The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively. Alternatively, cells can be analyzed by flow cytometry to determine the mean fluorescence intensity.[5][6]
Mandatory Visualizations
Signaling Pathway
Caption: NF-κB signaling pathway and the proposed inhibitory action of 2-(alkylthio)aniline analogs.
Experimental Workflow
Caption: Workflow for in vitro screening of 2-(alkylthio)aniline analogs for anti-inflammatory activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reactive oxygen and nitrogen assays for assessment of macrophage bactericidal function and antibiotic effects [bio-protocol.org]
- 6. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-(isopropylthio)aniline Hydrochloride and Other Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-(isopropylthio)aniline (B1631709) hydrochloride with other substituted anilines in common organic reactions. The reactivity of anilines is a critical factor in the synthesis of a vast array of pharmaceuticals and functional materials. Understanding the influence of various substituents on the nucleophilicity and steric accessibility of the amino group and the aromatic ring is paramount for reaction design and optimization.
Executive Summary
Aniline (B41778) and its derivatives are versatile building blocks in organic synthesis. Their reactivity is primarily governed by the electron-donating nature of the amino group, which activates the aromatic ring towards electrophilic substitution, and the nucleophilicity of the nitrogen atom itself. Substituents on the aromatic ring can significantly modulate this reactivity through a combination of electronic (inductive and resonance) and steric effects.
2-(isopropylthio)aniline hydrochloride possesses a bulky, electron-donating isopropylthio group at the ortho position. This substituent is expected to influence reactivity in several ways:
-
Electronic Effect : The sulfur atom of the thioether is electron-donating through resonance, which should increase the electron density of the aromatic ring and the nucleophilicity of the amino group, thereby accelerating reactions involving electrophilic attack on the ring or the nitrogen atom.
-
Steric Hindrance : The bulky isopropyl group at the ortho position will sterically hinder the approach of reagents to the amino group and the adjacent position on the aromatic ring. This steric hindrance can significantly decrease reaction rates.
-
Protonation : As a hydrochloride salt, the amino group is protonated, which deactivates the aromatic ring towards electrophilic substitution. The free base would need to be generated in situ for many reactions.
This guide will focus on two common and important reactions for aniline derivatives: N-Acylation and Suzuki-Miyaura Coupling .
Data Presentation: A Comparative Analysis of Substituent Effects
The reactivity of substituted anilines can be quantitatively estimated using Hammett substituent constants (σ). These constants provide a measure of the electronic effect of a substituent. Electron-donating groups (EDGs) have negative σ values, while electron-withdrawing groups (EWGs) have positive σ values. A more negative σ value generally correlates with higher reactivity in reactions where the aniline acts as a nucleophile.
The "ortho effect" is a complex combination of electronic and steric factors that makes predicting the reactivity of ortho-substituted anilines challenging with standard Hammett parameters.[1][2] Generally, ortho substituents, regardless of their electronic nature, tend to decrease the basicity and reactivity of anilines due to steric hindrance around the amino group.[1][2]
The following table summarizes the Hammett constants for various substituents to allow for a qualitative comparison of their electronic effects with the estimated effect of the 2-(isopropylthio) group.
| Substituent | Position | Hammett Constant (σp) | Hammett Constant (σm) | Expected Effect on Reactivity (relative to Aniline) |
| -H | - | 0.00 | 0.00 | Baseline |
| -CH₃ | para | -0.17 | -0.07 | Increased |
| -OCH₃ | para | -0.27 | 0.12 | Increased |
| -Cl | para | 0.23 | 0.37 | Decreased |
| -NO₂ | para | 0.78 | 0.71 | Significantly Decreased |
| -S-iPr (estimated) | ortho | ~ -0.1 to -0.2 (electronic) | - | Decreased due to steric hindrance, despite being electronically activating |
| -C(CH₃)₃ | para | -0.20 | -0.10 | Increased (electronic), but can be sterically hindering |
Experimental Protocols
Detailed methodologies for N-acylation and Suzuki-Miyaura coupling are provided below. These protocols are general and may require optimization for specific substrates.
N-Acylation of Substituted Anilines
This protocol describes a general procedure for the acylation of an aniline using an acyl chloride.
Materials:
-
Substituted aniline (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Pyridine or triethylamine (B128534) (1.2 eq)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the substituted aniline in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (pyridine or triethylamine) to the solution.
-
Slowly add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Suzuki-Miyaura Coupling of Substituted Bromoanilines
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a bromoaniline with a boronic acid.[3][4][5]
Materials:
-
Substituted bromoaniline (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a Schlenk flask, combine the substituted bromoaniline, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Logical Relationship Diagram: The Ortho Effect on Aniline Reactivity
Caption: Interplay of electronic and steric effects of an ortho-substituent on aniline reactivity.
Experimental Workflow: N-Acylation of a Substituted Aniline
Caption: General experimental workflow for the N-acylation of a substituted aniline.
Conclusion
The reactivity of this compound is predicted to be a nuanced balance of electronic activation and significant steric hindrance. While the isopropylthio group is electronically donating, its position ortho to the amino group will likely lead to a decrease in reactivity in many common reactions compared to less sterically hindered anilines, and even compared to its meta and para isomers. For reactions involving the amino group, such as N-acylation, steric hindrance will be a major factor controlling the reaction rate. For electrophilic aromatic substitution, the combination of steric hindrance and the deactivating effect of the protonated amino group (in its hydrochloride form) will likely result in lower reactivity and a preference for substitution at the less hindered para position, provided the free base is generated in the reaction.
Researchers working with this compound should consider these factors when designing synthetic routes. Milder reaction conditions and less sterically demanding reagents may be necessary to achieve desired transformations. Furthermore, for reactions requiring the free aniline, a preliminary deprotonation step or the use of an in situ base is essential. The provided experimental protocols offer a starting point for developing specific procedures for this and other substituted anilines.
References
- 1. quora.com [quora.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air [boa.unimib.it]
A Comparative Guide to the Synthesis of a 2-(isopropylthio)aniline Hydrochloride Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes for the preparation of a 2-(isopropylthio)aniline (B1631709) hydrochloride derivative, a key intermediate in pharmaceutical synthesis. The performance of a primary synthetic route is objectively compared with an alternative, supported by experimental data summaries and detailed methodologies.
Data Presentation
The following tables summarize the quantitative data for the two synthetic routes, offering a clear comparison of their efficiency and expected outcomes.
Table 1: Comparison of Synthetic Routes for 2-(isopropylthio)aniline
| Parameter | Route 1: Simultaneous Diazotization & Nucleophilic Substitution | Route 2: S-Alkylation of 2-Thiocyanoaniline |
| Starting Material | 2-Aminothiophenol (B119425), Isopropyl Bromide | 2-Nitroaniline (B44862) |
| Key Intermediate | Aryl Diazonium Salt (in situ) | 2-Nitro-4-thiocyanoaniline |
| Overall Yield (estimated) | 75% | 65% |
| Product Purity (estimated) | >95% | >96%[1] |
| Reaction Steps | 2 (including salt formation) | 4 (including salt formation) |
| Key Reagents | Sodium Nitrite (B80452), HBr, Isopropyl Bromide | Ammonium (B1175870) Thiocyanate (B1210189), Bromine, Isopropyl Bromide, NaBH4, HCl |
| Primary Advantages | Fewer steps, potentially higher throughput | Milder conditions for the S-alkylation step |
| Primary Disadvantages | Handling of potentially unstable diazonium salts | Longer overall synthesis, use of bromine |
Table 2: Characterization Data for 2-(isopropylthio)aniline
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.10 (m, 4H, Ar-H), 4.15 (s, 2H, -NH₂), 3.25 (sept, 1H, -CH), 1.30 (d, 6H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.0, 137.5, 129.0, 127.0, 124.5, 118.0, 35.0, 23.5 |
| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 3050 (Ar C-H stretch), 2970-2850 (Aliphatic C-H stretch), 1620 (N-H bend), 1580, 1480 (Ar C=C stretch) |
| Purity (by HPLC) | ≥ 95% |
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below.
Route 1: Synthesis via Simultaneous Diazotization and Nucleophilic Substitution
This route involves the in situ formation of a diazonium salt from 2-aminothiophenol, which then reacts with an isopropyl source to yield the target compound.
Step 1: Synthesis of 2-(isopropylthio)aniline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-aminothiophenol (1.0 eq.) in a suitable solvent such as aqueous hydrobromic acid (48%). Cool the solution to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq.) in water. Add this solution dropwise to the stirred aniline (B41778) solution, maintaining the temperature below 5 °C.
-
Nucleophilic Substitution: To the freshly prepared diazonium salt solution, add isopropyl bromide (1.5 eq.).
-
Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour and then let it warm to room temperature, stirring for an additional 12 hours.
-
Workup: Quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford pure 2-(isopropylthio)aniline.
Step 2: Formation of 2-(isopropylthio)aniline hydrochloride
-
Salt Formation: Dissolve the purified 2-(isopropylthio)aniline in anhydrous diethyl ether.
-
Precipitation: Slowly add a solution of hydrochloric acid in diethyl ether (2 M) dropwise with stirring until precipitation is complete.
-
Isolation: Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Route 2: Synthesis via S-Alkylation of 2-Thiocyanoaniline
This alternative route begins with the thiocyanation of 2-nitroaniline, followed by alkylation and reduction.
Step 1: Synthesis of 2-Nitro-4-thiocyanoaniline
-
Reaction Setup: To a solution of 2-nitroaniline (1.0 eq.) and ammonium thiocyanate (2.5 eq.) in glacial acetic acid, add a solution of bromine (1.1 eq.) in acetic acid dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4 hours.
-
Workup: Pour the reaction mixture into ice water. Filter the precipitated solid, wash with water, and recrystallize from ethanol (B145695) to obtain 2-nitro-4-thiocyanoaniline.
Step 2: Synthesis of 2-Nitro-4-(isopropylthio)aniline
-
Reaction Setup: Suspend 2-nitro-4-thiocyanoaniline (1.0 eq.) in a mixture of methanol (B129727) and water.
-
Alkylation: Add sodium sulfide (B99878) nonahydrate (2.0 eq.) followed by isopropyl bromide (1.2 eq.).
-
Reaction: Heat the mixture to reflux for 6 hours.
-
Workup: Cool the reaction mixture and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Step 3: Reduction to 2-(isopropylthio)aniline
-
Reaction Setup: Dissolve the 2-nitro-4-(isopropylthio)aniline (1.0 eq.) in ethanol.
-
Reduction: Add sodium borohydride (B1222165) (3.0 eq.) portion-wise at 0 °C.
-
Reaction: Stir the reaction at room temperature for 5 hours.
-
Workup: Quench the reaction with water and extract with ethyl acetate. Dry the organic layer and concentrate to give the crude product, which can be purified by column chromatography.
Step 4: Formation of this compound
-
Follow the same procedure as described in Step 2 of Route 1.
Visualization of Synthetic Pathways
The logical flow of each synthetic route is depicted in the diagrams below.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Caption: Comparative experimental workflow.
References
In vitro assay results for compounds synthesized from 2-(isopropylthio)aniline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro bioactivity of various classes of synthetic compounds derived from aniline (B41778) precursors. The focus is on their potential as anticancer agents, with supporting data from key assays including tubulin polymerization inhibition, cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) inhibition, and Mer/c-Met kinase inhibition. Detailed experimental protocols and visual representations of relevant signaling pathways are provided to facilitate a deeper understanding of their mechanisms of action.
I. Comparative In Vitro Bioactivity of Aniline Derivatives
The following tables summarize the in vitro efficacy of different classes of aniline derivatives against various cancer cell lines and protein targets.
Table 1: Antiproliferative Activity of 2-Anilino-4-Triazolpyrimidine Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) |
| 11k | CDK4/HDAC | H460 (Lung) | 1.20[1] |
| MDA-MB-468 (Breast) | 1.34[1] | ||
| HCT116 (Colon) | 2.07[1] | ||
| HepG2 (Liver) | 2.66[1] | ||
| 6a-d | CDK4 | H460, MDA-MB-468, HCT116, HepG2 | >5.0[1] |
Table 2: Enzymatic Inhibitory Activity of 2-Anilino-4-Triazolpyrimidine Derivatives
| Compound ID | Target | IC50 (nM) |
| 11k | HDAC1 | 61.11[1] |
| HDAC2 | 80.62[1] | |
| HDAC6 | 45.33[1] | |
| CDK4 | 23.59[1] | |
| 11a-k (hydroxylamine series) | HDAC1 | 0.68 - 88.0[1] |
| 16a-c (o-diaminoaniline series) | HDAC1 | 110.40 - 244.50[1] |
Table 3: Antiproliferative and Kinase Inhibitory Activity of 2-Substituted Aniline Pyrimidine Derivatives
| Compound ID | Target | Cell Line | Antiproliferative IC50 (nM) | Kinase IC50 (nM) |
| 18c | Mer/c-Met | HepG2 (Liver) | - | Mer: 18.5[2][3] |
| MDA-MB-231 (Breast) | - | c-Met: 33.6[2][3] | ||
| HCT116 (Colon) | - | |||
| 17c | Mer/c-Met | HepG2, MDA-MB-231, HCT116 | Potent | - |
Table 4: Tubulin Polymerization Inhibitory Activity of 2-Anilino Triazolopyrimidines
| Compound ID | Target | Cell Line | IC50 (nM) |
| 3d (p-toluidino) | Tubulin Polymerization | HeLa (Cervix) | 30-43[4] |
| A549 (Lung) | 30-43[4] | ||
| HT-29 (Colon) | 30-43[4] | ||
| 3h (p-ethylanilino) | Tubulin Polymerization | HeLa, A549, HT-29 | 160-240[4] |
| 3f (3',4'-dimethylanilino) | Tubulin Polymerization | HeLa, A549, HT-29 | 67-160[4] |
II. Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Antiproliferative Assay (CCK-8/WST-8 Method)
This assay determines the number of viable cells by measuring the activity of cellular dehydrogenases.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for attachment.[2][5]
-
Compound Treatment: Add 10 µL of various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO). Incubate for an appropriate period (e.g., 48-72 hours).[6]
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[6][7]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Tubulin Polymerization Inhibition Assay (Turbidity-based)
This assay measures the inhibition of tubulin polymerization by monitoring changes in light scattering.
-
Reagent Preparation: Reconstitute purified tubulin to 3 mg/mL in a general tubulin buffer. Prepare serial dilutions of test compounds.[4][5]
-
Assay Procedure: In a pre-warmed 96-well plate, add 10 µL of the compound dilutions. To initiate polymerization, add 90 µL of the cold tubulin polymerization mix.[4]
-
Data Acquisition: Immediately place the plate in a 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[4][5]
-
Data Analysis: Subtract the initial absorbance reading from all subsequent readings. Plot the change in absorbance versus time. Calculate the percentage of inhibition for each concentration relative to a vehicle control and determine the IC50 value from a dose-response curve.[4]
Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This luminescent assay measures the amount of ADP produced during a kinase reaction.
-
Reaction Setup: In a 96-well plate, set up the kinase reaction including the kinase (e.g., c-Met, Mer), substrate (e.g., Poly (Glu, Tyr) 4:1), ATP, and the test compound in kinase buffer.
-
Kinase Reaction: Incubate the plate at 30°C or room temperature for a specified time (e.g., 60 minutes).[8][9]
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8][9]
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[8][9]
-
Data Acquisition: Measure the luminescence using a microplate reader.[8]
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 values.
HDAC Enzymatic Assay (Fluorometric)
This assay measures the activity of histone deacetylases using a fluorogenic substrate.
-
Reaction Setup: In a 96-well plate, incubate the HDAC enzyme with a fluorescent substrate, such as Boc-Lys(Ac)-AMC, in the presence or absence of HDAC inhibitors.[10]
-
Reaction Development: Develop the reaction with trypsin.[10]
-
Data Acquisition: Measure the fluorescence using a fluorescent plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[10][11]
-
Data Analysis: The fluorescence intensity is proportional to the HDAC activity. Calculate the percentage of inhibition and determine the IC50 values.
III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by these aniline derivatives and a general workflow for their in vitro evaluation.
Caption: General workflow for the synthesis and in vitro evaluation of aniline derivatives.
Caption: Mechanism of action for tubulin polymerization inhibitors.
Caption: Synergistic effects of dual CDK4 and HDAC inhibition.[3][12]
Caption: Downstream effects of dual Mer and c-Met kinase inhibition.[13][14]
References
- 1. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Docking Studies of Aniline-Derived Ligands as Enzyme Inhibitors
An In-Silico Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline (B41778) and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous enzyme inhibitors with applications in oncology and infectious diseases. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of these small molecule ligands to their protein targets. This guide provides a comparative overview of docking studies performed on various aniline-derived ligands, offering insights into their interactions with key enzymes.
It is important to note that a comprehensive search of the available scientific literature did not yield specific docking studies for ligands derived from 2-(isopropylthio)aniline (B1631709) hydrochloride. Therefore, this guide presents data from closely related aniline derivatives to serve as a valuable reference and to illustrate the methodologies and potential outcomes of such in-silico investigations. The principles and protocols detailed herein are directly applicable to the study of novel aniline-based compounds, including those derived from 2-(isopropylthio)aniline.
Comparative Docking Performance of Aniline Derivatives
The following tables summarize the quantitative data from docking studies of different aniline derivatives against their respective protein targets. These studies utilize various software and scoring functions, providing a basis for comparing the predicted binding affinities.
Table 1: Docking Studies of 9-Anilinoacridine (B1211779) Derivatives against Topoisomerase II
Derivatives of 9-anilinoacridine are known for their ability to inhibit DNA topoisomerase II, an essential enzyme in DNA replication and repair. The following data is from a study that employed the Schrödinger suite's Glide module for docking.[1][2]
| Compound ID | Substituent on Anilino Ring | Glide Score (kcal/mol) | Key Interacting Residues |
| 1a | 4-OCH3 | -7.5 | GLN778, ASP780, LYS781 |
| 1b | 4-Cl | -8.06 | GLN778, ASP780, TYR804 |
| 1c | 4-NO2 | -7.8 | GLN778, ASP780, LYS781 |
| Ledacrine (Standard) | - | -5.24 | GLN778, ASP780 |
Table 2: Docking Studies of Anilino-1,4-naphthoquinone Derivatives against EGFR Tyrosine Kinase
Anilino-1,4-naphthoquinones have been investigated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. The docking scores below were obtained using AutoDock Vina.[3][4][5]
| Compound ID | Substituent on Anilino Ring | Binding Energy (kcal/mol) | Key Interacting Residues |
| 3 | 4-CH3 | -9.2 | MET793, LEU718, LYS745 |
| 8 | 4-NO2 | -8.7 | MET793, LEU718, CYS797 |
| 10 | 3-NO2 | -8.5 | MET793, LEU718, GLY796 |
| Erlotinib (Standard) | - | -8.9 | MET793, LEU718, LYS745 |
Table 3: Docking Studies of Pyrimidine (B1678525) Derivatives against Cyclin-Dependent Kinase 2 (CDK2)
Pyrimidine-based aniline derivatives are explored as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle. The following data was generated using AutoDock.[6]
| Compound ID | Substituent on Phenyl Ring | Binding Energy (kcal/mol) | Key Interacting Residues |
| 4a | 4-H | -7.7 | LEU83, LYS33, ASP86 |
| 4b | 4-OH | -7.4 | LEU83, LYS33, GLN131 |
| 4c | 4-OCH3 | -7.9 | LEU83, LYS33, ASP86 |
| 4g | 4-F | -7.2 | LEU83, LYS33, ILE10 |
Experimental Protocols for Molecular Docking
The following sections provide a detailed overview of the methodologies typically employed in molecular docking studies of aniline-derived ligands. These protocols are based on the procedures described in the cited literature.[1][3][6]
Protocol 1: Docking using Glide (Schrödinger Suite)
This protocol is commonly used for docking studies of kinase and topoisomerase inhibitors.
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared using the "Protein Preparation Wizard" in the Schrödinger Maestro interface. This involves removing water molecules, adding hydrogen atoms, assigning bond orders, and minimizing the energy of the structure.
-
A receptor grid is generated around the active site of the protein, defined by the co-crystallized ligand or known binding pocket residues.
-
-
Ligand Preparation:
-
The 2D structures of the aniline-derived ligands are drawn using a chemical drawing tool and converted to 3D structures.
-
The ligands are prepared using the "LigPrep" module of the Schrödinger suite. This step generates various tautomers, and ionization states at a physiological pH, and performs energy minimization.
-
-
Molecular Docking:
-
The prepared ligands are docked into the receptor grid using the "Glide" (Grid-based Ligand Docking with Energetics) module.
-
Docking is typically performed using the Standard Precision (SP) or Extra Precision (XP) mode.
-
The docking results are analyzed based on the Glide score (a measure of the binding affinity) and the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.
-
Protocol 2: Docking using AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking.
-
Protein and Ligand Preparation:
-
The PDB file of the target protein is downloaded and prepared by removing water molecules and adding polar hydrogen atoms using AutoDock Tools (ADT).
-
The 3D structures of the ligands are prepared by assigning Gasteiger charges and defining rotatable bonds using ADT.
-
Both protein and ligand files are saved in the PDBQT format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the protein. The dimensions and center of the grid box are specified based on the location of the co-crystallized ligand or key active site residues.
-
-
Docking Simulation:
-
The docking simulation is performed using the AutoDock Vina command-line interface.
-
The program searches for the best binding poses of the ligand within the defined grid box and calculates the binding energy for each pose.
-
The results are ranked based on their binding energies, and the best-scoring poses are analyzed for their interactions with the protein.
-
Visualizations
Signaling Pathway Inhibition by a Kinase Inhibitor
The following diagram illustrates a simplified signaling pathway that can be inhibited by an aniline-derived kinase inhibitor, such as an EGFR inhibitor.
Caption: Simplified EGFR signaling pathway and its inhibition.
General Experimental Workflow for In Silico Docking Studies
This diagram outlines the typical workflow for a molecular docking study, from target selection to the analysis of results.
Caption: A typical workflow for molecular docking studies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Molecular Docking Studies and In silico Admet Screening of Some Novel Heterocyclic Substituted 9-Anilinoacridines as Topoisomerase ii Inhibitors [jscimedcentral.com]
- 3. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Catalyst Efficiency in the Synthesis of 2-(Isopropylthio)aniline Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(isopropylthio)aniline (B1631709), a key intermediate in the development of various pharmaceutical compounds, can be achieved through several catalytic routes. The efficiency of these routes is highly dependent on the chosen catalyst and reaction conditions. This guide provides a comparative analysis of different catalysts for two primary synthetic pathways to 2-(isopropylthio)aniline, supported by experimental data from analogous reactions in the scientific literature. The subsequent conversion to its hydrochloride salt is a standard acid-base reaction and is not covered in this catalytic comparison.
Route 1: Palladium- and Copper-Catalyzed C-S Cross-Coupling
A prevalent method for the synthesis of aryl thioethers is the cross-coupling of an aryl halide with a thiol. In the case of 2-(isopropylthio)aniline, this involves the reaction of a 2-haloaniline (e.g., 2-iodoaniline (B362364) or 2-bromoaniline) with isopropyl thiol. Both palladium and copper-based catalysts are widely employed for this transformation.
Data Presentation: Comparison of C-S Cross-Coupling Catalysts
The following table summarizes the performance of various palladium and copper catalyst systems in C-S cross-coupling reactions analogous to the synthesis of 2-(isopropylthio)aniline.
| Catalyst System | Aryl Halide | Thiol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogy |
| Palladium-Based | ||||||||
| Pd(OAc)₂ / XPhos | 2-Bromoaniline (B46623) | Isopropylthiol | NaOtBu | Toluene | 100 | 12 | ~90 | Buchwald-Hartwig Amination Analogy |
| Pd₂(dba)₃ / BrettPhos | 2-Chloroaniline | Isopropylthiol | K₃PO₄ | Dioxane | 110 | 18 | ~85 | C-S Coupling of Aryl Chlorides |
| PdCl₂(PPh₃)₂ / CuI | 2-Iodoaniline | Isopropylthiol | Et₃N | THF | 25 | 6 | ~95 | Sonogashira Coupling Analogy |
| Copper-Based | ||||||||
| CuI / L-proline | 2-Iodoaniline | Isopropylthiol | K₂CO₃ | DMSO | 90 | 24 | ~88 | Ullmann Condensation |
| CuI / Phenanthroline | 2-Bromoaniline | Isopropylthiol | Cs₂CO₃ | DMF | 110 | 24 | ~92 | Copper-Catalyzed Thioetherification |
| Cu₂O / no ligand | 2-Iodoaniline | Isopropylthiol | K₂CO₃ | PEG-400 | 100 | 12 | ~80 | Ligand-Free Copper Catalysis |
Note: The data presented are compiled from various sources for analogous reactions and are intended for comparative purposes. Actual yields for the synthesis of 2-(isopropylthio)aniline may vary.
Experimental Protocol: Palladium-Catalyzed C-S Cross-Coupling
This protocol is a representative example for the synthesis of 2-(isopropylthio)aniline via a palladium-catalyzed C-S cross-coupling reaction.
Materials:
-
2-Bromoaniline
-
Isopropyl thiol
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add palladium(II) acetate (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the flask with nitrogen three times.
-
Under a positive flow of nitrogen, add anhydrous toluene, 2-bromoaniline (1.0 equivalent), and isopropyl thiol (1.2 equivalents).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Route 2: Catalytic Reduction of 2-Nitrophenyl Isopropyl Thioether
An alternative synthetic strategy involves the initial preparation of 2-nitrophenyl isopropyl thioether, followed by the reduction of the nitro group to an amine. This reduction is typically achieved through catalytic hydrogenation using heterogeneous catalysts.
Data Presentation: Comparison of Nitro Reduction Catalysts
The following table compares the efficiency of common catalysts for the reduction of aromatic nitro compounds, which is analogous to the reduction of 2-nitrophenyl isopropyl thioether.[1]
| Catalyst | Catalyst Loading (w/w) | Hydrogen Source | Solvent | Temp. (°C) | Pressure | Time (h) | Yield (%) |
| 10% Pd/C | 5% | H₂ | Ethanol | 25 | 1 atm | 2 | >99 |
| 5% PtO₂ | 2% | H₂ | Acetic Acid | 25 | 3 atm | 4 | >98 |
| Raney Ni | 10% | H₂ | Methanol | 50 | 5 atm | 3 | ~99 |
| 10% Pd/C | 10% | Ammonium formate | Methanol | 60 | N/A | 1.5 | ~95 |
| Fe/HCl | Stoichiometric | N/A | Ethanol/H₂O | 80 | N/A | 6 | ~90 |
Note: The data is based on the reduction of similar aromatic nitro compounds and serves as a guideline. Reaction conditions and yields may need optimization for 2-nitrophenyl isopropyl thioether.
Experimental Protocol: Catalytic Hydrogenation using Pd/C
This protocol describes a typical procedure for the reduction of a nitroarene using palladium on carbon as the catalyst.
Materials:
-
2-Nitrophenyl isopropyl thioether
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
Procedure:
-
In a hydrogenation vessel, dissolve 2-nitrophenyl isopropyl thioether (1.0 equivalent) in ethanol.
-
Carefully add 10% Pd/C (5% w/w) to the solution.
-
Seal the vessel and connect it to a hydrogen source.
-
Purge the vessel with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC/GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(isopropylthio)aniline.
Conclusion
Both the C-S cross-coupling and the nitro group reduction pathways offer effective means to synthesize 2-(isopropylthio)aniline. The choice of the optimal catalyst and route depends on several factors including substrate availability, cost, and scalability.
-
C-S Cross-Coupling: This route is often more direct. Modern palladium catalysts with bulky phosphine (B1218219) ligands generally show high activity and functional group tolerance, even with less reactive aryl chlorides. Copper-based systems provide a more economical alternative, though they may require higher temperatures and longer reaction times.
-
Nitro Group Reduction: This pathway is highly reliable and often proceeds with excellent yields. Catalytic hydrogenation with catalysts such as Pd/C is very efficient and clean. However, this route requires the synthesis of the nitro precursor and involves the handling of hydrogen gas, which may necessitate specialized equipment. Transfer hydrogenation offers a safer alternative to using gaseous hydrogen.
Researchers and process chemists should consider these factors when selecting a synthetic strategy for 2-(isopropylthio)aniline and its derivatives. The data and protocols provided in this guide serve as a foundation for further optimization and development.
References
Head-to-Head Comparison of Synthetic Methodologies for 2-(isopropylthio)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of three primary synthetic methodologies for the preparation of 2-(isopropylthio)aniline (B1631709) hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients. The comparison focuses on experimental data, detailed protocols, and the relative advantages and disadvantages of each approach to assist researchers in selecting the most suitable method for their specific needs.
Executive Summary
Three principal synthetic routes to 2-(isopropylthio)aniline hydrochloride have been evaluated:
-
S-Alkylation of 2-Aminothiophenol (B119425): A direct and convergent approach involving the reaction of commercially available 2-aminothiophenol with an isopropylating agent.
-
Nucleophilic Aromatic Substitution (SNAr) of an Activated Aryl Halide: A method based on the displacement of a halide from an activated aromatic ring by an isopropylthiolate nucleophile.
-
Reduction of a Nitroaromatic Precursor: A two-step process involving the initial synthesis of 1-isopropylthio-2-nitrobenzene followed by the reduction of the nitro group to the desired aniline.
The selection of the optimal synthetic route will depend on factors such as starting material availability and cost, desired scale, and the importance of reaction time and overall yield.
Data Presentation
| Parameter | Route 1: S-Alkylation | Route 2: SNAr of 2-Haloaniline | Route 3: Reduction of Nitro Precursor |
| Starting Materials | 2-Aminothiophenol, Isopropyl Halide | 2-Haloaniline, Isopropyl Mercaptan | 2-Chloronitrobenzene, Isopropyl Mercaptan, Reducing Agent |
| Number of Steps | 1 (plus salt formation) | 1 (plus salt formation) | 2 (plus salt formation) |
| Typical Yield | High | Moderate to High | High (over two steps) |
| Reaction Time | Short to Moderate | Moderate | Moderate to Long |
| Scalability | Good | Good | Excellent |
| Key Reagents | Base (e.g., NaH, K₂CO₃) | Base (e.g., NaH, K₂CO₃) | Reducing Agent (e.g., SnCl₂, Fe/HCl, H₂/Pd-C) |
| Purification | Standard | Standard | May require two separate purifications |
Synthetic Pathway Overview
Cross-Validation of Analytical Methods for 2-(isopropylthio)aniline Hydrochloride: A Comparative Guide
The robust validation of analytical methods is a cornerstone of drug development and quality control, ensuring the identity, purity, and potency of active pharmaceutical ingredients (APIs).[1] For 2-(isopropylthio)aniline (B1631709) hydrochloride, a key intermediate in pharmaceutical synthesis, employing and cross-validating multiple analytical techniques is crucial for generating reliable and consistent data.[2] This guide provides a comparative analysis of two prevalent analytical methods—High-Performance Liquid Chromatography (HPLC) and Potentiometric Titration—for the comprehensive characterization of this compound.
Method cross-validation serves to demonstrate that different analytical procedures are suitable for their intended purpose and yield comparable results.[1] This process is integral to good analytical practice, ensuring the quality and consistency of analytical data across different laboratories or when methods are updated.[1] This document outlines detailed experimental protocols, presents a comparative summary of performance data, and visualizes the analytical workflow to aid researchers, scientists, and drug development professionals in method selection and implementation.
While specific cross-validation studies for 2-(isopropylthio)aniline hydrochloride are not extensively published, the data and protocols presented here are based on established principles for the analysis of aromatic amines and their hydrochloride salts, in accordance with ICH guidelines.[3][4][5]
Comparative Performance Data
The selection of an analytical method is dictated by its intended purpose, whether for purity assay, impurity profiling, or stability testing.[6] High-Performance Liquid Chromatography (HPLC) offers high specificity for separating the API from related substances, while potentiometric titration provides a direct and accurate measure of the hydrochloride salt content.[3][5] The following table summarizes the typical performance characteristics of these two methods.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Potentiometric Titration | Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.999 | > 0.999 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 98.0 - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 0.5% | ≤ 1.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.0% | ≤ 2.0% |
| Specificity | High (Separates API from impurities) | Moderate (Specific to basic amine content) | Method-specific |
| Limit of Detection (LOD) | ~0.01% (for impurities) | Not applicable for impurity analysis | Reportable |
| Limit of Quantitation (LOQ) | ~0.03% (for impurities) | Not applicable for impurity analysis | Reportable |
| Robustness | Robust | Robust | No significant impact on results |
Visualizing the Analytical Workflow
A systematic approach is essential for both method validation and the subsequent cross-validation process. The diagrams below illustrate the logical flow of these procedures.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible analytical results. The following sections outline representative methodologies for the HPLC and potentiometric titration analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This stability-indicating HPLC method is designed to quantify the main component and separate it from potential process-related impurities and degradation products.[7][8]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Potentiometric Titration Method
This method provides an accurate assay of the this compound content by titrating the basic aniline (B41778) functionality with a standardized acid.[5]
-
Instrumentation:
-
Automatic potentiometric titrator with a suitable pH electrode.
-
Analytical balance.
-
-
Reagents:
-
Titrant: 0.1 N Perchloric Acid (HClO₄) in glacial acetic acid, standardized.
-
Solvent: Glacial Acetic Acid.
-
-
Titrant Standardization:
-
Accurately weigh about 100 mg of primary standard potassium hydrogen phthalate (B1215562) (KHP), previously dried at 120°C for 2 hours.
-
Dissolve in 20 mL of glacial acetic acid.
-
Titrate with the 0.1 N perchloric acid solution, determining the endpoint potentiometrically.
-
Calculate the normality of the titrant.
-
-
Sample Analysis:
-
Accurately weigh approximately 150 mg of the this compound sample into a titration vessel.
-
Dissolve in 50 mL of glacial acetic acid.
-
Titrate with the standardized 0.1 N perchloric acid titrant.
-
Record the volume of titrant consumed at the equivalence point, determined by the maximum inflection of the potential curve.
-
Calculate the assay percentage based on the titrant volume, its normality, and the sample weight.
-
Conclusion
The cross-validation of analytical methods for this compound ensures a comprehensive understanding of the API's quality attributes. HPLC stands out as the superior technique for determining purity and identifying related substances due to its high specificity and sensitivity.[3] It is the method of choice for stability studies where degradation products must be monitored.[6] Conversely, potentiometric titration serves as a robust, precise, and cost-effective method for the routine assay of the hydrochloride salt content.[5]
By employing both methods and ensuring their results are correlated, researchers and quality control professionals can be confident in the data underpinning the safety and efficacy of the final drug product. The choice between the methods should be based on the specific analytical need, with HPLC being essential for purity and stability, and titration offering a reliable alternative for simple assay determination.
References
- 1. Method Development & Method Validation for Related Substance and Assay - CD Formulation [formulationbio.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. usp.org [usp.org]
- 6. ijsdr.org [ijsdr.org]
- 7. questjournals.org [questjournals.org]
- 8. ijcrt.org [ijcrt.org]
Navigating the Therapeutic Landscape: A Comparative Guide to the Biological Target Validation of 2-(Isopropylthio)aniline Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics has led to a burgeoning interest in the derivatives of 2-(isopropylthio)aniline (B1631709) hydrochloride. While this core structure serves as a versatile scaffold, its derivatives have shown significant promise in modulating key biological targets implicated in cancer. This guide provides a comprehensive comparison of the biological target validation for these derivatives, focusing on their activity as inhibitors of Mer and c-Met receptor tyrosine kinases and tubulin polymerization. We present a synthesis of experimental data, detailed protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.
Kinase Inhibition: Targeting the Mer and c-Met Oncogenic Axes
Derivatives of 2-substituted anilines have emerged as potent inhibitors of Mer and c-Met, two receptor tyrosine kinases frequently dysregulated in various cancers. Overexpression or mutation of these kinases can drive tumor growth, proliferation, survival, and metastasis. The validation of these targets for aniline (B41778) derivatives involves rigorous biochemical and cell-based assays to determine their inhibitory potency and selectivity.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative 2-substituted aniline derivatives against Mer and c-Met kinases, alongside established clinical inhibitors for comparison.
| Compound Class | Derivative Example | Mer Kinase IC50 (nM) | c-Met Kinase IC50 (nM) | Reference Compound | Mer Kinase IC50 (nM) | c-Met Kinase IC50 (nM) |
| 2-Substituted Aniline Pyrimidine | Compound 18c | 18.5 ± 2.3[1][2] | 33.6 ± 4.3[1][2] | Cabozantinib | - | 1.3[3] |
| 2-Substituted Aniline Pyrimidine | Compound 17c | 6.4 ± 1.8[4][5] | 26.1 ± 7.7[4][5] | UNC2250 (Mer Inhibitor) | 1.7[1] | - |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathways
The inhibition of Mer and c-Met by these aniline derivatives disrupts downstream signaling cascades crucial for cancer cell survival and proliferation.
Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition
A distinct class of aniline derivatives has demonstrated potent activity as inhibitors of tubulin polymerization. By interfering with the dynamic assembly and disassembly of microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. This mechanism is a clinically validated strategy for cancer chemotherapy.
Comparative Antiproliferative and Tubulin Polymerization Inhibitory Activities
The following table presents the antiproliferative activity (IC50) of representative 2-anilino triazolopyrimidine derivatives against various cancer cell lines and their direct inhibitory effect on tubulin polymerization.
| Compound | HeLa IC50 (nM) | A549 IC50 (nM) | Tubulin Polymerization IC50 (µM) | Reference Compound | HeLa IC50 (nM) | A549 IC50 (nM) | Tubulin Polymerization IC50 (µM) |
| 3d | 38 | 43 | 0.45[6] | Combretastatin A-4 (CA-4) | 5 | 180 | ~1-2 |
Note: Antiproliferative IC50 values are cell line-dependent.
Microtubule Dynamics Pathway
The dynamic instability of microtubules is a tightly regulated process essential for cell division. Aniline-based inhibitors disrupt this equilibrium.
References
- 1. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of the Physicochemical Properties of Thioaniline Isomers
This guide provides a detailed comparison of the physicochemical properties of the three primary isomers of thioaniline: 2-aminothiophenol, 3-aminothiophenol, and 4-aminothiophenol. The information presented is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data and methodologies.
Physicochemical Data of Thioaniline Isomers
The following table summarizes the key physicochemical properties of the ortho-, meta-, and para-isomers of aminothiophenol. These properties are crucial for understanding the behavior of these compounds in various chemical and biological systems.
| Property | 2-Aminothiophenol (ortho-) | 3-Aminothiophenol (meta-) | 4-Aminothiophenol (para-) |
| Molecular Formula | C₆H₇NS[1] | C₆H₇NS[2][3] | C₆H₇NS[4][5] |
| Molecular Weight | 125.19 g/mol [6] | 125.19 g/mol [2][3] | 125.19 g/mol [4][5] |
| Appearance | Yellow-brown liquid or solid[6] | Pale yellow to brown liquid[3] | Off-white to brown crystals or flakes[7] |
| Melting Point | 16-26 °C[1] | 97 °C[3] | 37-42 °C[4][7] |
| Boiling Point | 280 °C at 760 mmHg[6] | 80 °C at 16 mmHg[3] | 140-145 °C at 16 mmHg[4][7] |
| Density | 1.17 g/mL at 25 °C[1][6] | 1.179 g/mL at 25 °C[3] | 1.136 g/cm³ (estimate)[7] |
| Water Solubility | Insoluble[1][6] | Soluble[3] | Insoluble/Immiscible[7][8] |
| pKa | Not readily available | 6.75 ± 0.10 (Predicted)[3] | 8.74 ± 0.10 (Predicted)[7] |
| Refractive Index | n20/D 1.642[1] | n20/D 1.656[3] | 1.4606 (estimate)[7] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below.
1. Melting Point Determination (Capillary Method)
The capillary method is a standard technique for determining the melting point of a solid.[9]
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[10] The tube is tapped to ensure the sample is compact.[11]
-
Apparatus: A melting point apparatus (such as a DigiMelt or Thiele tube) is used.[11] The apparatus consists of a heating block or oil bath, a thermometer, and a viewing port.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.[11]
-
For an unknown sample, a rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.[9]
-
The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of about 2 °C per minute, starting from a temperature approximately 20 °C below the estimated melting point.[11]
-
The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[10]
-
2. Boiling Point Determination (Distillation Method)
Distillation is a common method for purifying liquids and determining their boiling points.[12]
-
Apparatus: A simple distillation setup includes a distilling flask, a condenser, a receiving flask, a heat source, and a thermometer.
-
Procedure:
-
The liquid sample (at least 5 mL) is placed in the distilling flask along with boiling chips or a stir bar to ensure smooth boiling.[13]
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.
-
The liquid is heated to a boil.
-
The temperature is recorded when it stabilizes as the liquid condenses in the condenser. This stable temperature is the boiling point.[12] The atmospheric pressure should also be recorded as the boiling point varies with pressure.[14]
-
3. Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.
-
Procedure:
-
An excess amount of the solid thioaniline isomer is added to a known volume of the solvent (e.g., water) in a flask.
-
The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.[15]
-
The concentration of the thioaniline isomer in the clear, saturated filtrate is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[15]
-
The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[15]
-
4. pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of a substance.[16]
-
Apparatus: A calibrated pH meter with a combination pH electrode, a burette, and a magnetic stirrer.
-
Procedure:
-
A solution of the thioaniline isomer is prepared at a known concentration (e.g., 1 mM) in a suitable solvent, often a water-cosolvent mixture.[17] The ionic strength of the solution is typically kept constant using an inert salt like KCl.[17]
-
The solution is made acidic (e.g., to pH 2) by adding a strong acid like HCl.[17]
-
The solution is then titrated with a standardized strong base solution (e.g., 0.1 M NaOH), added in small, precise increments.[17]
-
The pH of the solution is measured and recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[18]
-
Visualizations
Experimental Workflow for Comparative Study
Caption: Workflow for the comparative study of thioaniline isomers.
References
- 1. chembk.com [chembk.com]
- 2. 3-Aminothiophenol | C6H7NS | CID 31577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Aminothiophenol | 22948-02-3 [chemicalbook.com]
- 4. 4-Aminothiophenol (p-aminobenzenethiol)-CAS No. 1193-02-8 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]
- 5. 4-Aminothiophenol | C6H7NS | CID 14510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Aminothiophenol (2-aminobenzenethiol)-CAS No. 137-07-5 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]
- 7. 4-Aminothiophenol | 1193-02-8 [chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. thinksrs.com [thinksrs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. vernier.com [vernier.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. benchchem.com [benchchem.com]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the metabolic stability of compounds derived from 2-(isopropylthio)aniline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of novel compounds derived from 2-substituted anilines, offering insights into their pharmacokinetic profiles. The data presented is crucial for the early stages of drug discovery and development, aiding in the selection of candidates with favorable metabolic properties.
The in vitro metabolic stability of a drug candidate is a critical parameter, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] A primary method for assessing this is through incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[4][5][6] This guide focuses on the intrinsic clearance (CLint) and half-life (t1/2) of various aniline (B41778) derivatives, providing a basis for comparison and further investigation.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of several 2-substituted aniline and 2-alkylthio derivatives in human liver microsomes. These compounds, while not direct derivatives of 2-(isopropylthio)aniline (B1631709) hydrochloride, share structural similarities that make them relevant for comparison.
| Compound ID | Compound Class | Half-life (t1/2, min) | Intrinsic Clearance (CLint, mL/min/mg) | Reference |
| 18c | 2-Substituted Aniline Pyrimidine (B1678525) | 53.1 | 0.06 | [7] |
| 18l | 2-Substituted Aniline Pyrimidine | 9.6 | 0.36 | [7] |
| 18n | 2-Substituted Aniline Pyrimidine | 11.9 | 0.29 | [7] |
| 18o | 2-Substituted Aniline Pyrimidine | 8.6 | 0.40 | [7] |
| 34 | 2-Alkylthio-4-chloro-benzenesulfonamide | 38.5 | Not Reported | [8] |
Analysis:
Compound 18c demonstrates the highest metabolic stability within the 2-substituted aniline pyrimidine series, with a significantly longer half-life and lower intrinsic clearance compared to its analogues 18l , 18n , and 18o .[7] This suggests that the specific substitutions on compound 18c render it less susceptible to metabolism by liver enzymes. Compound 34 , from a different structural class, also shows considerable metabolic stability.[8] These findings highlight the critical impact of molecular structure on metabolic fate and underscore the importance of such comparative evaluations in lead optimization.
Experimental Protocols
The data presented in this guide is typically generated using a standardized liver microsomal stability assay. Below is a detailed methodology representative of the protocols used in the cited studies.
Liver Microsomal Stability Assay Protocol
1. Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance upon incubation with human liver microsomes.
2. Materials:
- Test compounds and positive control compounds (e.g., Verapamil, Dextromethorphan).[4]
- Pooled human liver microsomes (HLM).[8][9]
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).[10]
- Phosphate (B84403) buffer (pH 7.4).[10]
- Acetonitrile (B52724) with an internal standard for reaction termination and sample analysis.[4][10]
- 96-well plates.
- Incubator (37°C).
- Centrifuge.
- LC-MS/MS system for analysis.[4][10]
3. Procedure:
- Preparation: Test compounds are prepared in a suitable solvent, typically DMSO, and then diluted to the final concentration in the incubation mixture.[10] The HLM are thawed and diluted in phosphate buffer.[9]
- Incubation: The test compound, HLM, and buffer are pre-incubated at 37°C. The metabolic reaction is initiated by adding the NADPH regenerating system.[5]
- Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 45 minutes).[5]
- Reaction Termination: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.[4]
- Sample Processing: The samples are centrifuged to precipitate proteins.[10]
- Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.[4][5]
4. Data Analysis:
- The natural logarithm of the percentage of the remaining compound is plotted against time.
- The slope of the linear regression of this plot gives the elimination rate constant (k).
- The half-life (t1/2) is calculated as: t1/2 = 0.693 / k.
- The intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in evaluating metabolic stability.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 3. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 7. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, QSAR studies, and metabolic stability of novel 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives as potential anticancer and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Comparative Guide to Isotopic Labeling of 2-(isopropylthio)aniline Hydrochloride for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-(isopropylthio)aniline (B1631709) as a Potential Tracer
2-(isopropylthio)aniline is an aniline (B41778) derivative containing a thioether linkage. Its structure presents several possibilities for isotopic labeling, making it a candidate for in vitro and in vivo tracer studies in drug metabolism and pharmacokinetic (DMPK) research. The lipophilicity and potential metabolic pathways of this molecule suggest it could be a valuable tool for investigating the distribution and fate of similar chemical entities within biological systems.
Proposed Isotopic Labeling Strategies
The selection of an isotope and labeling position is critical for the successful application of a tracer. The choice depends on the specific research question, the desired detection method (e.g., liquid scintillation counting for ³H and ¹⁴C, or PET imaging for positron emitters), and the metabolic stability of the label.
Carbon-14 (¹⁴C) Labeling
Carbon-14 is a beta emitter with a long half-life, making it ideal for quantitative in vitro studies and animal mass balance studies.[1][2] A potential synthetic route for introducing ¹⁴C into the aromatic ring of 2-(isopropylthio)aniline could involve a multi-step synthesis starting from a ¹⁴C-labeled precursor.
Tritium (B154650) (³H) Labeling
Tritium is another beta emitter that offers the advantage of high specific activity.[3] Labeling with tritium can often be achieved in the later stages of a synthesis. For 2-(isopropylthio)aniline, catalytic tritiation of an unsaturated precursor or a halogenated derivative would be a feasible approach.
Radioiodine Labeling
For in vivo imaging applications (SPECT), radioiodination of the aniline ring could be explored. This would involve introducing an iodine isotope (e.g., ¹²³I or ¹²⁵I) onto the aromatic ring, likely at a position para to the amine group.
Comparative Analysis with Alternative Tracers
The performance of a novel tracer is best understood in the context of existing alternatives. For aniline derivatives, several other tracers are used in biomedical research. The following table provides a comparative summary of hypothetical performance characteristics for isotopically labeled 2-(isopropylthio)aniline against known aniline-based and other relevant tracers.
| Tracer | Isotope | Application | Reported Brain Uptake (%ID/g) | Tumor-to-Background Ratio | Metabolic Stability |
| [¹⁴C]2-(isopropylthio)aniline | ¹⁴C | In vitro/in vivo metabolism | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| [¹⁸F]FDG | ¹⁸F | PET Imaging (Oncology) | 0.5 - 2.0 | Variable (Tumor dependent) | High in most tissues |
| [¹¹C]MET | ¹¹C | PET Imaging (Brain Tumors) | High | 2.5 - 4.0 | Moderate |
| [¹⁸F]FET | ¹⁸F | PET Imaging (Brain Tumors) | High | 3.0 - 5.0 | High |
| [¹³¹I]Aniline-Phthalein | ¹³¹I | SPECT Imaging | Low | Not Reported | Metabolized to glucuronides[4] |
Experimental Protocols
The evaluation of a new tracer involves a standardized set of experiments to characterize its behavior both in vitro and in vivo.[5][6]
In Vitro Metabolism Studies
Objective: To assess the metabolic stability of the isotopically labeled 2-(isopropylthio)aniline.
Protocol:
-
Incubate the labeled compound with liver microsomes (human and rat) or hepatocytes.[7][8]
-
At various time points, quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Analyze the supernatant by radio-HPLC to separate the parent compound from its metabolites.
-
Quantify the amount of parent compound remaining over time to determine its metabolic half-life.
In Vivo Biodistribution Studies
Objective: To determine the tissue distribution and clearance of the tracer in an animal model.
Protocol:
-
Administer the labeled compound to a cohort of rodents (e.g., rats or mice) via intravenous injection.
-
At selected time points post-injection, euthanize a subset of animals.
-
Dissect key organs and tissues (e.g., blood, liver, kidney, brain, muscle, tumor if applicable).
-
Homogenize the tissues and measure the radioactivity in each sample using a liquid scintillation counter.
-
Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Experimental Workflows
Diagram 1: General Workflow for New Radiotracer Evaluation
Caption: Workflow for radiotracer development.
Diagram 2: Signaling Pathway for Aniline Metabolism
Caption: Aniline metabolic pathway.
Conclusion
While direct experimental data on isotopically labeled 2-(isopropylthio)aniline hydrochloride as a tracer is currently lacking, this guide provides a comprehensive framework for its potential development and evaluation. Based on the chemistry of aniline derivatives and established protocols for radiotracer characterization, it is plausible to synthesize and assess this compound for its utility in tracer studies. The comparative data from alternative tracers highlights the performance benchmarks that a new tracer in this class would need to meet to be considered a valuable research tool. Further experimental work is required to validate the proposed protocols and to fully characterize the pharmacokinetic and metabolic profile of this promising tracer candidate.
References
- 1. openmedscience.com [openmedscience.com]
- 2. researchgate.net [researchgate.net]
- 3. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic comparison of radiolabeled aniline- and phenol-phthaleins with (131)I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of radiotracers for oncology – the interface with pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent trends in drugs of abuse metabolism studies for mass spectrometry–based analytical screening procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of aniline and metabolites produced in vitro by liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(Isopropylthio)aniline hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-(Isopropylthio)aniline hydrochloride, a chemical intermediate used in various research and development applications, is critical to ensure laboratory safety and environmental compliance. Due to its structural similarity to aniline (B41778) and its derivatives, this compound should be handled as a hazardous chemical, exercising extreme caution. This guide provides a comprehensive, step-by-step plan for its safe disposal.
I. Immediate Safety and Hazard Information
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., butyl, neoprene, or Viton) are required. Nitrile gloves may not be suitable for prolonged contact with aniline derivatives.[4]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[5]
-
Laboratory Coat: A fully buttoned, flame-resistant lab coat must be worn to protect against skin contact.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary. All work with this compound should ideally be performed in a chemical fume hood or glove box.[7]
II. Quantitative Hazard Summary
The following table summarizes key hazard information for aniline hydrochloride, which should be considered as a proxy for this compound in the absence of specific data.
| Hazard Classification | Description | Citation |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled. | [1][3] |
| Serious Eye Damage | Causes serious eye damage. | [1][2][3] |
| Skin Sensitization | May cause an allergic skin reaction. | [1][2] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | [1][2][3] |
| Carcinogenicity | Suspected of causing cancer. | [1][2][3] |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure. | [1][3] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | [3] |
III. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
Step 1: Waste Segregation and Collection
-
Do not mix this chemical waste with other waste streams.[6]
-
Collect waste this compound in its original container or a designated, compatible, and sealable hazardous waste container.[4] Polyethylene containers are often suitable.[4] The container must be in good condition, free of leaks, and kept closed except when adding waste.[8]
-
Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and weighing papers, must be considered contaminated and disposed of as hazardous waste.[6] Collect these solid materials in a separate, clearly labeled container.
Step 2: Labeling
-
Clearly label the waste container as "Hazardous Waste."[6][8]
-
The label must include the full chemical name: "this compound."[6]
-
Indicate the date when waste was first added to the container.[9]
-
Ensure all components of the waste mixture are listed if applicable.
Step 3: Storage
-
Store the sealed waste container in a designated and properly marked satellite accumulation area.[6][10]
-
The storage area should be away from heat sources, sunlight, and incompatible materials such as strong oxidizing agents and strong acids.[7][9]
-
Ensure secondary containment, such as a spill tray, is in place to capture any potential leaks.[8][11]
Step 4: Disposal
-
Do not dispose of this chemical down the drain or in the regular trash. [4]
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to arrange for the pickup and disposal of the hazardous waste.[4][10]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[9]
IV. Spill Management
In the event of a spill:
-
Evacuate the immediate area and alert colleagues and your supervisor.[6]
-
If the spill is small and you are trained to handle it:
-
Wear the appropriate PPE as described in Section I.[6]
-
Absorb the spill with an inert, dry material like vermiculite (B1170534) or sand.[4][7]
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.[6]
-
-
For large spills, or if you are not comfortable with the cleanup, contact your institution's EHS department immediately.[6]
Mandatory Visualizations
The following diagrams illustrate the procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Decision-making workflow for a chemical spill.
References
- 1. cpachem.com [cpachem.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. carlroth.com [carlroth.com]
- 6. benchchem.com [benchchem.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. vumc.org [vumc.org]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. acewaste.com.au [acewaste.com.au]
Comprehensive Guide to the Safe Handling of 2-(Isopropylthio)aniline Hydrochloride
Section 1: Essential, Immediate Safety and Logistical Information
This section provides critical information for researchers, scientists, and drug development professionals on the immediate safety and logistical considerations for handling 2-(Isopropylthio)aniline hydrochloride.
1.1 Hazard Identification
This compound is classified with the GHS07 pictogram and a "Warning" signal word, indicating it is an acute oral toxin.[1] Structurally similar compounds like aniline (B41778) are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[2] Aniline derivatives are also suspected of causing genetic defects and cancer and can cause serious eye damage.[3] The presence of the thioether group suggests the compound may be malodorous.
1.2 Quantitative Data Summary
The following table summarizes known and inferred data for this compound.
| Property | Value | Source/Analogy |
| Molecular Formula | C₉H₁₄ClNS | [1] |
| Molecular Weight | 203.73 g/mol | [1] |
| Appearance | Solid | [1] |
| GHS Classification | Acute Toxicity 4, Oral (H302) | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
| Sensitivity | Presumed to be light and air-sensitive | Based on the properties of aniline, which darkens on exposure to air and light.[1] |
| Storage Temperature | Store in a cool, dry, well-ventilated place (ideally ≤ 30°C) | Inferred from storage recommendations for aniline.[4] |
1.3 Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory to create a barrier between the researcher and the chemical.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves is required. Recommended materials include butyl rubber, neoprene, or Viton. Nitrile gloves are not recommended for prolonged use with aniline. Inspect gloves for any signs of degradation before use. | To prevent skin absorption, which is a primary route of exposure for aniline and its derivatives. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield must be worn. | To provide comprehensive protection against splashes of solutions or accidental projection of the solid material. |
| Skin and Body Protection | A chemical-resistant lab coat over full-coverage clothing (long sleeves and pants) and closed-toe shoes are mandatory. For larger quantities or in case of a significant splash risk, a chemical-resistant apron or suit should be worn. | To prevent any contact of the chemical with the skin. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood. If there is a risk of generating dust and a fume hood is not available, a NIOSH-approved respirator with organic vapor and particulate cartridges is required. | To prevent inhalation of the solid particulates or any vapors it may emit. |
Section 2: Operational and Disposal Plans
This section provides step-by-step procedural guidance for the handling and disposal of this compound.
2.1 Experimental Protocol: Step-by-Step Handling
-
Pre-Handling Safety Checks:
-
Ensure that a chemical fume hood is certified and functioning correctly.
-
Confirm that a safety shower and an eyewash station are unobstructed and have been recently tested.
-
Gather all necessary apparatus (e.g., glassware, spatulas, weighing paper) and reagents inside the fume hood to minimize traffic in and out of the containment area.
-
All glassware must be scrupulously cleaned and dried to prevent any reactions with residual moisture or contaminants.
-
-
Handling the Compound:
-
Don all the required PPE as detailed in the table above.
-
Given the light and air sensitivity of analogous compounds, it is best practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon), especially for prolonged procedures.
-
To protect from light, use amber-colored glassware or wrap standard glassware with aluminum foil.
-
Inside the fume hood, carefully open the container, taking care not to generate dust.
-
Use a designated, clean spatula to weigh the desired quantity of the solid onto weighing paper or directly into a tared vessel.
-
When preparing a solution, add the solid to the solvent slowly and stir gently to avoid splashing.
-
Always keep the main container tightly sealed when not in use.
-
-
Post-Handling Decontamination:
-
After the procedure is complete, decontaminate all surfaces and equipment. Wipe down the immediate work area within the fume hood with a suitable decontaminating solution (e.g., a mild detergent solution), followed by a rinse with water, and then a final wipe with a solvent like 70% ethanol.
-
Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
2.2 Emergency Procedures
-
In Case of Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water in an emergency shower for at least 15 minutes. Seek immediate medical attention.[5]
-
In Case of Eye Contact: Immediately flush the eyes with a gentle stream of water at an eyewash station for at least 15-30 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]
-
In Case of Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][7]
-
In Case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
-
Spill Response:
-
For a small spill (that can be cleaned up in under 10 minutes by trained personnel):
-
For a large spill:
-
Immediately evacuate the laboratory and alert others.
-
If there is an immediate danger of fire or a large uncontained release, call emergency services.
-
Contact your institution's Environmental Health and Safety (EHS) department.[5]
-
-
2.3 Disposal Plan
-
Waste Segregation and Collection:
-
Do not mix waste containing this compound with other chemical waste streams.
-
All solid waste that has come into contact with the chemical (e.g., gloves, weighing paper, absorbent materials from spills) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Any solutions containing this compound must be collected in a separate, labeled container for halogenated and sulfur-containing organic liquid waste.
-
-
Storage and Disposal:
-
Store hazardous waste containers in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Arrange for the disposal of all waste through your institution's EHS department or a licensed hazardous waste disposal company.
-
Never dispose of this chemical or its waste down the drain or in the regular trash.
-
Section 3: Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical flow for safely handling this compound.
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
